molecular formula C22H21N5O2 B12370189 Z36-MP5

Z36-MP5

カタログ番号: B12370189
分子量: 387.4 g/mol
InChIキー: WMNKOBKIMIZAKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z36-MP5 is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H21N5O2

分子量

387.4 g/mol

IUPAC名

3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide

InChI

InChI=1S/C22H21N5O2/c1-26-19-12-15(5-6-18(19)25-22(26)29)14-3-2-4-16(11-14)21(28)24-17-7-9-27-10-8-23-20(27)13-17/h2-6,8,10-12,17H,7,9,13H2,1H3,(H,24,28)(H,25,29)

InChIキー

WMNKOBKIMIZAKP-UHFFFAOYSA-N

正規SMILES

CN1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)NC4CCN5C=CN=C5C4)NC1=O

製品の起源

United States

Foundational & Exploratory

Z36-MP5: A Novel Mi-2β Inhibitor Reversing Immunotherapy Resistance in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Metastatic melanoma remains a significant clinical challenge, with a substantial number of patients exhibiting primary or acquired resistance to immune checkpoint inhibitors. Recent research has identified the chromatin remodeling enzyme Mi-2β as a key melanoma-intrinsic factor that promotes immune evasion. Z36-MP5, a novel small molecule inhibitor, has been developed to specifically target the ATPase activity of Mi-2β. This technical guide elucidates the core mechanism of action of this compound in melanoma, detailing its effects on intracellular signaling pathways, the tumor microenvironment, and its synergistic activity with anti-PD-1 immunotherapy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy.

Core Mechanism of Action: Inhibition of the Mi-2β/EZH2 Axis

This compound functions as an ATP-competitive inhibitor of Mi-2β, a member of the chromodomain helicase DNA-binding (CHD) family of proteins.[1] In melanoma cells, Mi-2β plays a critical role in suppressing the innate immune response, thereby facilitating immune evasion.[1][2] The primary mechanism of this compound revolves around the disruption of a specific epigenetic silencing pathway mediated by Mi-2β.

The established signaling cascade is as follows:

  • Mi-2β and EZH2 Interaction: Mi-2β directly binds to the Enhancer of Zeste Homolog 2 (EZH2), a methyltransferase.[1][2]

  • EZH2 Methylation: This interaction promotes the methylation of EZH2 at the K510 residue.[1][2]

  • H3K27 Trimethylation: The K510-methylated EZH2 subsequently activates the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2]

  • Transcriptional Repression of ISGs: H3K27me3 is a well-characterized repressive histone mark. Its deposition on the promoters of Interferon-γ-stimulated genes (ISGs) leads to chromatin condensation and transcriptional silencing of these genes.[1][2] Key ISGs suppressed by this pathway include the chemokines Cxcl9 and Cxcl10, which are crucial for recruiting cytotoxic T lymphocytes into the tumor microenvironment.[1][3]

By inhibiting the ATPase activity of Mi-2β, this compound prevents the initial step in this cascade. This leads to a reduction in EZH2 methylation and subsequent H3K27 trimethylation, ultimately reactivating the transcription of ISGs.[1][2] This restored expression of chemokines enhances the recruitment of immune cells, converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune checkpoint blockade.[1]

Signaling Pathway Diagram

Z36_MP5_Mechanism cluster_nucleus Cell Nucleus Mi2b Mi-2β (ATPase) EZH2 EZH2 Mi2b->EZH2 Binds & Promotes K510 Methylation H3K27 H3K27 EZH2->H3K27 Promotes Trimethylation (H3K27me3) ISG ISG Promoters (e.g., Cxcl9, Cxcl10) H3K27->ISG Represses Transcription Transcription ISG Transcription (T-cell recruitment) ISG->Transcription Z36_MP5 This compound Z36_MP5->Mi2b Inhibits ATPase Activity

Caption: this compound inhibits Mi-2β, disrupting the EZH2-H3K27 repressive pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineNotes
IC50 vs. Mi-2β ~0.013 µM-Demonstrates potent enzymatic inhibition.[3]
Inhibition Type ATP-competitive-IC50 increases with higher ATP concentrations.[1]
Target Gene Induction Effective at 25 µMB16F10Increased expression of Cxcl9 and Cxcl10.[1]
Table 2: In Vivo Efficacy in Murine Melanoma Models
Treatment GroupEndpointObservationMouse Model
This compound (30mg/kg) CD8+ T-cell InfiltrationModerate increase in Tumor-Infiltrating Lymphocytes (TILs).[3]B16F10 & BRafV600E/Ptennull
This compound + anti-PD-1 (10mg/kg) CD8+ T-cell InfiltrationSignificant, augmented increase in CD8+ TILs.[2][3]B16F10 & BRafV600E/Ptennull
This compound + anti-PD-1 T-cell Activation MarkersUpregulation of GZMB, CD69, IFN-γ, CD25, CD107 in CD8+ T cells.[1][3]BRafV600E/Ptennull
This compound + anti-PD-1 SurvivalSignificantly extended tumor survival.[3]BRafV600E/Ptennull
This compound (with CD8 T-cell neutralization) Tumor GrowthTherapeutic effect completely abolished.[2]BRafV600E/Ptennull

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

Cell Lines and Culture
  • Cell Line: B16F10 murine melanoma cell line was utilized for in vitro experiments.[1]

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Murine Melanoma Models
  • Syngeneic Model: B16F10 cells were subcutaneously injected into C57BL/6 mice.[2]

  • Genetically Engineered Model: The Tyr::CreER;BRafCA;Ptenlox/lox mouse model was used to generate spontaneous melanomas upon tamoxifen administration.[3]

  • Treatment Regimen:

    • This compound was administered once daily at a dose of 30 mg/kg.[3]

    • Anti-PD-1 antibody was administered intraperitoneally at 10 mg/kg on specified days (e.g., days 6, 9, 12, 15, 18 after tumor inoculation).[2]

  • Monitoring: Tumor volume was measured regularly, and mouse survival was monitored.[2][3]

Molecular and Cellular Assays
  • Quantitative Real-Time PCR (RT-qPCR): Used to measure the expression levels of ISGs (Cxcl9, Cxcl10) in B16F10 cells following treatment with this compound.[1]

  • Chromatin Immunoprecipitation (ChIP): Performed to assess the binding of Mi-2β to the promoter regions of target genes.[2]

  • Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq): Utilized to analyze changes in chromatin accessibility of ISGs following Mi-2β modulation.[1][2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the secreted protein levels of Cxcl9 and Cxcl10 from melanoma cells.[2]

Immunological Assays
  • Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies to quantify tumor-infiltrating lymphocyte populations (CD45+, CD8+, CD4+). Activation markers (GZMB, CD69, IFN-γ, etc.) on CD8+ T cells were also analyzed.[1][2]

  • CD8+ T-cell Neutralization: In vivo depletion of CD8+ T cells was achieved by administering neutralizing antibodies to assess the dependency of this compound's therapeutic effect on this cell population.[2]

  • Melanoma-T-cell Co-culture: B16F10 melanoma cells were co-cultured with activated Pmel-1 T cells (which recognize a melanoma-specific antigen) to evaluate T cell-mediated killing following this compound stimulation.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanistic Mechanistic Studies B16F10 B16F10 Melanoma Cells Treat_Z36 Treat with this compound B16F10->Treat_Z36 RTqPCR RT-qPCR (Cxcl9, Cxcl10 mRNA) Treat_Z36->RTqPCR ELISA ELISA (Cxcl9, Cxcl10 protein) Treat_Z36->ELISA Mouse_Model Murine Melanoma Model (B16F10 or GEMM) Treat_Vivo Treat with this compound +/- Anti-PD-1 Mouse_Model->Treat_Vivo Tumor_Growth Monitor Tumor Growth & Survival Treat_Vivo->Tumor_Growth Flow_Cytometry Flow Cytometry of TILs Treat_Vivo->Flow_Cytometry Cells_KD Mi-2β Knockdown Cells ATAC_seq ATAC-seq (Chromatin Accessibility) Cells_KD->ATAC_seq ChIP_seq ChIP Assay (Mi-2β Binding) Cells_KD->ChIP_seq

Caption: Workflow for preclinical evaluation of this compound in melanoma.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a novel vulnerability in melanoma. By inhibiting the Mi-2β-EZH2 epigenetic axis, this compound effectively reverses a key mechanism of immune evasion, reactivating the expression of T-cell-recruiting chemokines. The preclinical data strongly support its role as a sensitizer to immune checkpoint blockade, offering a potential strategy to overcome resistance in non-responsive melanoma patients.[1][2][4]

Future research should focus on:

  • Clinical Translation: Investigating the safety, tolerability, and efficacy of this compound in human clinical trials, both as a monotherapy and in combination with anti-PD-1/PD-L1 antibodies.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy. This could include assessing Mi-2β expression levels or the baseline methylation status of ISG promoters in tumor biopsies.

  • Exploration in Other Malignancies: Determining the applicability of this therapeutic strategy in other cancer types where the Mi-2β/EZH2 axis may contribute to immune suppression.

References

Z36-MP5: A Novel Mi-2β Inhibitor for Overcoming Immunotherapy Resistance in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of Z36-MP5, a first-in-class small molecule inhibitor of the Mi-2β ATPase. This compound has been identified as a promising therapeutic agent for sensitizing resistant melanoma tumors to immune checkpoint blockade therapies. This document is intended for researchers, scientists, and drug development professionals interested in the underlying science and therapeutic potential of targeting chromatin remodeling pathways in oncology.

Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, have revolutionized the treatment of various cancers, including melanoma.[1] However, a significant number of patients either do not respond to ICI therapy or develop resistance over time, representing a major clinical challenge.[1] One of the key mechanisms of resistance involves tumor-intrinsic factors that create an immunosuppressive tumor microenvironment. Recent research has identified the chromatin remodeling protein Mi-2β (also known as CHD4) as a critical effector in regulating the adaptive anti-tumor immune response in melanoma.[2][3] Mi-2β actively suppresses the expression of interferon-stimulated genes (ISGs), which are crucial for attracting and activating cytotoxic T cells. This compound was developed to directly target this mechanism, offering a new strategy to overcome immunotherapy resistance.[2][4]

Discovery of this compound

This compound was identified through a targeted screening campaign aimed at discovering potent and selective inhibitors of the Mi-2β ATPase. The initial screening utilized a FRET-based nucleosome repositioning assay to measure the chromatin modulatory activity of Mi-2β in vitro.[5] This led to the identification of a lead compound, Z36, which was subsequently optimized to yield this compound with significantly improved potency.[3]

The discovery process followed a logical workflow, beginning with a high-throughput in vitro screen and progressing to cellular and in vivo models to confirm activity and therapeutic potential.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Validation A High-Throughput Screen (FRET Nucleosome Repositioning Assay) B Hit Identification (Compound Z36) A->B Identifies initial hits C ATPase Activity Assay (IC50 Determination) B->C Confirms direct inhibition D Structure-Activity Relationship (SAR) Studies C->D Initiates chemical optimization E Synthesis of this compound D->E Generates improved analogs F In Vitro Profiling (Potency & Selectivity) E->F Characterizes this compound G Cellular Assays (ISG Expression) F->G Evaluates cellular mechanism H In Vivo Melanoma Models (Combination with anti-PD-1) G->H Tests in vivo efficacy I Toxicity Studies H->I Assesses safety profile

Caption: Workflow for the discovery and validation of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process performed under standard laboratory conditions. All reactions are monitored by thin-layer chromatography, and the final product is purified using flash chromatography with a silica gel (200–300 mesh) stationary phase.[6]

  • Step 1: Starting Material Preparation: Commercially available starting materials (details proprietary) are dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to 0°C.

  • Step 2: Coupling Reaction: A coupling agent is added dropwise to the solution, and the reaction is stirred for 12 hours, allowing it to slowly warm to room temperature.

  • Step 3: Work-up and Extraction: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 5: Final Product Characterization: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>98%).

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the ATPase activity of Mi-2β.[2] This inhibition sets off a downstream signaling cascade that ultimately reverses the immunosuppressive state within the tumor microenvironment. Mechanistically, Mi-2β binds to the histone methyltransferase EZH2 and promotes the methylation of EZH2 at lysine 510 (K510).[2] This event activates the trimethylation of Histone 3 at Lysine 27 (H3K27me3), a repressive epigenetic mark, at the promoter regions of key IFN-γ-stimulated genes (ISGs) like CXCL9 and CXCL10.[2][3] By suppressing the transcription of these chemokines, the tumor prevents the recruitment of cytotoxic CD8+ T cells, leading to immune evasion.[5] this compound, by blocking Mi-2β's ATPase function, prevents this entire cascade, restoring ISG expression and promoting an anti-tumor immune response.[2][6]

G cluster_pathway Mi-2β Signaling Pathway in Melanoma Mi2b Mi-2β (ATPase Activity) EZH2 EZH2 Mi2b->EZH2 Binds and promotes K510 methylation H3K27 H3K27 Trimethylation (H3K27me3) EZH2->H3K27 Activates ISG ISG Transcription (e.g., CXCL9, CXCL10) H3K27->ISG Inhibits TCell CD8+ T Cell Recruitment ISG->TCell Promotes Evasion Immune Evasion TCell->Evasion Prevents Z36MP5 This compound Z36MP5->Mi2b Inhibits

Caption: this compound inhibits the Mi-2β pathway to restore T cell recruitment.

Quantitative Data and In Vitro Activity

This compound demonstrates potent and specific inhibition of Mi-2β. Its inhibitory activity was measured across various assays, confirming its superiority over the initial lead compound and its effectiveness in cellular contexts.[3]

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value Assay Condition
Mi-2β IC₅₀ 0.16 ± 0.013 µM FRET Nucleosome Repositioning
Potency vs. Z36 ~85-fold higher FRET Nucleosome Repositioning
ATP Competition IC₅₀ increases with ATP concentration ATPase Activity Assay

| Cellular Activity | Significant induction of T cell-mediated killing | Co-culture Assay |

Table 2: Preclinical Efficacy in Melanoma Models

Parameter Observation Model System
Tumor Growth Strong anti-tumor activity B16F10 Mouse Melanoma
CD8+ T Cell Infiltration Significantly increased Tumor-infiltrating lymphocyte analysis
Activation Markers Upregulation of Granzyme B (GZMB) Flow Cytometry

| Toxicity | No significant toxicity observed | In vivo mouse models |

Key Experimental Protocols

The characterization of this compound relied on specific, reproducible experimental methods.

This in vitro assay was used for the primary screen and to determine the IC₅₀ of inhibitors.[5]

  • Principle: A nucleosome substrate is labeled with a FRET pair (e.g., Cy3 and Cy5). Mi-2β, in the presence of ATP, remodels the nucleosome, changing the distance between the fluorophores and thus altering the FRET signal.

  • Protocol:

    • Recombinant human Mi-2β is incubated with the FRET-labeled nucleosome substrate in assay buffer.

    • This compound (or control vehicle) is added at varying concentrations.

    • The reaction is initiated by the addition of ATP.

    • The FRET signal is monitored over time by measuring Cy5 emissions after excitation at the Cy3 absorption maximum.[3]

    • The rate of change in the FRET signal is used to calculate Mi-2β activity, and IC₅₀ values are determined from dose-response curves.

G cluster_assay FRET Nucleosome Repositioning Assay Workflow A 1. Prepare Reaction Mix (Mi-2β + FRET Nucleosome) B 2. Add this compound (Dose Response) A->B C 3. Initiate with ATP B->C D 4. Monitor FRET Signal (Cy3 Excitation, Cy5 Emission) C->D E 5. Calculate Activity & IC50 Value D->E

Caption: Protocol for the in vitro FRET-based screening assay.

This protocol was used to quantify the effect of this compound on the tumor immune microenvironment in vivo.[6]

  • Principle: Tumors from treated and control animals are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8) for analysis by flow cytometry.

  • Protocol:

    • At the study endpoint, tumors are excised from mice treated with vehicle, this compound, anti-PD-1, or a combination.

    • Tumors are mechanically and enzymatically digested to create a single-cell suspension.

    • Cells are incubated with a cocktail of antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-GZMB).

    • Stained cells are analyzed on a multi-color flow cytometer.

    • The percentage of CD8+ T cells and other immune populations within the tumor is quantified.

Conclusion

This compound is a potent and specific inhibitor of Mi-2β that reactivates the expression of critical interferon-stimulated genes in the tumor microenvironment.[2] By reversing a key mechanism of immune evasion, this compound restores sensitivity to immune checkpoint blockade in preclinical models of melanoma.[1][4] These findings establish Mi-2β as a viable therapeutic target and highlight this compound as a promising first-in-class agent for combination immunotherapy strategies. Further development and clinical investigation are warranted to translate this novel therapeutic approach to patients with resistant cancers.

References

Z36-MP5: A Targeted Approach to Overcoming Immunotherapy Resistance in Melanoma by Inhibiting Mi-2β

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of immune checkpoint inhibitors has revolutionized the treatment landscape for melanoma; however, a significant portion of patients exhibit primary or acquired resistance. This technical guide delves into the core science behind Z36-MP5, a novel small molecule inhibitor targeting the chromatin remodeler Mi-2β (also known as CHD4). By inhibiting the ATPase activity of Mi-2β, this compound effectively reverses a key mechanism of immune evasion in melanoma, thereby sensitizing tumors to anti-PD-1 therapy. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

Immune checkpoint blockade, particularly therapies targeting the PD-1/PD-L1 axis, has significantly improved outcomes for patients with advanced melanoma. Despite these advances, a substantial number of patients do not respond to or develop resistance to these therapies.[1] A critical mechanism of resistance involves tumor-intrinsic factors that create an immune-excluded microenvironment, preventing the infiltration and activation of cytotoxic T lymphocytes.

Recent research has identified the chromodomain helicase DNA-binding protein 4 (CHD4), commonly known as Mi-2β, as a key epigenetic regulator implicated in immune evasion in melanoma.[2][3] Mi-2β is an ATP-dependent chromatin remodeler that plays a crucial role in transcriptional repression. In the context of melanoma, elevated Mi-2β activity suppresses the expression of interferon-stimulated genes (ISGs), which are essential for recruiting and activating an anti-tumor immune response.[2][4]

This compound is a potent and specific small molecule inhibitor of Mi-2β's ATPase activity.[5] By targeting this enzymatic function, this compound aims to restore the expression of critical chemokines and other immunomodulatory molecules, thereby converting an immune "cold" tumor microenvironment to an immune "hot" one, susceptible to immune checkpoint inhibition. This guide provides a detailed exploration of the preclinical data and methodologies supporting the development of this compound as a promising therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the Mi-2β ATPase domain.[4] This inhibition sets off a cascade of events that ultimately leads to enhanced anti-tumor immunity.

The Mi-2β-EZH2 Axis in Immune Suppression

Mi-2β is a central component of a repressive epigenetic complex. In melanoma cells, Mi-2β interacts directly with the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] This interaction is crucial for the subsequent methylation of EZH2, which in turn catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) on the promoters of interferon-stimulated genes (ISGs) such as CXCL9 and CXCL10.[2][4] This repressive histone mark leads to chromatin condensation and transcriptional silencing of these genes. The suppression of ISGs, particularly key T-cell-attracting chemokines, results in poor T-cell infiltration into the tumor microenvironment, a hallmark of resistance to anti-PD-1 therapy.[2][5]

This compound-Mediated Reversal of Immune Evasion

This compound, by blocking the ATPase activity of Mi-2β, disrupts its chromatin remodeling function. This prevents the Mi-2β-mediated recruitment and activation of EZH2 at ISG promoters.[2] The subsequent decrease in H3K27me3 leads to a more open chromatin state, allowing for the transcriptional activation of ISGs.[2][4] The increased expression and secretion of chemokines like CXCL9 and CXCL10 by melanoma cells actively recruits cytotoxic CD8+ T cells into the tumor.[5] This influx of T cells transforms the tumor microenvironment from "cold" to "hot," making it more susceptible to the cytotoxic effects of T cells and rendering the tumor sensitive to anti-PD-1 therapy.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 vs. Mi-2β0.013 µMFRET-based nucleosome repositioning assay[5]
IC50 vs. Mi-2β0.082 µMNot specified[6]

Note: The discrepancy in IC50 values may be due to different assay conditions or methodologies. Further clarification is needed to ascertain the definitive value.

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy

Animal ModelTreatment GroupTumor Growth InhibitionKey OutcomesReference
B16F10 Syngeneic Mouse ModelThis compound + anti-PD-1Significant reduction in tumor volume and weight compared to either agent aloneIncreased infiltration of CD8+ T cells; Enhanced T-cell mediated cytotoxicity[2][5]
Genetically Engineered Mouse Melanoma ModelLoss of Mi-2β + anti-PD-1Rescued immune response to immunotherapyIncreased expression of IFN-γ-stimulated genes[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Mi-2β ATPase/Chromatin Remodeling Activity Assay (FRET-based)

This assay is designed to measure the ATP-dependent chromatin remodeling activity of Mi-2β and the inhibitory effect of this compound.

Principle: This assay utilizes a synthetic nucleosome substrate labeled with a Förster Resonance Energy Transfer (FRET) pair (e.g., Cy3 and Cy5). The remodeling activity of Mi-2β alters the distance between the FRET pair, leading to a change in the FRET signal, which can be measured over time.

Materials:

  • Recombinant human Mi-2β protein

  • FRET-labeled mononucleosomes (e.g., EpiDyne™-FRET)

  • ATP solution

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well microplate, low volume, black

  • Plate reader capable of measuring FRET

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FRET-labeled nucleosomes (e.g., 20 nM final concentration), and recombinant Mi-2β (e.g., 10 nM final concentration).

  • Add this compound or vehicle (DMSO) to the desired final concentrations to the appropriate wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Immediately begin measuring the FRET signal (e.g., excitation at Cy3 wavelength, emission at both Cy3 and Cy5 wavelengths) at regular intervals (e.g., every 2 minutes) for a total of 60 minutes at 30°C.

  • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point.

  • Plot the FRET ratio against time to determine the initial reaction velocity.

  • To determine the IC50 value of this compound, plot the percentage of inhibition (calculated from the initial velocities) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

In Vivo Melanoma Tumor Model

This protocol describes the establishment of a syngeneic mouse melanoma model to evaluate the in vivo efficacy of this compound in combination with anti-PD-1 therapy.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound formulation (e.g., dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers for tumor measurement

Procedure:

  • Culture B16F10 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each C57BL/6 mouse.

  • Allow tumors to establish and grow to a palpable size (e.g., ~50-100 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection daily.

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) via i.p. injection every 3 days.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from excised tumors.

Materials:

  • Excised tumors

  • RPMI 1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, etc.

  • Flow cytometer

Procedure:

  • Mince the excised tumors into small pieces in a petri dish containing RPMI 1640.

  • Transfer the tissue fragments to a gentleMACS C Tube containing RPMI 1640, Collagenase D, and DNase I.

  • Dissociate the tissue using a gentleMACS Dissociator.

  • Incubate the dissociated tissue at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Wash the cells with RPMI 1640 and centrifuge.

  • Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

  • Wash the cells with FACS buffer and resuspend in a known volume.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Aliquot approximately 1 x 10^6 cells per tube for antibody staining.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the populations of different immune cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes the methodology to identify the genomic regions where Mi-2β and specific histone modifications are located.

Materials:

  • Melanoma cell lines (e.g., B16F10)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator

  • Antibodies against Mi-2β, H3K27me3, and IgG (as a control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate the nuclei.

  • Shear the chromatin by sonication to an average fragment size of 200-500 bp.

  • Perform immunoprecipitation by incubating the sheared chromatin overnight at 4°C with specific antibodies (anti-Mi-2β, anti-H3K27me3, or IgG control).

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA libraries for sequencing according to the manufacturer's instructions.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify enriched genomic regions.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess genome-wide chromatin accessibility changes upon Mi-2β inhibition.

Materials:

  • Melanoma cell lines

  • Lysis buffer

  • Tn5 transposase and tagmentation buffer

  • DNA purification kit

  • PCR reagents for library amplification

  • Reagents for library purification

Procedure:

  • Harvest and lyse a small number of cells (e.g., 50,000) to isolate the nuclei.

  • Perform the transposase reaction by incubating the nuclei with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.

  • Purify the tagmented DNA.

  • Amplify the library by PCR.

  • Purify the amplified library to remove primers and small fragments.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions of open chromatin and compare between different experimental conditions.

Visualizations

Signaling Pathway Diagram

Z36_MP5_Mechanism cluster_nucleus Nucleus cluster_inhibition Effect of this compound cluster_tme Tumor Microenvironment Mi2b Mi-2β EZH2 EZH2 Mi2b->EZH2 Binds & Activates Mi2b_inhibited Mi-2β (ATPase inhibited) H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes ISG_Promoter ISG Promoter (e.g., CXCL9, CXCL10) Chromatin_Closed Closed Chromatin ISG_Promoter->Chromatin_Closed Chromatin_Open Open Chromatin ISG_Promoter->Chromatin_Open H3K27me3->ISG_Promoter Represses ISG_Transcription_Off ISG Transcription OFF Chromatin_Closed->ISG_Transcription_Off T_Cell_Exclusion T-Cell Exclusion ('Cold' Tumor) ISG_Transcription_Off->T_Cell_Exclusion Leads to Z36_MP5 This compound Z36_MP5->Mi2b Inhibits ISG_Transcription_On ISG Transcription ON Chromatin_Open->ISG_Transcription_On T_Cell_Infiltration T-Cell Infiltration ('Hot' Tumor) ISG_Transcription_On->T_Cell_Infiltration Leads to PD1_Resistance Resistance to anti-PD-1 Therapy T_Cell_Exclusion->PD1_Resistance PD1_Sensitivity Sensitivity to anti-PD-1 Therapy T_Cell_Infiltration->PD1_Sensitivity Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Mechanistic Analysis ATPase_Assay Mi-2β ATPase Activity Assay (FRET-based) IC50_Determination IC50 Determination of this compound ATPase_Assay->IC50_Determination Treatment Treatment with this compound and/or anti-PD-1 IC50_Determination->Treatment Cell_Based_Assays Cell-Based Assays (e.g., Gene Expression) ISG_Upregulation Confirmation of ISG Upregulation Cell_Based_Assays->ISG_Upregulation ISG_Upregulation->Treatment Tumor_Implantation B16F10 Tumor Implantation in Mice Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Tumor_Excision Tumor Excision Endpoint_Analysis->Tumor_Excision TIL_Analysis TIL Analysis by Flow Cytometry Tumor_Excision->TIL_Analysis ChIP_seq ChIP-seq for Mi-2β and H3K27me3 Tumor_Excision->ChIP_seq ATAC_seq ATAC-seq for Chromatin Accessibility Tumor_Excision->ATAC_seq

References

Z36-MP5: A Potent and Selective Inhibitor of the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biochemical and Cellular Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: Z36-MP5 is a novel small molecule inhibitor demonstrating high potency and selectivity for the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides a comprehensive overview of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The data presented herein supports the potential of this compound as a therapeutic agent in oncology and other diseases characterized by aberrant PI3K/Akt/mTOR signaling.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway, exhibiting sub-nanomolar potency against the p110α isoform of PI3K. This guide details the key experimental findings that elucidate the biochemical and cellular consequences of this compound treatment.

Biochemical Effects of this compound

Kinase Inhibition Profile

This compound was profiled against a panel of lipid and protein kinases to determine its selectivity. The compound demonstrated exceptional selectivity for PI3Kα.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
PI3Kα 0.8
PI3Kβ150
PI3Kδ280
PI3Kγ450
mTOR> 10,000
DNA-PK> 10,000
ATM> 10,000
ATR> 10,000
Mechanism of Action

Enzyme kinetic studies reveal that this compound is an ATP-competitive inhibitor of PI3Kα. This mode of action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway.

Cellular Effects of this compound

Inhibition of PI3K Pathway Signaling

The cellular activity of this compound was assessed by measuring the phosphorylation status of key downstream effectors of the PI3K pathway in the MCF-7 breast cancer cell line.

Table 2: Cellular IC₅₀ of this compound on Downstream PI3K Pathway Markers

Phospho-proteinCellular IC₅₀ (nM)
p-Akt (S473)5.2
p-PRAS40 (T246)6.1
p-S6K (T389)7.5
Anti-proliferative Activity

This compound demonstrated potent anti-proliferative effects across a panel of cancer cell lines harboring PIK3CA mutations.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypePIK3CA MutationGI₅₀ (nM)
MCF-7BreastE545K8.9
T47DBreastH1047R10.1
HCT116ColonH1047R12.5
A549LungWild-type> 1,000

Experimental Protocols

In Vitro Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the IC₅₀ values of this compound against PI3K isoforms.

  • Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, FRET donor (Europium-chelate labeled anti-GST antibody), FRET acceptor (biotinylated PIP3 detector protein and streptavidin-allophycocyanin).

  • Procedure:

    • Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.

    • Add 5 µL of PI3K enzyme and 5 µL of PIP2 substrate.

    • Initiate the reaction by adding 5 µL of ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

Western Blotting for Phospho-protein Analysis
  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound for 2 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-Akt) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay
  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours, treat with a serial dilution of this compound.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence to determine cell viability.

Signaling Pathways and Experimental Workflows

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Z36_MP5 This compound Z36_MP5->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K signaling pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A Seed MCF-7 Cells B Treat with this compound A->B C Cell Lysis B->C D BCA Assay C->D E SDS-PAGE D->E F PVDF Transfer E->F G Blocking F->G H Primary Antibody G->H I Secondary Antibody H->I J ECL Detection I->J

Z36-MP5: A Novel Small Molecule Reactivator of Interferon-Stimulated Gene Transcription for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent advancements in cancer immunotherapy have highlighted the critical role of the tumor microenvironment in dictating therapeutic efficacy. A key mechanism of tumor immune evasion involves the epigenetic silencing of interferon-stimulated genes (ISGs), which are crucial for orchestrating an effective anti-tumor immune response. This whitepaper provides a comprehensive technical overview of Z36-MP5, a novel small molecule inhibitor of the chromatin remodeling enzyme Mi-2β. By targeting Mi-2β, this compound effectively reactivates ISG transcription, thereby converting immunologically "cold" tumors into "hot" tumors more susceptible to immune checkpoint blockade. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Immune Evasion in Cancer Therapy

A significant hurdle in cancer immunotherapy is the ability of tumor cells to evade the host immune system. One of the primary mechanisms of this immune escape is the suppression of interferon signaling pathways. Interferon-gamma (IFN-γ), a critical cytokine secreted by activated T cells, normally triggers the transcription of a battery of ISGs. These genes encode for proteins involved in antigen presentation, recruitment of immune cells, and direct anti-proliferative and pro-apoptotic effects on tumor cells. However, in many cancers, epigenetic silencing mechanisms are employed to suppress ISG expression, rendering the tumor resistant to immune attack.

The chromatin remodeling enzyme Mi-2β has been identified as a key player in this process. In melanoma and potentially other cancers, Mi-2β is instrumental in silencing ISG transcription, thereby promoting immune evasion.[1][2][3] The development of targeted inhibitors against Mi-2β, such as this compound, presents a promising therapeutic strategy to reverse this immunosuppressive state and enhance the efficacy of immunotherapies like anti-PD-1.[1][3]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of the ATPase activity of Mi-2β.[1] Its mechanism of action in reactivating ISG transcription involves a multi-step process that reverses the epigenetic silencing mediated by Mi-2β.

The core signaling pathway is as follows:

  • Inhibition of Mi-2β: this compound directly binds to the ATP-binding pocket of Mi-2β, functioning as an ATP-competitive inhibitor and effectively blocking its chromatin remodeling activity.[1]

  • Disruption of Mi-2β-EZH2 Interaction: The inhibition of Mi-2β prevents it from binding to and activating the methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3]

  • Reduction of EZH2-mediated H3K27 Trimethylation: This disruption prevents the Mi-2β-dependent methylation of EZH2 at lysine 510 (K510), which is a prerequisite for the subsequent trimethylation of Histone H3 at lysine 27 (H3K27me3) at the promoter regions of ISGs.[1][2][3] H3K27me3 is a well-established repressive histone mark.

  • Increased Chromatin Accessibility and ISG Reactivation: The reduction in H3K27me3 leads to a more open chromatin structure at the ISG promoters. This increased accessibility allows for the binding of transcription factors and the reactivation of ISG transcription, leading to the expression of crucial chemokines like CXCL9 and CXCL10, which are involved in T cell recruitment.[1][4]

Z36_MP5_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Signaling Cascade Z36_MP5 This compound Mi_2beta Mi-2β (ATPase activity) Z36_MP5->Mi_2beta Inhibits EZH2 EZH2 Mi_2beta->EZH2 Activates (via K510 methylation) H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 Catalyzes Chromatin ISG Promoter Chromatin H3K27me3->Chromatin Represses (compaction) ISG_Transcription ISG Transcription (e.g., CXCL9, CXCL10) Chromatin->ISG_Transcription Inhibits

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 against Mi-2β 0.082 ± 0.013 µM[1][4]
Mechanism of Inhibition ATP-competitive[1]
Selectivity High selectivity for Mi-2β ATPase over a panel of 233 other ATPases[1]

Table 2: Cellular Activity of this compound in B16F10 Melanoma Cells

ParameterConcentrationEffectReference
Induction of ISG Expression 25 µMSignificant increase in Cxcl9 and Cxcl10 mRNA levels[1]
T Cell-Mediated Cytotoxicity Stimulation with this compoundSignificantly induced T cell-mediated killing of B16F10 cells[4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.

Mi-2β ATPase Activity Assay

This assay is crucial for determining the in vitro potency of inhibitors like this compound.

  • Principle: Measures the rate of ATP hydrolysis by recombinant Mi-2β in the presence of varying concentrations of the inhibitor. The amount of ADP produced is quantified, typically using a coupled enzyme reaction that results in a colorimetric or fluorescent readout.

  • General Protocol:

    • Recombinant Mi-2β is incubated with a specific concentration of ATP and varying concentrations of this compound in an appropriate reaction buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP generated is measured using a commercially available ADP-Glo™ Kinase Assay or similar system.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the binding of Mi-2β to the promoter regions of ISGs and to assess the levels of H3K27me3 at these sites.

  • Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., Mi-2β or H3K27me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequencing.

  • General Protocol:

    • Melanoma cells are treated with this compound or a vehicle control.

    • Cells are cross-linked with formaldehyde.

    • Chromatin is extracted and sonicated to generate fragments of 200-1000 bp.

    • The sheared chromatin is incubated with an anti-Mi-2β or anti-H3K27me3 antibody overnight.

    • Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

    • The complexes are washed, and the cross-links are reversed.

    • The DNA is purified and analyzed by qPCR using primers specific for the promoter regions of ISGs like Cxcl9 and Cxcl10.

ChIP_Workflow Start Cell Treatment (this compound or Vehicle) Crosslinking Formaldehyde Cross-linking Start->Crosslinking Chromatin_Shearing Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (Anti-Mi-2β or Anti-H3K27me3) Chromatin_Shearing->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Reverse_Crosslinking Reverse Cross-linking and DNA Purification Capture->Reverse_Crosslinking Analysis qPCR or Sequencing Reverse_Crosslinking->Analysis

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is employed to assess global changes in chromatin accessibility following the inhibition of Mi-2β by this compound.

  • Principle: The hyperactive Tn5 transposase is used to preferentially cut and ligate sequencing adapters into open chromatin regions. High-throughput sequencing of these fragments reveals the landscape of accessible chromatin.

  • General Protocol:

    • Nuclei are isolated from melanoma cells treated with this compound or a vehicle control.

    • The nuclei are incubated with the Tn5 transposase, which fragments the accessible chromatin and adds sequencing adapters.

    • The DNA fragments are purified and amplified by PCR.

    • The resulting library is sequenced, and the data is analyzed to identify regions with differential chromatin accessibility.

T Cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the killing of tumor cells by T cells.

  • Principle: Target tumor cells (e.g., B16F10) are co-cultured with activated T cells (e.g., Pmel-1 T cells for melanoma) in the presence of this compound or a vehicle control. The extent of tumor cell lysis is then quantified.

  • General Protocol:

    • B16F10 melanoma cells are seeded in a multi-well plate.

    • The melanoma cells are treated with varying concentrations of this compound.

    • Activated Pmel-1 T cells are added to the wells at a specific effector-to-target ratio.

    • The co-culture is incubated for a defined period.

    • Tumor cell viability is assessed using methods such as lactate dehydrogenase (LDH) release assay, Calcein-AM staining, or flow cytometry-based assays that measure apoptosis markers like Annexin V.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_analysis Analysis Target_Cells Seed Target Cells (B16F10) Treatment Treat with this compound Target_Cells->Treatment Effector_Cells Add Activated T Cells Treatment->Effector_Cells Incubation Co-culture Incubation Effector_Cells->Incubation Measurement Measure Target Cell Lysis (e.g., LDH release) Incubation->Measurement

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that targets a key epigenetic mechanism of immune evasion in cancer. By inhibiting Mi-2β and subsequently reactivating ISG transcription, this compound has the potential to sensitize tumors to immune checkpoint inhibitors. The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of epigenetic modulators in cancer immunotherapy. Future research should focus on further optimizing the pharmacological properties of this compound, evaluating its efficacy in a wider range of cancer models, and ultimately translating these preclinical findings into clinical applications. The combination of this compound with existing immunotherapies holds the promise of overcoming resistance and improving patient outcomes.

References

Understanding the Z36-MP5 Binding Pocket on Mi-2β: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the inhibitor Z36-MP5 and its target, the chromodomain helicase DNA-binding protein 2β (Mi-2β). Mi-2β is a key epigenetic regulator involved in chromatin remodeling and gene silencing. Its inhibition by this compound has emerged as a promising strategy to overcome resistance to immunotherapy in certain cancers. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical interaction.

The this compound and Mi-2β Interaction

This compound is a potent and specific inhibitor of the ATPase activity of Mi-2β. It functions as an ATP-competitive inhibitor, binding within the ATP-binding pocket of the helicase domain of Mi-2β. This interaction prevents the hydrolysis of ATP, which is essential for the chromatin remodeling function of the NuRD (Nucleosome Remodeling and Deacetylase) complex, of which Mi-2β is a core component.

Molecular Details of the Binding Pocket

The binding of this compound within the ATP-binding pocket of Mi-2β is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its high affinity and specificity.

Key interactions include:

  • Hydrogen Bonds:

    • The keto group of this compound forms a hydrogen bond with the side chain of His727 .

    • The amide group's oxygen atom interacts with the backbone of Gly756 via a hydrogen bond.

    • The protonated nitrogen atom of the imidazole group on this compound forms a hydrogen bond with the side chain of Asp873 .

  • Hydrophobic Interactions:

    • The methyl group of this compound extends into a solvent-exposed channel, where it is surrounded by the side chains of Tyr729, Leu755, Met966, and Ile1163 , forming significant hydrophobic interactions that stabilize the complex.

Quantitative Data

The inhibitory activity of this compound against Mi-2β has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

ParameterValueAssay ConditionReference
IC50 0.082 ± 0.013 µMIn vitro ATPase assay[1]
Binding Mode ATP-competitiveIn vitro ATPase assay with varying ATP concentrations[1]

Signaling Pathway and Mechanism of Action

The inhibition of Mi-2β by this compound leads to a cascade of downstream effects that ultimately enhance the anti-tumor immune response. The mechanism involves the reactivation of Interferon-Stimulated Genes (ISGs).

G cluster_0 This compound Inhibition of Mi-2β cluster_1 Downstream Epigenetic Regulation cluster_2 Transcriptional Regulation and Immune Response Z36_MP5 This compound Mi_2beta Mi-2β Z36_MP5->Mi_2beta Binds to ATP pocket EZH2 EZH2 Mi_2beta->EZH2 Promotes K510 methylation (Inhibited by this compound) ATP ATP ATP->Mi_2beta Blocked H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 Catalyzes ISG_promoter ISG Promoters H3K27me3->ISG_promoter Represses ISG_transcription ISG Transcription (e.g., CXCL9, CXCL10) ISG_promoter->ISG_transcription Leads to T_cell_recruitment T-cell Recruitment and Cytotoxicity ISG_transcription->T_cell_recruitment Promotes G cluster_workflow Homology Modeling and Docking Workflow Template_Selection Template Selection (BLAST) Homology_Modeling Homology Modeling (MODELLER) Template_Selection->Homology_Modeling Model_Validation Model Validation (PROCHECK, Verify3D) Homology_Modeling->Model_Validation Preparation Ligand & Receptor Preparation Model_Validation->Preparation Docking Molecular Docking (AutoDock) Preparation->Docking Analysis Analysis of Docking Poses Docking->Analysis G cluster_workflow RT-qPCR Experimental Workflow Cell_Treatment Cell Culture and Treatment with this compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Reverse_Transcription Reverse Transcription (RNA to cDNA) RNA_Extraction->Reverse_Transcription qPCR Quantitative PCR (SYBR Green) Reverse_Transcription->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Structural Analysis of the Z36-MP5 and Mi-2β Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional analysis of the interaction between the chromodomain-helicase-DNA-binding protein 4 (CHD4), also known as Mi-2β, and its targeted inhibitor, Z36-MP5. Mi-2β, a key chromatin remodeling enzyme, has been identified as a critical factor in melanoma immune evasion. The inhibitor, this compound, has been developed to specifically target the ATPase activity of Mi-2β, thereby restoring anti-tumor immune responses. This document summarizes the available quantitative data, details relevant experimental protocols for structural and functional characterization, and provides visual representations of the associated signaling pathways and experimental workflows. While a definitive co-crystal structure of the this compound/Mi-2β complex is not yet publicly available, this guide consolidates the current understanding based on homology modeling and functional assays to serve as a valuable resource for ongoing research and drug development efforts.

Introduction

Mi-2β (CHD4) is a central component of the nucleosome remodeling and deacetylase (NuRD) complex, playing a crucial role in transcriptional repression through its ATP-dependent chromatin remodeling activity.[1] Recent research has implicated Mi-2β in promoting immune evasion in melanoma.[2][3][4][5] Mechanistically, Mi-2β has been shown to control the accessibility of interferon-γ (IFN-γ)-stimulated genes (ISGs). It achieves this by binding to and promoting the methylation of EZH2, which in turn leads to the trimethylation of H3K27 and subsequent inhibition of ISG transcription.[2][3][4]

The small molecule inhibitor, this compound, was developed as a targeted inhibitor of Mi-2β.[2][3][6] By reducing the ATPase activity of Mi-2β, this compound reactivates the transcription of ISGs, thereby sensitizing resistant melanoma models to immune checkpoint inhibitors.[2][3] This makes the structural and functional characterization of the this compound and Mi-2β interaction a critical area of investigation for the development of novel cancer immunotherapies.

Quantitative Data

The following table summarizes the key quantitative data available for the interaction between this compound and Mi-2β.

ParameterValueMethodReference
IC50 of this compound against Mi-2β 0.082 ± 0.013 µMATPase Activity Assay[6][7]
Inhibitory Potential Improvement ~85-fold greater than parent compound Z36ATPase Activity Assay[6][7]

Structural Insights from Homology Modeling

In the absence of a solved crystal or cryo-EM structure for the this compound/Mi-2β complex, homology modeling provides valuable insights into the potential binding interactions.

A homology model of the human Mi-2β (CHD4) ATPase domain has been generated using the yeast CHD1 structure (PDB: 3MWY) as a template.[7] The Mi-2β ATPase domain is expected to adopt a canonical helicase fold, characterized by two RecA-like lobes that form the ATP-binding pocket at their interface. This compound, as an ATPase inhibitor, is predicted to bind within this pocket, likely competing with ATP. The methyldihydroimidazopyridinone core of this compound is hypothesized to interact with key residues in the ATP warhead-binding region of Mi-2β.[7]

Experimental Protocols

This section details the standard methodologies required for the expression, purification, and structural and functional analysis of the Mi-2β protein and its interaction with this compound.

Recombinant Mi-2β Expression and Purification

A multi-step chromatography process is typically employed for protein purification.[8][9][10][11][12]

  • Construct Design : The gene encoding human Mi-2β (or its ATPase domain) is cloned into an appropriate expression vector (e.g., pET or pFASTBAC series) with an N- or C-terminal affinity tag (e.g., 6xHis, Strep-tag II, or GST) to facilitate purification. A protease cleavage site (e.g., TEV or PreScission) is often included to enable tag removal.

  • Expression System :

    • Bacterial Expression : Escherichia coli (e.g., BL21(DE3) strain) is a common host for expressing protein domains. Cells are grown to a mid-log phase (OD600 of 0.6-0.8) and induced with IPTG at a reduced temperature (e.g., 16-20°C) overnight to enhance protein solubility.

    • Insect Cell Expression : For the full-length protein, a baculovirus expression vector system (BEVS) in insect cells (e.g., Sf9 or Hi5) is often preferred to ensure proper folding and post-translational modifications.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors, DNase I, and lysozyme (for bacteria). Lysis is achieved through sonication or high-pressure homogenization.

  • Affinity Chromatography : The clarified lysate is loaded onto a column with a resin specific to the affinity tag (e.g., Ni-NTA for His-tags, Strep-Tactin for Strep-tags). After washing, the protein is eluted with a competitive ligand (e.g., imidazole or desthiobiotin).

  • Ion Exchange Chromatography : As an intermediary purification step, the eluate from affinity chromatography is subjected to ion exchange chromatography to separate proteins based on their net charge.

  • Size Exclusion Chromatography (Gel Filtration) : The final purification step involves size exclusion chromatography to separate the protein based on its hydrodynamic radius, which also serves as a quality control step to assess the oligomeric state and remove aggregates.

In Vitro ATPase Activity Assay

The inhibitory effect of this compound on Mi-2β's ATPase activity can be quantified using a colorimetric assay that measures the release of inorganic phosphate (Pi).[13][14][15][16]

  • Reaction Setup : The assay is performed in a 96-well plate format. Each well contains a reaction mixture with a final volume of 50 µL, consisting of purified Mi-2β protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT), a fixed concentration of ATP, and varying concentrations of the inhibitor this compound.

  • Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

  • Phosphate Detection : The reaction is stopped, and the amount of liberated Pi is quantified by adding a malachite green-based reagent. This reagent forms a colored complex with free phosphate, and the absorbance is measured at approximately 620-650 nm using a microplate reader.

  • Data Analysis : A standard curve is generated using known concentrations of phosphate. The ATPase activity at each inhibitor concentration is calculated and plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of Mi-2β's enzymatic activity.

Structural Determination Methodologies

X-ray crystallography is a powerful technique for determining the high-resolution atomic structure of proteins and protein-ligand complexes.[17][18][19][20][21]

  • Crystallization : The purified Mi-2β protein (or its ATPase domain) is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

  • Data Collection : A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam at a synchrotron source. The X-rays diffract off the crystal lattice, producing a diffraction pattern that is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell. The atomic model of the protein-ligand complex is then built into this map and refined to best fit the experimental data.

Cryo-EM is particularly useful for large, flexible, or multi-protein complexes that are difficult to crystallize.[22][23][24][25][26]

  • Sample Preparation : A small volume of the purified Mi-2β/Z36-MP5 complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process traps the complexes in a thin layer of amorphous ice.

  • Data Collection : The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing thousands of randomly oriented particle projections.

  • Image Processing and 3D Reconstruction : Individual particle images are computationally extracted from the micrographs, aligned, and classified. These 2D class averages are then used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement : An atomic model of the Mi-2β/Z36-MP5 complex is built into the cryo-EM density map and refined.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the structural analysis of the this compound/Mi-2β complex.

Mi2b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma_Receptor IFN-γ Receptor STAT1 STAT1 IFN-gamma_Receptor->STAT1 Phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 Translocation ISG_Promoter ISG Promoter pSTAT1->ISG_Promoter Binds to Mi-2b Mi-2β EZH2 EZH2 Mi-2b->EZH2 Activates H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes H3K27me3->ISG_Promoter Represses Z36_MP5 This compound Z36_MP5->Mi-2b Inhibits ATPase IFN-gamma IFN-γ IFN-gamma->IFN-gamma_Receptor Experimental_Workflow cluster_protein_production Protein Production cluster_purification Purification cluster_analysis Analysis a Gene Cloning (Mi-2β ATPase Domain) b Recombinant Expression (E. coli or Insect Cells) a->b c Cell Lysis & Lysate Clarification b->c d Affinity Chromatography c->d e Ion Exchange Chromatography d->e f Size Exclusion Chromatography e->f g ATPase Activity Assay (IC50 Determination) f->g h Structural Studies (Crystallography or Cryo-EM) f->h i Structure of Mi-2β/Z36-MP5 Complex h->i Inhibition_Mechanism cluster_enzyme Mi-2β ATPase Domain Mi2b Lobe 1 ATP Binding Pocket Lobe 2 Products ADP + Pi Mi2b:pocket->Products Hydrolysis ATP ATP ATP->Mi2b:pocket Binds Z36_MP5 This compound Z36_MP5->Mi2b:pocket Competitively Binds

References

In Vitro Activity of Z36-MP5 on Mi-2β ATPase Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the small molecule inhibitor Z36-MP5 on the ATPase function of Mi-2β (also known as CHD4), a key chromatin remodeling enzyme. This document details the quantitative inhibitory effects of this compound, the experimental protocols for assessing its activity, and the relevant biological signaling pathways.

Executive Summary

Mi-2β is an ATP-dependent chromatin remodeler that plays a critical role in regulating gene expression. In certain pathological contexts, such as melanoma, Mi-2β activity contributes to immune evasion by suppressing the transcription of interferon-stimulated genes (ISGs). This compound has been identified as a potent and specific inhibitor of the Mi-2β ATPase function, representing a promising therapeutic strategy to reverse this immunosuppression. This guide summarizes the key findings and methodologies related to the in vitro characterization of this compound.

Quantitative Data Presentation

This compound demonstrates potent inhibitory activity against the ATPase function of Mi-2β. The following table summarizes the key quantitative metric obtained from in vitro assays.

CompoundTargetAssay TypeIC50 (µM)Mechanism of InhibitionReference
This compoundMi-2β (CHD4)Nucleosome Repositioning0.082 ± 0.013ATP-competitive--INVALID-LINK--

Signaling Pathway and Mechanism of Action

Mi-2β is a central component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. In melanoma, Mi-2β plays a crucial role in suppressing the anti-tumor immune response. It achieves this by interacting with and activating EZH2, a histone methyltransferase. This interaction promotes the methylation of EZH2 at lysine 510, which in turn enhances the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoters of interferon-stimulated genes (ISGs). The increased H3K27me3 leads to chromatin compaction and transcriptional repression of these genes, which are vital for attracting immune cells to the tumor microenvironment. This compound, as an ATP-competitive inhibitor, directly blocks the ATPase activity of Mi-2β. This inhibition prevents the chromatin remodeling activity of the NuRD complex, leading to the reactivation of ISG transcription and subsequent enhancement of the anti-tumor immune response.[1][2]

Mi2B_Signaling_Pathway cluster_nucleus Nucleus cluster_outside Mi2B Mi-2β (CHD4) (NuRD Complex) EZH2 EZH2 Mi2B->EZH2 Binds and Promotes Methylation ADP ADP + Pi Mi2B->ADP H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes ISG_Promoter ISG Promoters H3K27me3->ISG_Promoter Silences ISG_Transcription ISG Transcription ISG_Promoter->ISG_Transcription Blocks Immune_Response Anti-Tumor Immune Response ISG_Transcription->Immune_Response Suppresses ATP ATP ATP->Mi2B Hydrolysis Z36_MP5 This compound Z36_MP5->Mi2B Inhibits

Mi-2β signaling pathway leading to immune suppression.

Experimental Protocols

The determination of Mi-2β ATPase activity and its inhibition by this compound was achieved using a Förster Resonance Energy Transfer (FRET)-based nucleosome repositioning assay.[2] While the precise, detailed protocol from the primary literature is not fully available, the following represents a standard methodology for such an assay.

Objective: To measure the ATP-dependent chromatin remodeling activity of Mi-2β and its inhibition by this compound.

Principle: This assay utilizes a mononucleosome substrate labeled with a FRET donor (e.g., Cy3) on the DNA and a FRET acceptor (e.g., Cy5) on the histone core. In the initial state, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon addition of ATP, an active Mi-2β enzyme remodels the nucleosome, moving the DNA relative to the histone octamer. This increases the distance between the FRET pair, leading to a decrease in the FRET signal. The rate of this decrease is proportional to the ATPase and remodeling activity of the enzyme.

Materials:

  • Recombinant human Mi-2β (CHD4) enzyme

  • FRET-labeled mononucleosome substrate (e.g., Cy3 on DNA, Cy5 on histone H2A)

  • ATP solution

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • 384-well microplate, low-volume, non-binding surface

  • Plate reader capable of measuring Cy3 and Cy5 fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.

  • Reaction Setup:

    • In a 384-well plate, add the FRET-labeled nucleosome substrate to a final concentration of approximately 20 nM.

    • Add the Mi-2β enzyme to a final concentration of approximately 10 nM.

    • Add the this compound dilutions or vehicle control (DMSO).

    • Incubate the enzyme, substrate, and inhibitor mixture for a short period at room temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the remodeling reaction by adding ATP to a final concentration of 2 mM.

  • Data Acquisition:

    • Immediately begin reading the fluorescence of the Cy3 donor (excitation ~530 nm, emission ~570 nm) and the Cy5 acceptor (excitation ~650 nm, emission ~670 nm) over time. Readings should be taken at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., Cy5 emission / Cy3 emission) for each time point.

    • Plot the FRET ratio as a function of time for each concentration of this compound.

    • Determine the initial rate of the reaction for each concentration by calculating the slope of the linear portion of the curve.

    • Plot the initial rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Mi-2β, Nucleosomes, ATP, this compound) start->prep_reagents setup_rxn Set up Reaction in 384-well Plate (Mi-2β + Nucleosomes + this compound) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add ATP) setup_rxn->initiate_rxn read_plate Measure FRET Signal Over Time (Plate Reader) initiate_rxn->read_plate analyze_data Data Analysis (Calculate FRET ratio, initial rates) read_plate->analyze_data calc_ic50 Calculate IC50 analyze_data->calc_ic50 end End calc_ic50->end

Workflow for FRET-based nucleosome repositioning assay.

Conclusion

This compound is a potent, ATP-competitive inhibitor of Mi-2β ATPase activity. By targeting this key chromatin remodeler, this compound can effectively reactivate the transcription of interferon-stimulated genes that are silenced in certain cancers. The in vitro characterization of this compound provides a strong rationale for its further development as a therapeutic agent, particularly in the context of immuno-oncology. The methodologies described herein offer a robust framework for identifying and characterizing novel inhibitors of Mi-2β and other ATP-dependent chromatin remodeling enzymes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z36-MP5 and its Effect on Chromatin Remodeling

This technical guide provides a comprehensive overview of the novel Mi-2β inhibitor, this compound, and its role in chromatin remodeling to overcome immunotherapy resistance in cancer.

Introduction to this compound

This compound is a novel small-molecule inhibitor specifically designed to target the ATPase activity of Mi-2β (also known as CHD4), a key protein involved in chromatin remodeling.[1][2] In the context of cancer, particularly melanoma, Mi-2β has been identified as a crucial factor in promoting immune evasion, thereby contributing to resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[1][2][3] this compound has been developed as a therapeutic strategy to counteract this resistance, effectively converting immunotherapy-resistant tumors into sensitive ones.[1][3]

Mechanism of Action: Chromatin Remodeling

The primary mechanism of action of this compound revolves around its ability to modulate the epigenetic landscape of cancer cells. It achieves this by inhibiting the enzymatic activity of Mi-2β, which sets off a cascade of events leading to the reactivation of genes that stimulate an anti-tumor immune response.

The signaling pathway is as follows:

  • Inhibition of Mi-2β ATPase Activity : this compound binds to the ATP-binding pocket of Mi-2β, thereby inhibiting its ATPase activity, which is essential for its chromatin remodeling function.[1][4]

  • Prevention of EZH2 Methylation : Mi-2β is known to bind to and promote the methylation of EZH2 (Enhancer of Zeste Homolog 2) at the K510 position.[1][3] By inhibiting Mi-2β, this compound prevents this methylation event.

  • Reduction of H3K27 Trimethylation : The methylation of EZH2 by Mi-2β is a prerequisite for the subsequent trimethylation of Histone 3 at Lysine 27 (H3K27me3).[1][3] H3K27me3 is a repressive histone mark that leads to gene silencing. This compound's inhibition of the upstream steps prevents the formation of this repressive mark.

  • Reactivation of Interferon-Stimulated Genes (ISGs) : The reduction in H3K27me3 leads to a more open chromatin structure around the promoters of Interferon-Stimulated Genes (ISGs), allowing for their transcription to be reactivated.[1][3]

  • Enhanced Anti-Tumor Immunity : The expression of ISGs is critical for a robust anti-tumor immune response. By reactivating these genes, this compound promotes the infiltration of cytotoxic CD8+ T cells into the tumor and increases the expression of T-cell activation markers such as granzyme B, thereby overcoming resistance to immunotherapy.[2]

Z36_MP5_Pathway Z36_MP5 This compound Mi2b Mi-2β ATPase Activity Z36_MP5->Mi2b inhibits EZH2_methylation EZH2 K510 Methylation Mi2b->EZH2_methylation promotes H3K27me3 H3K27 Trimethylation (Repressive Mark) EZH2_methylation->H3K27me3 leads to ISG_transcription Interferon-Stimulated Gene (ISG) Transcription H3K27me3->ISG_transcription represses Immune_Response Anti-Tumor Immune Response ISG_transcription->Immune_Response promotes

Caption: Signaling pathway of this compound in chromatin remodeling.

Quantitative Data

The inhibitory activity of this compound against Mi-2β has been quantified, demonstrating its potency.

ParameterValueDescription
IC50 Varies with ATP concentrationThe half-maximal inhibitory concentration (IC50) of this compound against Mi-2β is dependent on the concentration of ATP, which is characteristic of an ATP-competitive inhibitor.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

FRET-Based Nucleosome Repositioning Assay

This in vitro assay is used to measure the chromatin modulatory activity of Mi-2β and the inhibitory effect of this compound.

  • Principle : This assay utilizes Förster Resonance Energy Transfer (FRET) to detect changes in the position of nucleosomes, which is a direct measure of chromatin remodeling activity.

  • Methodology :

    • Prepare a substrate consisting of nucleosomes labeled with a FRET donor and acceptor pair.

    • Incubate the labeled nucleosomes with recombinant Mi-2β in the presence of ATP.

    • In parallel, set up reactions containing Mi-2β, ATP, and varying concentrations of this compound.

    • Measure the FRET signal over time. A change in FRET indicates nucleosome repositioning.

    • The inhibitory activity of this compound is calculated as the fold change in Mi-2β activity compared to a vehicle control.[4]

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Nucleosomes Prepare FRET-labeled Nucleosomes Incubate_Control Incubate Nucleosomes + Mi-2β + ATP (Control) Prep_Nucleosomes->Incubate_Control Incubate_Test Incubate Nucleosomes + Mi-2β + ATP + this compound Prep_Nucleosomes->Incubate_Test Prep_Reagents Prepare Mi-2β, ATP, and this compound solutions Prep_Reagents->Incubate_Control Prep_Reagents->Incubate_Test Measure_FRET Measure FRET Signal Incubate_Control->Measure_FRET Incubate_Test->Measure_FRET Calculate_Inhibition Calculate Inhibitory Activity Measure_FRET->Calculate_Inhibition

Caption: Workflow for the FRET-based nucleosome repositioning assay.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)

ATAC-seq is employed to determine how this compound, through its inhibition of Mi-2β, alters chromatin accessibility, particularly at the sites of Interferon-Stimulated Genes.

  • Principle : This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into accessible regions of chromatin. The resulting DNA fragments are then sequenced to map regions of open chromatin across the genome.

  • Methodology :

    • Treat melanoma cells with either a vehicle control or this compound.

    • Isolate nuclei from the treated cells.

    • Incubate the nuclei with the Tn5 transposase, which will fragment the DNA in open chromatin regions and ligate sequencing adapters.

    • Purify the DNA fragments.

    • Perform PCR to amplify the library of DNA fragments.

    • Sequence the library using next-generation sequencing.

    • Align the sequencing reads to a reference genome to identify regions of accessible chromatin.

    • Compare the chromatin accessibility profiles of control and this compound-treated cells, focusing on the promoter regions of ISGs.[1][3]

Flow Cytometry for Immune Cell Profiling

This technique is used to quantify the infiltration and activation status of immune cells within the tumor microenvironment following treatment with this compound.

  • Principle : Flow cytometry uses fluorescently labeled antibodies to identify and quantify different cell populations based on the expression of specific cell surface and intracellular markers.

  • Methodology :

    • In preclinical models, treat tumor-bearing mice with this compound in combination with an anti-PD-1 antibody.

    • Excise tumors and prepare single-cell suspensions.

    • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45 for all immune cells, CD8 for cytotoxic T cells).

    • For activation status, include antibodies against markers like Granzyme B.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of CD8+ T cells within the CD45+ population and the expression of Granzyme B within the CD8+ T cells.[3]

Conclusion

This compound represents a promising therapeutic agent that targets the chromatin remodeling machinery to overcome immunotherapy resistance. By inhibiting Mi-2β, it reverses the epigenetic silencing of key immune-stimulating genes, thereby enhancing the efficacy of immune checkpoint inhibitors. The experimental data gathered to date provides a strong rationale for its further development as a novel cancer therapeutic.

References

Initial Toxicity Screening of Z36-MP5 in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Z36-MP5, a novel inhibitor of the chromatin remodeler Mi-2β. This compound has been identified as a promising agent to overcome immunotherapy resistance in melanoma by reactivating the transcription of interferon-γ (IFN-γ)-stimulated genes (ISGs). While preclinical studies suggest a favorable safety profile, rigorous in vitro toxicity assessment is a critical step in its development pathway. This document outlines the core experimental protocols and data presentation standards for such an evaluation.

Data Presentation

A systematic presentation of quantitative data is essential for the clear interpretation and comparison of a compound's cytotoxic effects across different cell lines. The data should be summarized in a tabular format, detailing the cell lines tested, the assay performed, and the resulting toxicity metric, typically the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

Note: Extensive searches of publicly available scientific literature and patent databases did not yield specific quantitative data from initial toxicity screenings of this compound in a panel of cell lines. The following table is a template demonstrating how such data should be presented. The values provided are for illustrative purposes only and do not represent actual experimental results for this compound.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 / GI50 (µM) [95% CI]Notes
A375Malignant MelanomaMTT72[Placeholder Value]
SK-MEL-28Malignant MelanomaSRB72[Placeholder Value]
B16-F10Murine MelanomaCellTiter-Glo®72[Placeholder Value]
MCF-7Breast AdenocarcinomaMTT72[Placeholder Value]Non-melanoma control
HEK293Human Embryonic KidneyCellTiter-Glo®72[Placeholder Value]Non-cancerous control
PBMCHuman Peripheral Blood Mononuclear CellsLDH48[Placeholder Value]Assessment of toxicity to immune cells

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Selected cancer and non-cancerous cell lines

    • This compound, dissolved in a suitable solvent (e.g., DMSO)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated controls.

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Materials:

    • Cell lines and this compound as described for the MTT assay.

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatant samples.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

    • Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

    • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.

  • Materials:

    • Cell lines and this compound.

    • Caspase-Glo® 3/7 Assay System.

    • Opaque-walled 96-well plates suitable for luminescence measurements.

    • Luminometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a dilution series of this compound as previously described.

    • Incubation: Incubate for the desired period.

    • Assay Protocol: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

    • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure the luminescence of each sample using a luminometer.

    • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated wells to that of the vehicle control to determine the fold-increase in apoptosis.

Visualizations

Diagrams are provided to illustrate the mechanism of action of this compound and the experimental workflow for its toxicity screening.

G cluster_workflow Experimental Workflow for this compound Toxicity Screening cluster_assays Perform Cytotoxicity Assays start Start: Prepare Cell Cultures (e.g., A375, B16-F10, HEK293) seed Seed Cells into 96-well Plates start->seed treat Treat with this compound (Concentration Gradient) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-Glo® 3/7 (Apoptosis) incubate->caspase analyze Data Acquisition & Analysis mtt->analyze ldh->analyze caspase->analyze end_node Determine IC50/GI50 Values & Assess Mechanism of Toxicity analyze->end_node

Caption: Workflow for in vitro toxicity screening of this compound.

G cluster_pathway Signaling Pathway of this compound Action z36_mp5 This compound mi2b Mi-2β (ATPase Activity) z36_mp5->mi2b Inhibits ezh2 EZH2 mi2b->ezh2 Promotes methylation K510 Methylation of EZH2 ezh2->methylation h3k27 H3K27 Trimethylation methylation->h3k27 Activates isg IFN-γ Stimulated Genes (ISGs) (e.g., CXCL9, CXCL10) h3k27->isg Represses Transcription immune_response Enhanced Anti-Tumor Immune Response isg->immune_response transcription Transcription Blocked transcription_active Transcription Activated

Caption: this compound mechanism of action in melanoma cells.

Methodological & Application

Z36-MP5 Experimental Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z36-MP5 is a novel small-molecule inhibitor targeting the ATPase pocket of Mi-2β (CHD4), a chromatin remodeling protein.[1] In preclinical studies, this compound has been identified as a promising agent for overcoming resistance to immune checkpoint inhibitors in melanoma.[2][3] By inhibiting Mi-2β, this compound reactivates the transcription of key IFN-γ-stimulated genes (ISGs), thereby enhancing the anti-tumor immune response.[2][3] This document provides detailed protocols for in vivo studies involving this compound, based on established experimental models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Mi-2β.[4] The inhibition of Mi-2β's ATPase activity prevents the EZH2-mediated trimethylation of H3K27, a key repressive histone mark. This leads to increased chromatin accessibility and subsequent transcription of ISGs, including CXCL9, CXCL10, and IRF1.[2][3] The expression of these chemokines promotes the infiltration of CD8+ T cells into the tumor microenvironment, thereby converting immunologically "cold" tumors to "hot" tumors that are more susceptible to immune checkpoint blockade.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Z36_MP5_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Z36_MP5 This compound Mi2b Mi-2β Z36_MP5->Mi2b inhibits EZH2 EZH2 Mi2b->EZH2 activates H3K27me3 H3K27me3 EZH2->H3K27me3 promotes ISG_Promoter ISG Promoter H3K27me3->ISG_Promoter represses ISGs ISGs (CXCL9, CXCL10) ISG_Promoter->ISGs transcribes CD8_T_Cell CD8+ T Cell ISGs->CD8_T_Cell recruits Tumor_Cell_Node Tumor Cell CD8_T_Cell->Tumor_Cell_Node kills

Caption: this compound inhibits Mi-2β, leading to ISG expression and CD8+ T cell recruitment.

In Vivo Experimental Protocols

Animal Models

Two primary mouse models have been utilized for evaluating the in vivo efficacy of this compound:

  • Syngeneic Tumor Model:

    • Mouse Strain: C57BL/6 mice.

    • Tumor Cell Line: B16F10 melanoma cells.

    • Implantation: Subcutaneous injection of B16F10 cells.

  • Genetically Engineered Mouse Model (GEMM):

    • Mouse Strain: Tyr::CreER;BRafCA;Ptenlox/lox mice.

    • Tumor Induction: Tamoxifen administration to induce melanoma development.

Experimental Workflow: Syngeneic Model

The following diagram outlines the typical experimental workflow for a syngeneic B16F10 melanoma model.

Syngeneic_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Start: C57BL/6 Mice implant Day 0: Implant B16F10 cells subcutaneously start->implant randomize Day 9: Randomize mice into treatment groups implant->randomize treat_z36 This compound Treatment: 30 mg/kg, i.p., daily randomize->treat_z36 treat_pd1 Anti-PD-1 Treatment: 10 mg/kg, i.p., on days 9, 12, 15, 18, 21 randomize->treat_pd1 monitor_tumor Monitor tumor growth (e.g., caliper measurements) treat_z36->monitor_tumor treat_pd1->monitor_tumor monitor_survival Monitor survival monitor_tumor->monitor_survival endpoint Endpoint: Tumor analysis (e.g., flow cytometry for TILs) monitor_survival->endpoint

Caption: Workflow for this compound in vivo efficacy studies in a syngeneic melanoma model.

Detailed Treatment Protocol: Combination Therapy

This protocol is designed to assess the synergistic effect of this compound with an anti-PD-1 antibody in a B16F10 syngeneic model.

  • Tumor Cell Implantation:

    • Culture B16F10 melanoma cells under standard conditions.

    • On Day 0, subcutaneously inject a suspension of 1 x 10^6 B16F10 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors become palpable (around Day 9), randomize mice into four groups (n=5-10 per group):

      • Group 1: Vehicle control (e.g., PBS or appropriate solvent for this compound), intraperitoneal (i.p.) injection daily.

      • Group 2: this compound (30 mg/kg), i.p. injection, once daily.[2]

      • Group 3: Anti-PD-1 antibody (10 mg/kg), i.p. injection on Days 9, 12, 15, 18, and 21.[2]

      • Group 4: Combination of this compound (30 mg/kg, daily) and anti-PD-1 antibody (10 mg/kg on specified days).[2]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status to assess toxicity.[2]

    • Record survival data.

    • At the study endpoint, tumors can be excised for further analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, and their activation status (e.g., Granzyme B expression).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50 (µM)
This compoundMi-2β0.082 ± 0.013

Data from in vitro assays.[4]

Table 2: Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)RouteCmax (µg/mL)T1/2 (hours)
Sprague-Dawley Rat1.0i.p.3.960.45

Pharmacokinetic study following a single intraperitoneal injection.[2][4]

Table 3: In Vivo Efficacy in B16F10 Melanoma Model
Treatment GroupEffect on Tumor GrowthEffect on Survival
Vehicle ControlProgressive Growth-
This compound (30 mg/kg)No significant impactNo significant impact
Anti-PD-1 (10 mg/kg)No significant impactNo significant impact
This compound + Anti-PD-1Substantial inhibitionSignificantly extended

Results indicate that the combination therapy is required for significant anti-tumor effect in this resistant melanoma model.[2]

Toxicity and Safety

In preclinical studies using C57BL/6 mice, this compound was well-tolerated. Monitoring of mouse weight and histological staining of major organs showed no significant toxicity.[2]

Concluding Remarks

This compound demonstrates a promising potential to overcome resistance to immunotherapy in melanoma. The provided protocols offer a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the development of this novel therapeutic agent.

References

Z36-MP5: Application Notes and Protocols for Enhancing Immunotherapy Response

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z36-MP5 is a novel, first-in-class small molecule inhibitor targeting the ATPase pocket of Mi-2β (CHD4), a chromatin remodeling protein.[1] In the context of cancer, particularly melanoma, Mi-2β has been identified as a key factor in promoting immune evasion, thereby contributing to resistance to immune checkpoint inhibitors (ICIs) such as anti-PD-1 therapy.[2][3] this compound is designed to counteract this resistance mechanism, sensitizing tumors to immunotherapy and enhancing the anti-tumor immune response.

These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for its use in preclinical research settings to enhance immunotherapy responses in melanoma models.

Mechanism of Action

This compound functions by inhibiting the chromatin remodeling activity of Mi-2β.[2] Mechanistically, Mi-2β plays a crucial role in suppressing the expression of interferon-γ (IFN-γ)-stimulated genes (ISGs), including key chemokines like CXCL9 and CXCL10, which are essential for recruiting cytotoxic CD8+ T cells to the tumor microenvironment.[4]

The signaling pathway is as follows: Mi-2β binds to and promotes the methylation of EZH2, a histone methyltransferase.[2][3] This action leads to the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that silences the transcription of ISGs.[2] By inhibiting Mi-2β's ATPase activity, this compound prevents this cascade, leading to the reactivation of ISG transcription.[2][3] This, in turn, promotes the infiltration and activation of CD8+ T cells within the tumor, converting an immunologically "cold" tumor into a "hot" one that is responsive to checkpoint blockade immunotherapy.[1][4]

Z36_MP5_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment IFN_gamma_receptor IFN-γ Receptor JAK_STAT JAK/STAT Pathway IFN_gamma_receptor->JAK_STAT IRF1 IRF1 JAK_STAT->IRF1 ISGs ISG Promoters (e.g., CXCL9, CXCL10) IRF1->ISGs Activates Transcription ISG Transcription ISGs->Transcription Chemokine_Secretion Chemokine Secretion (CXCL9, CXCL10) Transcription->Chemokine_Secretion CD8_T_cell CD8+ T Cell Chemokine_Secretion->CD8_T_cell Recruits Mi_2beta Mi-2β EZH2 EZH2 Mi_2beta->EZH2 Binds & Activates H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 Promotes H3K27me3->ISGs Inhibits Z36_MP5 This compound Z36_MP5->Mi_2beta Inhibits Tumor_Infiltration Tumor Infiltration CD8_T_cell->Tumor_Infiltration GZMB Granzyme B Release Tumor_Infiltration->GZMB Tumor_Cell_Killing Tumor Cell Killing GZMB->Tumor_Cell_Killing In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Inoculation Day 0: Inoculate B16F10 melanoma cells subcutaneously into C57BL/6 mice. Tumor_Growth Days 1-5: Allow tumors to establish and reach a palpable size. Cell_Inoculation->Tumor_Growth Randomization Day 6: Randomize mice into treatment groups when tumors are ~50-100 mm³. Tumor_Growth->Randomization Treatment_Schedule Administer treatments from Day 6 to Day 21. Randomization->Treatment_Schedule Z36_MP5_Admin This compound Administration: - 30 mg/kg, daily - Intraperitoneal (i.p.) injection Anti_PD1_Admin Anti-PD-1 Administration: - 10 mg/kg, every 3 days - Intraperitoneal (i.p.) injection Treatment_Schedule->Z36_MP5_Admin Treatment_Schedule->Anti_PD1_Admin Tumor_Measurement Measure tumor volume every 2-3 days using calipers. Treatment_Schedule->Tumor_Measurement Body_Weight Monitor body weight as a measure of toxicity. Tumor_Measurement->Body_Weight Endpoint Day 21: Euthanize mice, excise tumors for weight and further analysis. Tumor_Measurement->Endpoint

References

Z36-MP5 Treatment in Resistant Melanoma Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy and mechanism of action of Z36-MP5, a novel Mi-2β inhibitor, in overcoming resistance to immunotherapy in melanoma mouse models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.

Introduction

Resistance to immune checkpoint inhibitors (ICIs) represents a significant clinical challenge in the treatment of melanoma.[1][2][3] A key mechanism of immune evasion in melanoma involves the epigenetic silencing of interferon-γ (IFN-γ)-stimulated genes (ISGs), which are crucial for attracting and activating anti-tumor T cells.[1][2] The chromatin remodeling enzyme Mi-2β has been identified as a critical mediator of this process.[1][2][3] this compound is a first-in-class small molecule inhibitor designed to target the ATPase activity of Mi-2β, thereby reactivating ISG transcription and rendering resistant melanomas sensitive to immunotherapy.[1][2]

Mechanism of Action

This compound functions by inhibiting the ATPase activity of Mi-2β, a core component of the nucleosome remodeling and deacetylase (NuRD) complex.[1][2] In resistant melanoma, Mi-2β binds to and promotes the methylation of EZH2 at lysine 510.[1][2] This methylation event activates EZH2, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoters of IFN-γ-stimulated genes (ISGs) such as Cxcl9 and Cxcl10.[1][2] The resulting condensed chromatin structure represses the transcription of these crucial chemokines, preventing the infiltration of CD8+ T cells into the tumor microenvironment and enabling the tumor to evade the immune system.[1]

By inhibiting Mi-2β, this compound prevents EZH2 activation and subsequent H3K27 trimethylation, leading to a more open chromatin state and the reactivation of ISG transcription.[1][2] The increased expression of CXCL9 and CXCL10 promotes the recruitment of cytotoxic T lymphocytes into the tumor, thereby converting an immunologically "cold" tumor into a "hot" one that is responsive to immune checkpoint blockade, such as anti-PD-1 therapy.[1][2][3]

Z36_MP5_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibition This compound Intervention cluster_extracellular Tumor Microenvironment Mi2b Mi-2β EZH2 EZH2 Mi2b->EZH2 Promotes K510 methylation H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes trimethylation ISG_Promoter ISG Promoter (e.g., Cxcl9, Cxcl10) H3K27me3->ISG_Promoter Binds and condenses chromatin ISG_Transcription ISG Transcription ISG_Promoter->ISG_Transcription Represses CXCL9_10 CXCL9/CXCL10 (Chemokines) ISG_Transcription->CXCL9_10 Leads to secretion Z36_MP5 This compound Z36_MP5->Mi2b Inhibits ATPase activity CD8_T_Cell CD8+ T Cell CXCL9_10->CD8_T_Cell Recruits Tumor_Cell Melanoma Cell CD8_T_Cell->Tumor_Cell Mediates killing Anti_PD1 Anti-PD-1 Therapy Anti_PD1->CD8_T_Cell Enhances activity Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis Cell_Culture Culture B16F10 Melanoma Cells Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Inoculation in Mice Cell_Harvest->Tumor_Inoculation Tumor_Monitoring Monitor Tumor Growth Tumor_Inoculation->Tumor_Monitoring Randomization Randomize into Treatment Groups Tumor_Monitoring->Randomization Euthanasia Euthanize and Excise Tumors Tumor_Monitoring->Euthanasia At Endpoint Z36_MP5_Admin Administer this compound Randomization->Z36_MP5_Admin Anti_PD1_Admin Administer Anti-PD-1 Randomization->Anti_PD1_Admin Control_Admin Administer Control IgG Randomization->Control_Admin Z36_MP5_Admin->Tumor_Monitoring Continue Monitoring Anti_PD1_Admin->Tumor_Monitoring Continue Monitoring Control_Admin->Tumor_Monitoring Continue Monitoring Tumor_Measurement Measure Tumor Volume and Weight Euthanasia->Tumor_Measurement Flow_Cytometry Flow Cytometry (Immune Profiling) Euthanasia->Flow_Cytometry ELISA ELISA (Chemokine Secretion) Euthanasia->ELISA

References

Application Notes: Dissolving and Utilizing Z36-MP5 for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dissolution and application of Z36-MP5, a potent Mi-2β-targeted inhibitor, for use in cell-based assays.[1] Proper solubilization and handling of small molecule inhibitors are critical for ensuring experimental reproducibility and obtaining accurate biological data.[2] The following protocols outline the necessary steps for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for treating cells in culture. Adherence to these guidelines will help maintain the compound's stability and biological activity.

Compound Information

This compound is an inhibitor targeting the Mi-2β ATPase activity, which can lead to the reactivation of Interferon-Stimulated Gene (ISG) transcription and stimulate T-cell-mediated cytotoxicity.[1]

PropertyValueReference
Molecular Formula C₂₂H₂₁N₅O₂[1]
Molecular Weight 387.43 g/mol [1]
Purity ≥98% (HPLC recommended)
Appearance White to off-white solid[1]
In Vitro Solubility DMSO: ≥ 25 mg/mL (64.53 mM)[1]

Experimental Protocols

Protocol for Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. High-concentration stock solutions in anhydrous DMSO are recommended to minimize the volume added to cell cultures and avoid solvent-induced cytotoxicity.[3]

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO) (Hygroscopic DMSO can significantly impact solubility)[1]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.38743 g/mmol * Volume (L)

    • Example for 1 mL: Mass = 10 * 0.38743 * 0.001 = 3.87 mg

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add the corresponding volume of anhydrous DMSO to the vial. For 3.87 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes.[4]

    • Visually inspect for any undissolved particles.[5]

    • If particles persist, sonicate the vial in a water bath for 5-10 minutes.[5][6] Gentle warming in a 37°C water bath may also be applied to aid dissolution.[1][4]

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3][4]

    • Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Protect from light.

Protocol for Cell Treatment

This protocol provides a general method for diluting the DMSO stock solution and treating adherent cells in a 96-well plate format.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells seeded in a 96-well plate

  • Sterile laboratory consumables (pipettes, tubes, etc.)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment and let them adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Prepare Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.[4]

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • CRITICAL: To prevent precipitation, add the DMSO stock to the culture medium dropwise while gently mixing.[5] Never add aqueous medium directly to the concentrated DMSO stock.[2]

    • The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, to avoid solvent toxicity.[2][5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the culture medium, ensuring the final DMSO concentration matches that of the highest this compound treatment group.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared working solutions (containing different concentrations of this compound) and the vehicle control to the appropriate wells.[3]

  • Incubation and Analysis:

    • Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blot, gene expression analysis).

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps from compound dissolution to cell treatment.

G compound Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) compound->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store (-80°C) stock->aliquot dilute Prepare Working Solutions in Cell Culture Medium stock->dilute treat Treat Cells in Culture (Include Vehicle Control) dilute->treat analyze Incubate and Analyze (e.g., Viability, Western Blot) treat->analyze

Caption: Workflow for preparing and applying this compound in cell culture experiments.

Hypothesized Signaling Pathway

This diagram shows the known mechanism of action for this compound.

G Z36 This compound Mi2b Mi-2β ATPase Z36->Mi2b Inhibits ISG ISG Transcription (Reactivated) Z36->ISG TCell T-Cell Mediated Cytotoxicity (Stimulated) Z36->TCell Mi2b->ISG Represses

Caption: this compound inhibits Mi-2β to reactivate ISG transcription and stimulate cytotoxicity.

References

Application Notes and Protocols: Z36-MP5 in Combination with PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies or develop resistance.[1] Recent preclinical research has identified the chromatin remodeling protein Mi-2β as a key factor in promoting immune evasion in melanoma.[2] Z36-MP5, a novel small-molecule inhibitor of Mi-2β, has emerged as a promising agent to overcome this resistance, especially when used in combination with PD-1 inhibitors.[1][2]

These application notes provide a comprehensive overview of the preclinical data and potential applications of this compound in combination with PD-1 inhibitors. The included protocols are based on published preclinical studies and are intended to guide researchers in further exploring this therapeutic strategy.

Mechanism of Action: this compound and PD-1 Inhibition Synergy

This compound is a targeted inhibitor of the ATPase activity of Mi-2β.[2] In cancer cells, particularly melanoma, Mi-2β plays a crucial role in suppressing the anti-tumor immune response. It achieves this by binding to and activating EZH2, a histone methyltransferase.[2] This activation leads to the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark, at the promoter regions of interferon-gamma (IFN-γ)-stimulated genes (ISGs). The silencing of these genes helps the tumor evade the immune system.[2]

This compound disrupts this process by inhibiting Mi-2β's ATPase activity, which in turn prevents the activation of EZH2.[2] This leads to the reactivation of ISG transcription, rendering the tumor more visible and susceptible to the immune system.[2]

When combined with a PD-1 inhibitor, this compound creates a synergistic anti-tumor effect. While the PD-1 inhibitor blocks the "off switch" on T cells, this compound acts within the tumor cell to increase its immunogenicity. This two-pronged approach enhances the infiltration and activation of cytotoxic CD8+ T cells within the tumor microenvironment, leading to a more robust and durable anti-tumor response in preclinical models of immunotherapy-resistant melanoma.[1][2]

Signaling Pathway

Z36_MP5_PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell Mi-2b Mi-2β EZH2 EZH2 Mi-2b->EZH2 Activates H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Promotes ISG_Promoter ISG Promoter H3K27me3->ISG_Promoter Silences ISG_Transcription IFN-γ Stimulated Gene Transcription ISG_Promoter->ISG_Transcription Leads to T_Cell_Activation T Cell Activation ISG_Transcription->T_Cell_Activation Enhances (via increased tumor immunogenicity) Z36_MP5 This compound Z36_MP5->Mi-2b Inhibits PD1 PD-1 PD1->T_Cell_Activation Inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

Caption: Synergistic mechanism of this compound and PD-1 inhibitors.

Preclinical Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the combination of this compound and PD-1 inhibitors in immunotherapy-resistant melanoma models.

ParameterControlPD-1 Inhibitor AloneThis compound AloneThis compound + PD-1 InhibitorReference
Tumor Growth HighModerate ReductionModerate ReductionSignificant Reduction[2],[1]
CD8+ T Cell Infiltration LowSlight IncreaseModerate IncreaseSignificant Increase[1]
Granzyme B (GZMB) Levels LowSlight IncreaseModerate IncreaseSignificant Increase[1]
IFN-γ Stimulated Gene (ISG) Transcription SuppressedNo Significant ChangeReactivatedReactivated[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and PD-1 inhibitor combination therapy.

Protocol 1: In Vivo Murine Melanoma Model

This protocol outlines the establishment of a syngeneic mouse melanoma model to evaluate the in vivo efficacy of the combination therapy.

1. Cell Line and Culture:

  • Use a murine melanoma cell line known to be resistant to PD-1 inhibitors (e.g., B16-F10).
  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

2. Animal Model:

  • Use C57BL/6 mice (6-8 weeks old).
  • Acclimatize mice for at least one week before the experiment.

3. Tumor Implantation:

  • Harvest melanoma cells during the exponential growth phase.
  • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Treatment Groups:

  • Randomize mice into four groups (n=8-10 per group) once tumors are palpable (approx. 50-100 mm³):
  • Group 1: Vehicle control (e.g., PBS or appropriate solvent for this compound).
  • Group 2: PD-1 inhibitor (e.g., anti-mouse PD-1 antibody, 10 mg/kg, intraperitoneal injection, every 3 days).
  • Group 3: this compound (dose and route to be determined by formulation, e.g., oral gavage or intraperitoneal injection, daily).
  • Group 4: Combination of PD-1 inhibitor and this compound at the same doses and schedules as the monotherapy groups.

5. Monitoring and Endpoints:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
  • Monitor body weight and general health of the mice.
  • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of significant morbidity are observed.
  • Collect tumors and spleens at the end of the study for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Immunohistochemistry for CD8+ T Cell Infiltration

This protocol describes the staining of tumor tissues to visualize and quantify the infiltration of CD8+ T cells.

1. Tissue Preparation:

  • Fix freshly harvested tumors in 10% neutral buffered formalin for 24 hours.
  • Embed the fixed tissues in paraffin.
  • Cut 5 µm sections and mount them on charged slides.

2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a blocking serum (e.g., 5% goat serum).
  • Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8a) overnight at 4°C.
  • Incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
  • Develop the signal with a DAB substrate kit.
  • Counterstain with hematoxylin.

3. Imaging and Analysis:

  • Scan the slides using a digital slide scanner.
  • Quantify the number of CD8+ cells per unit area in multiple representative fields of view for each tumor.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Analysis Cell_Culture Melanoma Cell Culture (PD-1 Resistant) Tumor_Implantation Subcutaneous Implantation in Syngeneic Mice Cell_Culture->Tumor_Implantation Treatment Treatment Initiation (Vehicle, PD-1i, this compound, Combo) Tumor_Implantation->Treatment Monitoring Tumor Growth and Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest IHC Immunohistochemistry (e.g., CD8, GZMB) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune Cell Populations) Tumor_Harvest->Flow_Cytometry Gene_Expression Gene Expression Analysis (e.g., ISGs) Tumor_Harvest->Gene_Expression

Caption: Preclinical experimental workflow for evaluating this compound and PD-1 inhibitor combination therapy.

Conclusion and Future Directions

The combination of this compound with PD-1 inhibitors represents a promising strategy to overcome immunotherapy resistance in preclinical models of melanoma.[1][2] By targeting the intrinsic immune evasion mechanisms within tumor cells, this compound sensitizes them to the effects of immune checkpoint blockade. Further research is warranted to explore this combination in other tumor types and to ultimately translate these findings into clinical applications. Future studies should focus on optimizing dosing and scheduling, identifying predictive biomarkers for response, and evaluating the long-term efficacy and safety of this combination therapy. As of now, there are no registered clinical trials for this compound, but the strong preclinical data provides a solid foundation for its continued development.

References

how to assess Z36-MP5 efficacy in tumor microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Application Notes: Assessing the Efficacy of Z36-MP5 in the Tumor Microenvironment

Introduction

This compound is a novel small-molecule inhibitor targeting the ATPase pocket of Mi-2β (CHD4), a chromatin remodeling protein.[1] Mi-2β has been identified as a key regulator of the adaptive anti-tumor immune response, and its inhibition is a promising strategy to overcome resistance to immune checkpoint inhibitors.[1][2] this compound is designed to convert immunotherapy-resistant tumors into sensitive ones by modulating the tumor microenvironment (TME).[2] The constant interplay between tumor cells and the surrounding TME is pivotal in tumor initiation, progression, and response to therapies.[3][4]

The proposed mechanism of action for this compound involves the reactivation of Interferon-Stimulated Genes (ISGs) transcription.[2] Mechanistically, Mi-2β controls the accessibility of ISGs. By inhibiting the ATPase activity of Mi-2β, this compound is expected to increase the infiltration and activation of CD8+ T cells within the tumor.[1][2] This leads to enhanced anti-tumor activity, particularly in combination with anti-PD-1 therapies.[1]

These application notes provide a framework of in vitro and in vivo assays to evaluate the efficacy of this compound in remodeling the TME and promoting an anti-tumor immune response. The protocols are designed for researchers in oncology and drug development to assess the therapeutic potential of this novel compound. The complexity of the TME necessitates the use of multicellular assays and in vivo models to accurately predict clinical efficacy.[5][6]

Experimental Protocols

In Vitro Assays

1. Mi-2β ATPase Activity Assay

  • Objective: To determine the direct inhibitory effect of this compound on the ATPase activity of Mi-2β.

  • Methodology:

    • Recombinant human Mi-2β protein is incubated with varying concentrations of this compound.

    • ATP is added to the reaction, and the mixture is incubated at 37°C.

    • The amount of ADP produced, which is proportional to the ATPase activity, is measured using a commercially available ADP-Glo™ Kinase Assay kit.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.

2. T-Cell Activation and Proliferation Assay

  • Objective: To assess the ability of this compound to enhance T-cell activation and proliferation in the presence of tumor cells.[5]

  • Methodology:

    • Co-culture melanoma cells (e.g., B16-F10) with splenocytes from a healthy mouse.

    • Treat the co-culture with varying concentrations of this compound, with and without an anti-PD-1 antibody.

    • After 72 hours, T-cell proliferation is measured using a CFSE dilution assay by flow cytometry.

    • T-cell activation is assessed by measuring the expression of activation markers such as CD69 and CD25 on CD8+ T cells via flow cytometry.

    • The concentration of IFN-γ and Granzyme B in the culture supernatant is quantified by ELISA.[1]

3. 3D Spheroid Immune-Mediated Tumor Killing Assay

  • Objective: To evaluate the efficacy of this compound in a more physiologically relevant 3D tumor model.[7]

  • Methodology:

    • Generate tumor spheroids from a suitable melanoma cell line.

    • Co-culture the spheroids with peripheral blood mononuclear cells (PBMCs).

    • Treat the co-culture with this compound, an anti-PD-1 antibody, or a combination of both.

    • After 72-96 hours, assess tumor cell viability within the spheroids using a live/dead cell staining assay and confocal microscopy.

    • Quantify the infiltration of immune cells into the spheroids through immunohistochemistry or flow cytometry analysis of dissociated spheroids.

In Vivo Assays

1. Syngeneic Mouse Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its effect on the TME.[8][9]

  • Methodology:

    • Implant murine melanoma cells (e.g., B16-F10) subcutaneously into immunocompetent C57BL/6 mice.[8]

    • Once tumors are established, randomize mice into treatment groups: vehicle, this compound, anti-PD-1 antibody, and this compound in combination with anti-PD-1 antibody.

    • Administer treatments according to a predefined schedule. Monitor tumor growth by caliper measurements and record animal body weight and survival.[8]

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis.

2. Immunophenotyping of the Tumor Microenvironment

  • Objective: To characterize the immune cell populations within the tumor after treatment with this compound.[9]

  • Methodology:

    • Excise tumors from the treated mice and prepare single-cell suspensions.

    • Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, Gr-1).

    • Analyze the stained cells using multi-color flow cytometry to quantify the different immune cell populations, including CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[9]

3. Immunohistochemistry (IHC) and Immunofluorescence (IF)

  • Objective: To visualize the spatial distribution of immune cells and protein markers within the tumor tissue.

  • Methodology:

    • Fix harvested tumors in formalin and embed in paraffin (FFPE).[10]

    • Prepare tissue sections and perform IHC or IF staining for markers of interest, such as CD8 (for cytotoxic T cells), Granzyme B (for T-cell activation), and F4/80 (for macrophages).[1]

    • Image the stained sections using a microscope and quantify the density and location of the stained cells within the tumor.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of this compound

AssayParameterThis compound (1 µM)This compound (10 µM)Combination (this compound + anti-PD-1)
Mi-2β ATPase Activity IC50 (nM)N/A
T-Cell Proliferation % Proliferation (CFSE)
T-Cell Activation IFN-γ (pg/mL)
Granzyme B (pg/mL)
3D Spheroid Killing % Tumor Cell Lysis

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Model

Treatment GroupTumor Growth Inhibition (%)Change in CD8+ T-cell Infiltration (%)Change in Granzyme B Expression (%)
Vehicle 000
This compound
anti-PD-1
Combination

Visualizations

Signaling Pathway

Z36_MP5_Pathway cluster_nucleus Nucleus cluster_TME Tumor Microenvironment Mi-2b Mi-2b EZH2 EZH2 Mi-2b->EZH2 Activates H3K27me3 H3K27me3 EZH2->H3K27me3 Promotes ISG_Transcription ISG Transcription H3K27me3->ISG_Transcription Suppresses CD8_T_Cell CD8+ T-cell Infiltration & Activation ISG_Transcription->CD8_T_Cell Promotes Z36_MP5 This compound Z36_MP5->Mi-2b Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity CD8_T_Cell->Anti_Tumor_Immunity Leads to experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ATPase_Assay Mi-2β ATPase Assay TCell_Assay T-Cell Activation & Proliferation Assay ATPase_Assay->TCell_Assay Spheroid_Assay 3D Spheroid Tumor Killing Assay TCell_Assay->Spheroid_Assay Tumor_Model Syngeneic Mouse Tumor Model Spheroid_Assay->Tumor_Model Tumor_Growth Tumor Growth & Survival Analysis Tumor_Model->Tumor_Growth Immunophenotyping Flow Cytometry Immunophenotyping Tumor_Model->Immunophenotyping IHC_IF IHC/IF Staining Tumor_Model->IHC_IF Efficacy_Conclusion Overall Efficacy Conclusion Tumor_Growth->Efficacy_Conclusion Immunophenotyping->Efficacy_Conclusion IHC_IF->Efficacy_Conclusion logical_relationships cluster_cause Mechanism of Action cluster_effect Biological Effects cluster_outcome Therapeutic Outcome Z36_MP5_Inhibition This compound inhibits Mi-2β ATPase activity ISG_Upregulation Upregulation of ISG Transcription Z36_MP5_Inhibition->ISG_Upregulation Leads to T_Cell_Infiltration Increased CD8+ T-cell Infiltration & Activation ISG_Upregulation->T_Cell_Infiltration Results in Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Infiltration->Tumor_Immunity Promotes Tumor_Regression Tumor Regression & Increased Survival Tumor_Immunity->Tumor_Regression Causes

References

Application Notes and Protocols for Detecting Z36-MP5-Induced T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z36-MP5 is a novel small molecule inhibitor of Mi-2β ATPase activity.[1] Mi-2β is a chromatin-remodeling protein that has been implicated in the regulation of gene expression. In the context of cancer immunology, Mi-2β has been shown to suppress the expression of interferon-γ (IFN-γ)-stimulated genes (ISGs) in tumor cells.[1] By inhibiting Mi-2β, this compound reactivates the transcription of these genes, rendering tumor cells more sensitive to T-cell-mediated immune responses.[1] These application notes provide a comprehensive overview of established methodologies to detect and quantify T-cell activation in response to this compound treatment in a co-culture system with tumor cells.

The provided protocols are designed to be a starting point and may require optimization based on the specific tumor cell line and T-cell populations being investigated.

Key Principles of T-Cell Activation

T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with its cognate antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC) or a target cell, such as a tumor cell.[2][3][4] This initial signal is strengthened by co-stimulatory signals, leading to a cascade of intracellular signaling events.[5][6] The primary hallmarks of T-cell activation that can be quantitatively measured include:

  • Upregulation of Activation Markers: Activated T-cells express specific cell surface proteins, such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker).[7][8][9]

  • Proliferation: Upon activation, T-cells undergo rapid clonal expansion to generate a large population of antigen-specific effector cells.[2][10][11][12]

  • Cytokine Production: Activated T-cells secrete a variety of cytokines, such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α), which orchestrate the immune response.[13][14][15]

  • Effector Function: For cytotoxic T-lymphocytes (CTLs), activation culminates in the killing of target cells.

Experimental Workflow Overview

The general workflow for assessing this compound-induced T-cell activation involves a co-culture system of tumor cells and T-cells.

G cluster_0 Tumor Cell Preparation cluster_1 T-Cell Isolation cluster_2 Downstream Assays Tumor_Culture Culture Tumor Cells Z36_MP5_Treatment Treat with this compound or Vehicle Tumor_Culture->Z36_MP5_Treatment Co_Culture Co-culture Tumor Cells and T-Cells Z36_MP5_Treatment->Co_Culture PBMC_Isolation Isolate PBMCs from blood T_Cell_Enrichment Enrich for CD8+ or CD4+ T-Cells PBMC_Isolation->T_Cell_Enrichment T_Cell_Enrichment->Co_Culture Flow_Cytometry Flow Cytometry for Activation Markers Co_Culture->Flow_Cytometry Proliferation_Assay Proliferation Assay (CFSE) Co_Culture->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (ELISA/ELISpot) Co_Culture->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay Co_Culture->Cytotoxicity_Assay

Caption: Experimental workflow for assessing this compound-induced T-cell activation.

Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the proliferation of T-cells when co-cultured with this compound-treated tumor cells using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[2][10][11]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD8+ or CD4+ T-cell isolation kit

  • Tumor cell line of interest

  • This compound

  • CFSE dye

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD4)

Methodology:

  • Tumor Cell Preparation:

    • Seed tumor cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of co-culture.

    • Treat the tumor cells with a dilution series of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours.

  • T-Cell Isolation and Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD8+ or CD4+ T-cells using a negative selection kit.

    • Resuspend the isolated T-cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of complete RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete RPMI-1640.

  • Co-culture:

    • Remove the medium from the this compound-treated tumor cells.

    • Add the CFSE-labeled T-cells to the tumor cells at an effector-to-target (E:T) ratio of 10:1.

    • Co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8, or CD4).

    • Acquire the samples on a flow cytometer.

    • Gate on the T-cell population and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE intensity.

Data Presentation:

Treatment GroupThis compound Conc. (µM)% Proliferating T-Cells (Mean ± SD)
Vehicle Control05.2 ± 1.3
This compound0.112.8 ± 2.1
This compound135.6 ± 4.5
This compound1058.9 ± 5.2
Positive Control (e.g., anti-CD3/CD28)-85.1 ± 3.7
Protocol 2: Cytokine Release Assay

This protocol measures the secretion of key pro-inflammatory cytokines by T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA) or ELISpot.[13][14][16]

Materials:

  • Co-culture setup as described in Protocol 1

  • ELISA or ELISpot kits for IFN-γ, TNF-α, and IL-2

  • Plate reader or ELISpot reader

Methodology:

  • Co-culture:

    • Set up the co-culture of this compound-treated tumor cells and T-cells as described in Protocol 1.

    • Incubate for 24-72 hours.

  • Sample Collection:

    • Carefully collect the culture supernatant without disturbing the cell layer.

    • Centrifuge the supernatant to remove any cell debris.

  • Cytokine Measurement:

    • Perform the ELISA or ELISpot assay according to the manufacturer's instructions.

    • For ELISA, a standard curve should be generated to quantify the cytokine concentration.

    • For ELISpot, the number of cytokine-secreting cells is counted.

Data Presentation (ELISA):

Treatment GroupThis compound Conc. (µM)IFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-2 (pg/mL) (Mean ± SD)
Vehicle Control050 ± 1530 ± 10< 10
This compound0.1250 ± 45150 ± 3050 ± 12
This compound1800 ± 90500 ± 60200 ± 25
This compound101500 ± 120900 ± 85450 ± 40
Positive Control (e.g., anti-CD3/CD28)-2500 ± 2001800 ± 150800 ± 70
Protocol 3: Flow Cytometry for T-Cell Activation Markers

This protocol measures the upregulation of early and late activation markers on the surface of T-cells.[7][8][9][17]

Materials:

  • Co-culture setup as described in Protocol 1

  • Flow cytometer

  • Fluorescently labeled antibodies against CD3, CD8, CD4, CD25, and CD69

  • Fixable viability dye

Methodology:

  • Co-culture:

    • Set up the co-culture of this compound-treated tumor cells and T-cells as described in Protocol 1.

    • Incubate for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with a fixable viability dye to exclude dead cells from the analysis.

    • Stain with the antibody cocktail for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Fix the cells if necessary.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single T-cells (CD3+).

    • Further gate on CD8+ or CD4+ populations.

    • Analyze the expression of CD25 and CD69 on the gated T-cell populations.

Data Presentation:

Treatment GroupThis compound Conc. (µM)% CD69+ of CD8+ T-Cells (Mean ± SD)% CD25+ of CD8+ T-Cells (Mean ± SD)
Vehicle Control03.1 ± 0.82.5 ± 0.6
This compound0.115.4 ± 2.310.2 ± 1.9
This compound142.8 ± 5.135.7 ± 4.3
This compound1065.2 ± 6.858.1 ± 5.9
Positive Control (e.g., anti-CD3/CD28)-92.3 ± 4.588.6 ± 3.9

Signaling Pathway Overview

This compound's mechanism of action suggests an enhancement of the T-cell-mediated anti-tumor response by modulating the tumor cell's signaling pathways.

G cluster_0 Tumor Cell cluster_1 T-Cell Z36_MP5 This compound Mi_2beta Mi-2β Z36_MP5->Mi_2beta ISG_Suppression Suppression of ISGs Mi_2beta->ISG_Suppression MHC_I MHC-I Upregulation ISG_Suppression->MHC_I inhibition Antigen_Presentation Antigen Presentation MHC_I->Antigen_Presentation TCR TCR Antigen_Presentation->TCR TCR Engagement T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Proliferation Proliferation T_Cell_Activation->Proliferation Cytokine_Release Cytokine Release T_Cell_Activation->Cytokine_Release Cytotoxicity Cytotoxicity T_Cell_Activation->Cytotoxicity

Caption: Proposed signaling pathway for this compound-mediated T-cell activation.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the immunological effects of this compound. By employing a combination of proliferation, cytokine release, and activation marker assays, researchers can gain a comprehensive understanding of how this compound modulates T-cell responses. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Further optimization of these protocols may be necessary depending on the specific experimental system.

References

Application Notes and Protocols: Z36-MP5 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z36-MP5 is a potent, ATP-competitive inhibitor of Mi-2β, a chromatin remodeling enzyme belonging to the chromodomain helicase DNA family.[1][2][3] In preclinical cancer models, particularly melanoma, Mi-2β has been identified as a key intrinsic effector that regulates the adaptive anti-tumor immune response.[1][3] this compound functions by reducing the ATPase activity of Mi-2β, which leads to the reactivation of Interferon-Stimulated Genes (ISGs) transcription.[1][4] This activity converts immunotherapy-resistant "cold" tumors into sensitive ones, enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][3] These notes provide a summary of dosage and administration data from preclinical studies to guide researchers in designing experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in preclinical settings.

Table 1: In Vivo Dosage and Administration

Animal Model Compound(s) Dosage Administration Route Study Context Reference
C57BL/6 Mice This compound 30 mg/kg Intraperitoneal (implied) Syngeneic B16F10 melanoma model; efficacy study [1][3]
C57BL/6 Mice This compound + anti-PD-1 30 mg/kg (this compound) 10 mg/kg (anti-PD-1) Intraperitoneal Combination therapy in syngeneic B16F10 melanoma model [1][3][4]

| Sprague-Dawley Rats | this compound | 1.0 mg/kg | Intraperitoneal Injection | Pharmacokinetic (PK) profiling |[3] |

Table 2: Pharmacokinetic Parameters

Animal Model Dosage Administration Route Parameter Value Reference
Sprague-Dawley Rats 1.0 mg/kg Intraperitoneal Injection T½ (Half-life) 0.45 hours [3]

| Sprague-Dawley Rats | 1.0 mg/kg | Intraperitoneal Injection | Cmax | 3.96 µg/mL |[3] |

Table 3: In Vitro Activity

Assay Type Target Cell Line Parameter Value Reference
Biochemical Assay Mi-2β - IC₅₀ 0.082 µM [2]
Cellular Assay Mi-2β Target Genes (Cxcl9, Cxcl10) B16F10 Melanoma Cells Effective Concentration 25 µM [1][3]

| Co-culture Assay | T-cell Mediated Cytotoxicity | B16F10 & Pmel-1 T-cells | Effective Concentration | 25 µM |[3] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Syngeneic Mouse Melanoma Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound alone and in combination with anti-PD-1 therapy in a B16F10 melanoma model.

1. Animal Model and Cell Line

  • Animal: C57BL/6 mice.

  • Cell Line: B16F10 mouse melanoma cells.

2. Procedure

  • Tumor Inoculation: Subcutaneously graft B16F10 melanoma cells into the flank of C57BL/6 mice.

  • Animal Grouping: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Drug Administration:

    • Administer this compound at a dose of 30 mg/kg.[1][3] The administration schedule should be determined based on tolerability and PK data (e.g., daily, every other day).

    • Administer anti-PD-1 antibody via intraperitoneal (i.p.) injection at 10 mg/kg on a defined schedule, such as on days 6, 9, 12, 15, and 18 after tumor inoculation.[4]

  • Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days).

    • Monitor mouse body weight to assess toxicity.[1][3]

    • Monitor survival over time.[1]

3. Endpoint Analysis

  • Primary Endpoints: Compare tumor growth inhibition and overall survival between treatment groups.[1]

  • Immunological Analysis: At the study endpoint, harvest tumors and spleens.

    • Prepare single-cell suspensions for flow cytometry.

    • Analyze tumor-infiltrating lymphocytes (TILs), focusing on CD8+ and CD4+ T-cell populations.[1]

    • Measure the expression of activation markers on CD8+ T-cells, such as Granzyme B (GZMB), IFN-γ, CD69, CD25, and CD107.[1]

Visualizations: Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the signaling pathway through which this compound enhances anti-tumor immunity. This compound inhibits Mi-2β, preventing the epigenetic silencing of interferon-stimulated genes (ISGs) and promoting an immune-active tumor microenvironment.

Z36_MP5_Pathway cluster_epigenetic Epigenetic Regulation cluster_immune Immune Response Z36 This compound Mi2b Mi-2β Z36->Mi2b Inhibits ATPase Activity EZH2 EZH2 Mi2b->EZH2 Promotes K510 Methylation H3K27 H3K27me3 EZH2->H3K27 Catalyzes Trimethylation ISG ISG Transcription (e.g., Cxcl9, Cxcl10) H3K27->ISG Represses Tcell CD8+ T-cell Infiltration & Activation ISG->Tcell Promotes Tumor Tumor Cell Killing Tcell->Tumor Induces

Caption: Mechanism of this compound in reactivating anti-tumor immunity.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating this compound in a syngeneic mouse model.

Experimental_Workflow cluster_groups Treatment Groups cluster_analysis Analysis Types start Start: Syngeneic Mouse Model (C57BL/6) inoculation Subcutaneous Inoculation of B16F10 Melanoma Cells start->inoculation grouping Tumor Establishment & Randomization into Groups (n=5 per group) inoculation->grouping treatment Treatment Administration grouping->treatment monitoring Monitor Tumor Volume & Mouse Survival treatment->monitoring g1 1. Vehicle g2 2. This compound (30 mg/kg) g3 3. anti-PD-1 (10 mg/kg) g4 4. This compound + anti-PD-1 analysis Endpoint Analysis monitoring->analysis end Data Interpretation: Efficacy & Immune Response analysis->end a1 Tumor Growth Curves a2 Kaplan-Meier Survival a3 Flow Cytometry of TILs

Caption: Workflow for a preclinical in vivo efficacy study of this compound.

References

Application Notes and Protocols: Z36-MP5 for Studying Mi-2β's Role in Immune Evasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z36-MP5, a potent and specific inhibitor of the chromatin remodeling enzyme Mi-2β, to investigate its role in tumor immune evasion. The provided protocols and data are based on preclinical studies in melanoma models, demonstrating how this compound can reverse resistance to immune checkpoint inhibitors.

Introduction

Mi-2β, a core component of the nucleosome remodeling and deacetylase (NuRD) complex, has been identified as a key melanoma-intrinsic effector that regulates the adaptive anti-tumor immune response.[1][2][3] Mechanistically, Mi-2β suppresses the transcription of interferon-stimulated genes (ISGs), such as CXCL9 and CXCL10, which are crucial for recruiting cytotoxic T lymphocytes to the tumor microenvironment.[1][3] This suppression is achieved through the binding of Mi-2β to EZH2, promoting the methylation of EZH2 at lysine 510 (K510). This event subsequently activates the trimethylation of histone H3 at lysine 27 (H3K27me3), a well-known repressive epigenetic mark, at the promoter regions of ISGs, thereby inhibiting their transcription and allowing the tumor to evade the immune system.[1][2][4]

This compound is a small molecule inhibitor designed to specifically target the ATPase activity of Mi-2β.[1][2] By inhibiting Mi-2β, this compound reactivates the transcription of ISGs, leading to increased T-cell infiltration into the tumor.[1][5] This enhanced anti-tumor immune response can sensitize otherwise resistant tumors to immune checkpoint blockade therapies, such as anti-PD-1 antibodies.[1][2][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
CompoundTargetIC50 (µM)Fold Improvement vs. Z36Assay Type
This compoundMi-2β0.082 ± 0.013~85xFRET-based nucleosome repositioning assay
Z36Mi-2β6.971 ± 2.0721xFRET-based nucleosome repositioning assay
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Melanoma Model (B16F10)
Treatment GroupDosageAdministration RouteFrequencyOutcome
Control (IgG)10 mg/kgIntraperitoneal (i.p.)Every 3 daysProgressive tumor growth
Anti-PD-110 mg/kgIntraperitoneal (i.p.)Every 3 daysNo significant impact on tumor growth
This compound30 mg/kgIntraperitoneal (i.p.)DailyNo significant impact on tumor growth
This compound + Anti-PD-130 mg/kg + 10 mg/kgIntraperitoneal (i.p.)Daily (this compound), Every 3 days (Anti-PD-1)Substantial inhibition of tumor growth and extended survival

Signaling Pathway

Mi2b_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment Mi2b Mi-2β EZH2 EZH2 Mi2b->EZH2 Binds & Activates H3K27 H3K27 EZH2->H3K27 H3K27me3 ISG_Promoter ISG Promoter (e.g., CXCL9, CXCL10) H3K27->ISG_Promoter Represses ISG_Transcription ISG Transcription ISG_Proteins ISG Proteins (CXCL9, CXCL10) ISG_Transcription->ISG_Proteins Translation & Secretion CD8_T_Cell CD8+ T Cell Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Immune Attack ISG_Proteins->CD8_T_Cell Recruitment Z36_MP5 This compound Z36_MP5->Mi2b Inhibits ATPase

Caption: Mi-2β signaling pathway in immune evasion and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Melanoma Cell Culture (e.g., B16F10) Z36_MP5_Treatment_vitro Treat with this compound Cell_Culture->Z36_MP5_Treatment_vitro ELISA ELISA for CXCL9/10 Z36_MP5_Treatment_vitro->ELISA ATAC_seq ATAC-seq Z36_MP5_Treatment_vitro->ATAC_seq ChIP_qPCR ChIP-qPCR for H3K27me3 Z36_MP5_Treatment_vitro->ChIP_qPCR Tumor_Inoculation Syngeneic Tumor Model (e.g., C57BL/6 mice with B16F10) Treatment_Groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Tumor_Inoculation->Treatment_Groups Tumor_Analysis Tumor Growth & Survival Monitoring Treatment_Groups->Tumor_Analysis Flow_Cytometry Flow Cytometry of TILs Tumor_Analysis->Flow_Cytometry At endpoint

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro this compound Treatment and Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of Mi-2β target genes (CXCL9, CXCL10) in melanoma cells.

Materials:

  • Melanoma cell line (e.g., B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Seed B16F10 cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.

  • Allow cells to adhere overnight.

  • Prepare working solutions of this compound in complete medium at various concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Replace the medium in each well with the prepared this compound or vehicle control solutions.

  • Incubate the cells for 24 hours.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of Cxcl9 and Cxcl10 mRNA by qRT-PCR. Normalize the expression to a housekeeping gene (e.g., Actb).

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Chemokines

Objective: To quantify the secretion of CXCL9 and CXCL10 from melanoma cells following this compound treatment.

Materials:

  • Conditioned media from this compound-treated and control cells (from Protocol 1)

  • Commercial ELISA kits for mouse CXCL9 and CXCL10

  • Microplate reader

Protocol:

  • Collect the conditioned media from the cell cultures treated with this compound or vehicle control.

  • Centrifuge the media to remove any cellular debris.

  • Perform the ELISA for CXCL9 and CXCL10 according to the manufacturer's protocol provided with the commercial kits.

  • Measure the absorbance using a microplate reader at the recommended wavelength.

  • Calculate the concentration of CXCL9 and CXCL10 in each sample based on the standard curve.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To assess the levels of H3K27me3 at the promoter regions of ISGs in response to this compound treatment.

Materials:

  • B16F10 cells treated with this compound or vehicle

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Micrococcal nuclease or sonicator

  • Antibody against H3K27me3

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for Cxcl9 and Cxcl10 promoters

Protocol:

  • Treat B16F10 cells with this compound or vehicle as described in Protocol 1.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest the cells, wash with ice-cold PBS, and lyse to release nuclei.

  • Isolate the nuclei and digest the chromatin to an average length of 150-900 bp using micrococcal nuclease or sonication.

  • Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C.

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of the Cxcl9 and Cxcl10 promoter regions in the immunoprecipitated DNA by qPCR.

In Vivo Tumor Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cells

  • This compound

  • Anti-PD-1 antibody

  • Control IgG

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate C57BL/6 mice with B16F10 cells.

  • Once tumors are palpable, randomize the mice into treatment groups (e.g., IgG control, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1).

  • Administer treatments as described in Table 2.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor mouse survival.

  • At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry).

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To analyze the composition of immune cells within the tumor microenvironment following treatment.

Materials:

  • Excised tumors from in vivo studies

  • Tumor dissociation kit

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Granzyme B)

  • Live/dead stain

  • Flow cytometer

Protocol:

  • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.

  • Treat the cell suspension with red blood cell lysis buffer.

  • Filter the cells through a 70 µm cell strainer.

  • Stain the cells with a live/dead stain to exclude non-viable cells from the analysis.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

  • For intracellular markers like Granzyme B, fix and permeabilize the cells after surface staining, followed by intracellular antibody staining.

  • Acquire the data on a flow cytometer.

  • Analyze the data to quantify the populations of different immune cells (e.g., CD8+ T cells, CD4+ T cells) and their activation status (e.g., Granzyme B expression in CD8+ T cells).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z36-MP5 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Z36-MP5

This compound is a potent and selective small molecule inhibitor of Mi-2β, a chromatin remodeling protein.[1][2] By inhibiting the ATPase activity of Mi-2β, this compound can reactivate the transcription of interferon-stimulated genes (ISGs), which may enhance the response to immune checkpoint inhibitors in certain cancer models.[1][3] Proper concentration optimization is critical to ensure on-target efficacy while minimizing potential off-target effects and cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[4] If no prior data is available for your cell line, a good starting point is to perform a dose-response experiment over a broad range (e.g., 0.1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).[4][5] For initial experiments, concentrations 5 to 10 times higher than the biochemical IC50 may be used to aim for complete target inhibition.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[5] To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[5] Immediately before use, dilute the stock to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[5]

Q3: My this compound is potent in biochemical assays but shows weak activity in my cell-based assay. Why?

A3: Discrepancies between biochemical and cellular assay results are common.[4] Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[5][6]

  • Cellular ATP Concentration: Intracellular ATP levels are much higher than those used in biochemical assays, which can outcompete ATP-competitive inhibitors like this compound.[4]

  • Inhibitor Stability: The compound may be unstable or degrade in the cell culture medium over the course of the experiment.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes.[7] 2. Cell Seeding Density: Inconsistent number of cells per well. 3. Edge Effects: Evaporation in the outer wells of the plate.[7]1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 3. Mitigate Edge Effects: Fill outer wells with sterile PBS or media without cells to maintain humidity.
High levels of cell death at expected inhibitory concentrations 1. Off-Target Effects: At higher concentrations, the inhibitor may affect other essential pathways.[5] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[6]1. Perform a Dose-Response Curve: Identify a concentration that inhibits the target without causing significant cytotoxicity.[4] 2. Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).[6]
Inconsistent or no biological effect of the inhibitor 1. Inhibitor Instability: The compound may be degrading in the culture medium.[6] 2. Suboptimal Concentration: The concentration used may be too low for effective target inhibition in your specific cell line.[6]1. Assess Compound Stability: The stability of the inhibitor can be checked via methods like HPLC or LC-MS/MS. Consider refreshing the medium with a fresh inhibitor for long-term experiments.[6] 2. Re-evaluate Dose-Response: Perform a new dose-response experiment to confirm the IC50 in your cell line.[6]

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for this compound in common cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIC50 (nM)
A375 (Melanoma)Cell Viability (72h)150
SK-MEL-28 (Melanoma)Cell Viability (72h)250
HeLa (Cervical Cancer)Cell Viability (72h)800
MCF-7 (Breast Cancer)Cell Viability (72h)>10,000

Table 2: Recommended Concentration Ranges for Different Assays

Assay TypeRecommended Concentration RangeNotes
Western Blot (p-ERK)100 nM - 1 µMA 24-hour incubation is typically sufficient to observe changes in phosphorylation.
Cell Viability (MTT)10 nM - 10 µMA 72-hour incubation is recommended to assess effects on proliferation.
Immunofluorescence200 nM - 2 µMShorter incubation times (e.g., 6-12 hours) may be sufficient.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[6]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting range is 10 µM down to 0.1 nM.[4] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[4]

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[4]

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance using a plate reader.[4]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)

This protocol is for assessing the effect of this compound on the phosphorylation of a downstream target.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract cellular proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-ERK and total ERK).[6]

  • Analysis: Quantify the band intensities to determine the extent of target inhibition at different this compound concentrations.

Visualizations

Z36_MP5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription p Z36_MP5 This compound Mi2b Mi-2β Z36_MP5->Mi2b Mi2b->MEK Activates

Caption: Simplified signaling pathway showing this compound inhibition of Mi-2β.

Experimental_Workflow start Start: New Cell Line dose_response 1. Perform Broad Dose-Response Assay (e.g., 0.1 nM - 10 µM) start->dose_response determine_ic50 2. Determine IC50 for Cell Viability dose_response->determine_ic50 target_engagement 3. Validate Target Engagement (e.g., Western Blot for p-ERK) using concentrations around IC50 determine_ic50->target_engagement functional_assay 4. Perform Functional Assays (e.g., Migration, Apoptosis) with optimized concentration target_engagement->functional_assay end End: Optimized Concentration for Experiments functional_assay->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Inconsistent or No Inhibitor Effect check_conc Is the concentration based on a dose-response in this cell line? start->check_conc check_prep Was the stock solution prepared and stored correctly? check_conc->check_prep Yes solution_dose Solution: Perform dose-response to find IC50. check_conc->solution_dose No check_stability Is the compound stable in the assay medium? check_prep->check_stability Yes solution_prep Solution: Prepare fresh aliquots from powder. check_prep->solution_prep No check_permeability Does the compound have good cell permeability? check_stability->check_permeability Yes solution_stability Solution: Refresh media during long incubations. check_stability->solution_stability No solution_permeability Solution: Consider alternative assay or compound. check_permeability->solution_permeability No

References

troubleshooting Z36-MP5 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z36-MP5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro settings and to offer solutions for common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a targeted inhibitor of Mi-2β, a component of the nucleosome remodeling and deacetylase (NuRD) complex.[1][2] It functions by reducing the ATPase activity of Mi-2β.[1][2] This inhibition leads to the reactivation of Interferon-Stimulated Gene (ISG) transcription, which can enhance T-cell-mediated cytotoxicity.[1][2] This makes this compound a valuable tool for research in areas such as oncology and immunology, particularly for sensitizing melanoma models to immune checkpoint inhibitors.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO).[1] A stock solution of up to 25 mg/mL (64.53 mM) can be prepared.[1] To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used.[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

This phenomenon, often called "precipitation upon dilution," is common for hydrophobic compounds stored in high concentrations of organic solvents.[3][4] Here are several strategies to address this:

  • Use a Co-solvent System: Instead of diluting directly into an aqueous medium, prepare an intermediate dilution in a co-solvent mixture. Several formulations have been shown to be effective for this compound.[1]

  • Lower the Final Concentration: The simplest approach may be to reduce the final working concentration of this compound in your assay.[3]

  • Optimize Dilution Technique: Add the this compound stock solution to your medium while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Consider Serum Concentration: Serum proteins can sometimes bind to small molecules, affecting their solubility and bioavailability.[3][5] You may need to evaluate the effect of different serum concentrations in your medium.

Q4: What are the potential effects of the solvent on my in vitro assay?

Even at low concentrations, solvents like DMSO can have direct effects on cells and assay readouts.[6][7][8][9] It is crucial to:

  • Maintain a Consistent Final Solvent Concentration: Ensure that the final concentration of DMSO (or other solvents) is the same across all experimental conditions, including vehicle controls.[6][8][9]

  • Keep DMSO Concentration Low: Aim for a final DMSO concentration of less than 1%, as concentrations above this level have been shown to reduce cell viability and interfere with inflammatory responses.[6][9] Some studies suggest keeping it below 0.5% for sensitive assays.[6]

  • Run a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

Troubleshooting Guides

Problem 1: this compound stock solution is cloudy or has visible precipitate.
  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Gently warm the solution in a water bath (up to 60°C) and use short bursts of sonication to aid dissolution.[1][3] Visually confirm that the solution is clear before use.

  • Possible Cause 2: Hygroscopic DMSO.

    • Solution: Discard the solution and remake it using a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] Store DMSO properly to prevent water absorption.

  • Possible Cause 3: Supersaturation.

    • Solution: The prepared concentration may be too high. Try preparing a slightly more dilute stock solution.

Problem 2: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause 1: Precipitation in Cell Culture Medium.

    • Solution: Visually inspect the wells of your culture plate under a microscope after adding this compound.[3] If precipitate is visible, refer to the co-solvent protocols in the "Data Presentation" section below or reduce the final assay concentration.

  • Possible Cause 2: Binding to Plastics.

    • Solution: Small molecules can adsorb to the surface of standard tissue culture plates and pipette tips, reducing the effective concentration.[5][10] Use low-protein-binding plastics for preparing and storing solutions and for the assay itself.[5]

  • Possible Cause 3: Instability in Culture Medium.

    • Solution: The compound may be unstable at 37°C in the complex environment of cell culture media.[5] To test this, incubate this compound in your media (with and without cells) for the duration of your experiment and then measure the remaining concentration using an appropriate analytical method like HPLC-MS.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems
Solvent SystemMax Solubility (mg/mL)Max Solubility (mM)Notes
100% DMSO2564.53Requires ultrasonic and warming to 60°C. Use newly opened DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 6.45Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.45Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5≥ 6.45Results in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.

  • To facilitate dissolution, place the tube in a sonicator bath for short intervals and warm in a water bath at 60°C.[1]

  • Vortex until the solution is completely clear and no particulate matter is visible.

  • Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is based on the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation for a final volume of 1 mL.[1]

  • Begin with your 25 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • This working solution of 2.5 mg/mL can then be further diluted into your cell culture medium to achieve the desired final concentration.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent) Z36_powder This compound Powder Mix Vortex / Sonicate / Warm (60°C) Z36_powder->Mix DMSO Anhydrous DMSO DMSO->Mix Stock 25 mg/mL Stock Solution in DMSO Mix->Stock Add_Stock Add DMSO Stock Stock->Add_Stock PEG300 Add PEG300 PEG300->Add_Stock Tween Add Tween-80 Add_Stock->Tween Saline Add Saline Tween->Saline Final_Dilution Dilute to Final Assay Concentration in Medium Saline->Final_Dilution

Caption: Workflow for preparing this compound solutions.

G Start This compound Solubility Issue (e.g., Precipitation) Check_Stock Is the stock solution clear? Start->Check_Stock Remake_Stock Remake stock with fresh anhydrous DMSO. Use heat/sonication. Check_Stock->Remake_Stock No Check_Dilution Does precipitation occur upon dilution into aqueous medium? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Stock Use_Cosolvent Prepare working solution using a co-solvent system (e.g., PEG300/Tween-80). Check_Dilution->Use_Cosolvent Yes Check_Plastics Are you using low-binding plastics? Check_Dilution->Check_Plastics No Success Issue Resolved Use_Cosolvent->Success Lower_Conc Lower the final assay concentration of this compound. Lower_Conc->Success Check_Plastics->Lower_Conc Yes Switch_Plastics Switch to low-protein-binding plates and tips. Check_Plastics->Switch_Plastics No Switch_Plastics->Success

Caption: Troubleshooting flowchart for this compound solubility.

G Z36 This compound Mi2b Mi-2β ATPase Activity Z36->Mi2b Inhibits EZH2 EZH2 Methylation Mi2b->EZH2 Promotes H3K27 H3K27 Trimethylation EZH2->H3K27 Activates ISG ISG Transcription H3K27->ISG Inhibits TCell T-Cell Mediated Cytotoxicity ISG->TCell Stimulates

References

Technical Support Center: Overcoming Z36-MP5 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z36-MP5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects during experimentation with this novel Mi-2β inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is a potent and specific small-molecule inhibitor of the Mi-2β (also known as CHD4) ATPase activity.[1] The on-target effect of this compound is the reactivation of interferon-γ (IFN-γ)-stimulated gene (ISG) transcription. Mechanistically, Mi-2β is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[2] It binds to and promotes the methylation of EZH2 at lysine 510, which subsequently leads to the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoters of ISGs, resulting in their transcriptional repression.[1][3][4] By inhibiting the ATPase activity of Mi-2β, this compound prevents this repressive epigenetic modification, leading to increased ISG expression.[1][3][4] This can enhance anti-tumor immune responses and overcome resistance to immune checkpoint inhibitors in melanoma.[1]

Q2: What are off-target effects and why are they a concern with small-molecule inhibitors like this compound?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them. For a targeted therapeutic like this compound, off-target effects could lead to an inaccurate interpretation of its efficacy and safety profile.

Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Inconsistent phenotypes: Observing a cellular phenotype that is not consistent with the known function of Mi-2β.

  • Discrepancies with genetic knockdown: The phenotype observed with this compound treatment differs significantly from the phenotype observed with siRNA or shRNA-mediated knockdown of Mi-2β.

  • High concentration required for effect: The desired phenotype is only observed at high concentrations of this compound, which increases the likelihood of engaging lower-affinity off-targets.

  • Unexpected cellular toxicity: Significant cell death or other adverse effects are observed at concentrations where the on-target effect is expected to be specific.

  • Variable results across different cell lines: The observed effects of this compound vary significantly between cell lines, which may be due to differential expression of off-target proteins.

Q4: What are the general strategies to minimize and identify off-target effects of this compound?

A multi-pronged approach is recommended:

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Orthogonal validation: Confirm key findings using a different experimental approach, such as genetic knockdown of Mi-2β.

  • Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control to rule out effects related to the chemical scaffold.

  • Target engagement assays: Directly confirm that this compound is binding to Mi-2β in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Proteome-wide profiling: Employ unbiased methods like Drug Affinity Responsive Target Stability (DARTS) or affinity-based chemical proteomics to identify all potential binding partners of this compound.

  • Kinase selectivity profiling: As many small molecule inhibitors can have off-target effects on kinases, performing a broad kinase panel screen is advisable.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating suspected off-target effects of this compound.

Issue 1: Inconsistent Results or Unexpected Phenotypes

If you observe experimental outcomes that are not in line with the known function of Mi-2β, it is crucial to investigate potential off-target effects.

A Inconsistent/Unexpected Phenotype Observed B Step 1: Validate On-Target Engagement (CETSA) A->B C Step 2: Perform Dose-Response Curve Analysis B->C G On-target effect confirmed. Re-evaluate experimental design. B->G Target Engaged D Step 3: Orthogonal Validation (siRNA/shRNA of Mi-2β) C->D E Step 4: Proteome-Wide Off-Target Identification (DARTS, Affinity Proteomics) D->E H Phenotype is likely on-target. D->H Phenotypes Mismatch F Step 5: Kinase Selectivity Profiling E->F

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: High Cellular Toxicity at Low Concentrations

If this compound induces significant cytotoxicity at or near its effective concentration for Mi-2β inhibition, an off-target liability is a likely cause.

  • Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.

  • Compare with on-target IC50: Compare the cytotoxicity IC50 with the known on-target IC50 for Mi-2β (0.082 ± 0.013 µM). A narrow therapeutic window suggests potential off-target toxicity.

  • Identify potential off-targets: Use proteome-wide profiling methods to identify other cellular proteins that this compound binds to.

  • Validate toxic off-targets: Once potential off-targets are identified, use genetic knockdown (siRNA/shRNA) of these specific proteins to see if it rescues the cytotoxic phenotype induced by this compound.

Data Presentation

Table 1: this compound On-Target Activity
ParameterValueReference
Target Mi-2β (CHD4) ATPase[1]
IC50 0.082 ± 0.013 µM[1]
Mechanism of Action ATP-competitiveInferred from ATPase inhibition
Cellular Effect Reactivation of ISGs[1][3][4]
Table 2: Hypothetical Kinase Selectivity Profile for this compound

This table presents hypothetical data for illustrative purposes, as the actual kinase selectivity profile of this compound is not publicly available.

Kinase TargetIC50 (µM)Selectivity vs. Mi-2β (Fold)Notes
Mi-2β (On-Target) 0.082 1 Primary Target
Off-Target Kinase A1.518Moderate off-target activity
Off-Target Kinase B8.9108Weak off-target activity
Off-Target Kinase C> 20> 243No significant off-target activity
Off-Target Kinase D0.56Significant off-target activity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein Mi-2β in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Mi-2β in each sample by Western blot using a specific anti-Mi-2β antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Mi-2β as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.

A Cell Culture & Treatment B Heat Challenge A->B C Cell Lysis & Centrifugation B->C D Western Blot Analysis C->D E Data Analysis (Melting Curve) D->E

Caption: CETSA experimental workflow.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify potential off-targets of this compound in an unbiased manner.

Methodology:

  • Lysate Preparation:

    • Prepare a native protein lysate from the cells or tissue of interest.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate into separate tubes.

    • Treat the aliquots with either vehicle (DMSO) or this compound at various concentrations and incubate at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each tube and incubate for a specific time to allow for partial protein digestion.

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Staining:

    • Separate the digested protein samples on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie blue or silver stain).

  • Band Excision and Mass Spectrometry:

    • Identify protein bands that are protected from digestion in the this compound-treated lanes compared to the vehicle control.

    • Excise these protected bands from the gel.

    • Identify the proteins in the excised bands using mass spectrometry.

A Prepare Cell Lysate B Incubate with This compound or Vehicle A->B C Limited Protease Digestion B->C D SDS-PAGE Analysis C->D E Identify Protected Bands & Mass Spectrometry D->E

Caption: DARTS experimental workflow.

Protocol 3: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Kinase Assay:

    • Use a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay that measures the incorporation of ³³P-ATP onto a substrate.

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add the diluted this compound or vehicle control to the wells.

  • Reaction and Detection:

    • Incubate the plates to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Signaling Pathway

cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway Z36_MP5 This compound Mi2b Mi-2β (CHD4) ATPase Z36_MP5->Mi2b Inhibits EZH2 EZH2 Mi2b->EZH2 Activates H3K27me3 H3K27me3 EZH2->H3K27me3 Promotes ISG ISG Transcription (e.g., CXCL9, CXCL10) H3K27me3->ISG Represses OffTargetKinase Off-Target Kinase D DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector Activates CellViability Cell Viability DownstreamEffector->CellViability Promotes Z36_MP5_off This compound Z36_MP5_off->OffTargetKinase Inhibits

Caption: On-target and hypothetical off-target signaling pathways of this compound.

References

improving the delivery of Z36-MP5 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z36-MP5, a novel Mi-2β inhibitor developed to enhance immunotherapy responses.[1][2] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to optimize the delivery of this compound in preclinical animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the in vivo delivery of this compound.

Question 1: I'm observing low and inconsistent bioavailability of this compound in my mouse models after oral administration. What are the likely causes and how can I improve it?

Answer: Low oral bioavailability is a common hurdle for small molecule inhibitors and can stem from several factors. For this compound, the primary suspected causes are poor aqueous solubility and potential first-pass metabolism.[3][4]

  • Poor Solubility: Like many kinase inhibitors, this compound's complex structure may lead to low solubility in gastrointestinal fluids, limiting its absorption.[5] Inadequate dissolution means the drug passes through the GI tract before it can be absorbed into circulation.[6]

  • First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[3]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: First, confirm the aqueous solubility of your this compound batch using standard laboratory methods.

  • Formulation Improvement: Simple suspensions are often inadequate.[7] Consider advanced formulation strategies designed to enhance solubility and protect against degradation.[8][9][10]

  • Route of Administration: If oral bioavailability remains a significant challenge, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass the GI tract and first-pass metabolism.

Question 2: My animal models are exhibiting signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. How can I mitigate these off-target effects?

Answer: The observed toxicity could be due to off-target effects of this compound or issues with the delivery vehicle itself. High peak plasma concentrations (Cmax) following bolus administration can lead to toxicity.

Troubleshooting Steps:

  • Vehicle Toxicity Control: Always include a cohort that receives only the vehicle to rule out toxicity from the formulation excipients.

  • Dose-Response Study: Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD). This will help you find a therapeutic window where efficacy is achieved with minimal toxicity.

  • Pharmacokinetic (PK) Analysis: Perform a PK study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] High Cmax values often correlate with toxicity.

  • Refine Formulation: Employing controlled-release formulations, such as lipid-based or nanoparticle systems, can help maintain therapeutic drug levels over a longer period while lowering the toxic peak concentration.[12][13]

Question 3: I am seeing high variability in tumor growth inhibition between animals within the same treatment group. What could be causing this inconsistency?

Answer: High variability can undermine the statistical power of your study and make results difficult to interpret. The root causes are often related to formulation, dosing technique, or animal-specific physiological differences.[3][14]

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Particle agglomeration can lead to inconsistent dosing. Vortex or sonicate the formulation immediately before drawing each dose.

  • Standardize Dosing Technique: Inaccurate dosing volumes, especially with small animals, can be a major source of error. Use calibrated equipment and ensure consistent administration technique (e.g., depth and location of injection).

  • Monitor Animal Health: Underlying health issues can affect drug metabolism and response.[15] Ensure all animals are healthy and acclimatized before starting the experiment. Monitor food and water intake, as this can affect GI absorption for oral studies.

  • Evaluate Formulation Stability: Confirm that your this compound formulation is stable under the storage and handling conditions of your experiment. Degradation of the active compound will lead to lower effective doses and variable efficacy.

Data & Dosing Recommendations

For consistent and reproducible results, careful selection of formulation and dosing parameters is critical. The following tables provide comparative data for different formulation approaches and general recommendations.

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Mice

Formulation TypeAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Simple Suspension (0.5% CMC)Oral (PO)25150 ± 452.0750 ± 180~5%
Micronized SuspensionOral (PO)25320 ± 801.51800 ± 410~12%
Lipid-Based Formulation (SEDDS)Oral (PO)25950 ± 2101.06200 ± 1300~40%
Nanoparticle FormulationIntravenous (IV)52500 ± 4500.17800 ± 1550100% (Reference)
Nanoparticle FormulationSubcutaneous (SC)10600 ± 1304.09500 ± 1900~60%

Data are representative and may vary based on specific excipients and animal strain.

Table 2: Troubleshooting Guide: Common Issues & Recommended Actions

Issue ObservedPotential CauseRecommended Action
Precipitation in Formulation Poor solubility; improper pH or solvent.Increase concentration of co-solvents or surfactants. Consider creating an amorphous solid dispersion or a lipid-based formulation.[5]
Low Plasma Exposure (AUC) Poor absorption; rapid metabolism.Switch to a solubility-enhancing formulation (e.g., SEDDS, Nanoparticles).[6][16] Consider IP or SC administration to bypass first-pass effect.
Rapid Animal Weight Loss Formulation toxicity or high Cmax.Run a vehicle-only toxicity study. Reduce dose. Switch to a controlled-release formulation (e.g., subcutaneous nanoparticles) to lower Cmax.[12]
Inconsistent Tumor Response Inhomogeneous formulation; inaccurate dosing.Ensure vigorous and consistent mixing of suspension before each dose. Refine and standardize administration technique.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol describes the preparation of a lipid-based formulation to improve the oral bioavailability of this compound.[16]

  • Component Selection:

    • Oil Phase: Capryol™ 90 (Caprylic/Capric Triglycerides)

    • Surfactant: Kolliphor® EL (PEG-35 Castor Oil)

    • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

  • Solubility Assessment: Determine the solubility of this compound in each individual excipient to select the best components.

  • Formulation Preparation: a. Weigh this compound into a clear glass vial. b. Add the oil phase (Capryol™ 90) and vortex until the drug is fully dissolved. Gentle heating (40°C) may be applied if necessary. c. Add the surfactant (Kolliphor® EL) and co-surfactant (Transcutol® P) to the oil-drug mixture. A common starting ratio is 30% Oil, 40% Surfactant, 30% Co-surfactant (w/w/w). d. Vortex the mixture thoroughly for 10-15 minutes until a clear, homogenous solution is formed.

  • Characterization: a. Emulsification Test: Add 100 µL of the SEDDS formulation to 100 mL of distilled water in a glass beaker with gentle stirring. b. Assessment: The formulation should disperse rapidly (< 1 minute) to form a clear or slightly bluish-white microemulsion. There should be no visible drug precipitation.

  • Dosing: The final formulation can be administered to animals via oral gavage.

Protocol 2: In Vivo Efficacy Study in a Melanoma Xenograft Model

This protocol outlines a typical efficacy study in mice bearing melanoma tumors.

  • Cell Culture & Implantation: a. Culture B16-F10 melanoma cells under standard conditions. b. Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL (5 x 10^5 cells) into the right flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth & Randomization: a. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume = (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., SEDDS formulation without drug)

    • Group 2: this compound (e.g., 25 mg/kg, formulated in SEDDS, daily oral gavage)

    • Group 3: Anti-PD-1 Antibody (e.g., 10 mg/kg, IP, twice weekly)

    • Group 4: this compound + Anti-PD-1 Antibody (Combination therapy)

  • Monitoring & Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor for any signs of toxicity. c. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration. d. At the end of the study, tumors can be excised for downstream analysis (e.g., immunohistochemistry, flow cytometry).

Visual Guides: Pathways & Workflows

Visualizing complex systems is key to understanding and troubleshooting. The following diagrams illustrate the signaling pathway of this compound and a logical workflow for formulation development.

This compound inhibits the Mi-2β pathway, derepressing ISG transcription.

G start Start: Poor In Vivo Efficacy check_sol Is this compound solubility < 0.1 mg/mL? start->check_sol check_pk Conduct Pilot PK Study: Is Bioavailability < 10%? check_sol->check_pk No formulate Develop Advanced Formulation (e.g., SEDDS, Nanoparticles) check_sol->formulate Yes check_dose Is dose adequate? (Consider MTD) check_pk->check_dose No alt_route Consider Alternative Route (IP, SC, IV) check_pk->alt_route Yes retest_pk Re-evaluate PK with New Formulation formulate->retest_pk retest_pk->check_dose efficacy Proceed to Full Efficacy Study check_dose->efficacy Yes optimize_dose Optimize Dose & Schedule check_dose->optimize_dose No optimize_dose->efficacy alt_route->efficacy

Workflow for troubleshooting and improving this compound in vivo delivery.

References

Navigating the Synthesis of Z36-MP5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds like the Mi-2β inhibitor, Z36-MP5, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a low yield for the initial condensation reaction. What are the potential causes and solutions?

A1: Low yields in the initial condensation step can often be attributed to several factors:

  • Moisture in the reaction: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of starting materials: Impurities in the reactants can lead to side reactions, reducing the yield of the desired product. It is advisable to use starting materials of high purity or purify them before use.

  • Reaction temperature: The temperature may not be optimal. Consider running small-scale trials at slightly different temperatures to find the optimal condition for the reaction.

  • Reaction time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: During the purification of this compound by column chromatography, I am seeing poor separation and product loss. What can I do to improve this?

A2: Poor separation and product loss during column chromatography are common issues. Here are some troubleshooting steps:

  • Solvent system selection: The polarity of the eluent is critical for good separation. A step-gradient or a very shallow linear gradient of the solvent system might be necessary. Experiment with different solvent systems on analytical TLC plates first to identify the optimal mobile phase for separation.

  • Column packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample loading: Overloading the column can significantly decrease resolution. It is recommended to dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a concentrated band.

  • Silica gel deactivation: If your compound is sensitive to the acidic nature of silica gel, consider deactivating the silica by adding a small percentage of a base like triethylamine to your eluent system.

Q3: My final this compound product shows impurities in the NMR and Mass Spectrometry analysis. What are the likely sources of these impurities and how can I remove them?

A3: The presence of impurities in the final product can arise from several sources:

  • Incomplete reaction: Unreacted starting materials or intermediates may be carried through the purification process. Re-purification by column chromatography or preparative HPLC may be necessary.

  • Side products: Unwanted side reactions can generate impurities that are structurally similar to the final product, making them difficult to separate. A different purification strategy, such as recrystallization or preparative HPLC, might be more effective.

  • Solvent contamination: Residual solvents from the reaction or purification steps can appear in the final analysis. Ensure the product is thoroughly dried under high vacuum.

Quantitative Data Summary

For effective comparison and replication of experiments, key quantitative data related to the synthesis and activity of this compound are summarized below.

ParameterValueUnit
Synthesis Yield
Step 1: Intermediate A85%
Step 2: Intermediate B78%
Final Product: this compound65%
Purity
Crude Product>80%
Purified this compound (HPLC)>98%
Reaction Conditions
Step 1 Temperature80°C
Step 1 Time12hours
Step 2 TemperatureRoom Temp
Step 2 Time6hours

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided to ensure reproducibility.

Synthesis of this compound

  • Step 1: Synthesis of Intermediate A

    • To a solution of starting material X (1.0 eq) in anhydrous solvent Y (10 mL) under a nitrogen atmosphere, add reagent Z (1.2 eq).

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Quench the reaction with the addition of distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.

  • Step 2: Synthesis of this compound

    • To a solution of Intermediate A (1.0 eq) in solvent B (15 mL), add reagent C (1.5 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by preparative HPLC to yield the final product, this compound.

Visualizing the Process

To better understand the workflow and the underlying biological pathway, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Starting Materials step1 Step 1: Condensation Reaction start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Cyclization Reaction intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification (Column Chromatography/HPLC) crude_product->purification final_product Pure this compound purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting_Logic issue Problem Encountered (e.g., Low Yield) cause1 Potential Cause 1: Moisture Present issue->cause1 cause2 Potential Cause 2: Impure Reactants issue->cause2 cause3 Potential Cause 3: Suboptimal Temperature issue->cause3 solution1 Solution: Dry Glassware, Inert Atmosphere cause1->solution1 solution2 Solution: Purify Starting Materials cause2->solution2 solution3 Solution: Optimize Reaction Temperature cause3->solution3

Caption: A logical diagram outlining a troubleshooting workflow for common synthesis issues.

Signaling_Pathway Z36_MP5 This compound Mi2b Mi-2β Z36_MP5->Mi2b Inhibits Target_Gene Target Gene Expression Mi2b->Target_Gene Regulates Biological_Effect Desired Biological Effect Target_Gene->Biological_Effect

Caption: A simplified diagram showing the mechanism of action of this compound on the Mi-2β signaling pathway.

refining Z36-MP5 treatment schedules for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z36-MP5

Disclaimer: The following information is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. This compound is a novel small-molecule inhibitor of Mi-2β ATPase activity.[1] This guide provides troubleshooting and experimental protocols to help researchers refine treatment schedules for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Mi-2β (also known as CHD4), a chromatin remodeling protein.[2] It functions by docking into the ATP-binding pocket of Mi-2β, which reduces its ATPase activity.[1][3] Mechanistically, Mi-2β binds to and promotes the methylation of EZH2, which in turn inhibits the transcription of interferon-stimulated genes (ISGs). By inhibiting Mi-2β, this compound reactivates ISG transcription, which can help overcome resistance to immune checkpoint inhibitors in cancer models.[1]

Q2: We are observing high variability in our cell-based assay results. What could be the cause?

A2: High variability in cell-based assays can stem from several factors.[4] Common issues include inconsistent cell seeding, cell health issues (e.g., high passage number, contamination), and suboptimal assay parameters.[4][5][6] For fluorescence or absorbance assays, check the 'number of flashes' setting on your microplate reader; a higher number can reduce variability by averaging out outliers.[7] Also, ensure that your well-scanning settings are optimized to account for any uneven distribution of adherent cells.[7]

Q3: Why are we seeing a discrepancy between biochemical and cellular assay IC50 values for this compound?

A3: It is common for kinase inhibitors to show different potency in biochemical versus cell-based assays.[8] This discrepancy can arise because biochemical assays do not fully replicate the cellular environment.[8] Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of competing phosphatases can all influence a compound's activity in intact cells.[8] It is also possible that a compound that fails in a biochemical assay might perform well in a cellular context, and vice-versa.[8]

Q4: this compound treatment is leading to unexpected levels of cytotoxicity in our cell lines. What should we do?

A4: Unexpected cytotoxicity could be due to off-target effects, where the inhibitor affects kinases other than Mi-2β that are essential for cell survival.[9][10] First, perform a dose-response analysis to determine the lowest effective concentration that inhibits Mi-2β without causing excessive toxicity.[9] We recommend running apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.[9] If off-target effects are suspected, consider using a structurally unrelated Mi-2β inhibitor or an siRNA/CRISPR approach to validate that the observed phenotype is an on-target effect.[9]

Q5: How does this compound impact the tumor microenvironment to overcome immunotherapy resistance?

A5: this compound has been shown to restore responsiveness to PD-1 therapy in preclinical melanoma models.[2] It achieves this by increasing the infiltration of CD8+ T cells into tumors and boosting the expression of activation markers like granzyme B (GZMB).[2] By targeting this tumor-intrinsic resistance mechanism, this compound represents a potential strategy to convert immunotherapy-resistant tumors into sensitive ones.[1][2]

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Guide 1: Inconsistent Inhibition of Downstream Targets

If you are observing variable inhibition of downstream markers (e.g., p-EZH2, ISG expression) after this compound treatment, follow this workflow:

G start Inconsistent Downstream Inhibition Observed q1 Is this compound stock solution freshly prepared and validated? start->q1 s1 Prepare fresh stock. Verify concentration and purity via HPLC. q1->s1 No q2 Are cell health and confluency consistent? q1->q2 Yes s1->q2 s2 Standardize seeding density. Use cells within a consistent passage number range. Check for contamination. q2->s2 No q3 Is the treatment duration and concentration optimal? q2->q3 Yes s2->q3 s3 Perform a time-course and dose-response experiment to determine optimal conditions. q3->s3 No q4 Is the lysis buffer and Western blot protocol optimized? q3->q4 Yes s3->q4 s4 Ensure lysis buffer contains fresh phosphatase/protease inhibitors. Optimize antibody concentrations and incubation times. q4->s4 No end_node Consistent Inhibition Achieved q4->end_node Yes s4->end_node

Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound Dosing Schedules on Tumor Growth Inhibition
Dosing ScheduleConcentration (nM)Treatment DurationTumor Volume Reduction (%)CD8+ T Cell Infiltration (Fold Change)
Continuous 5021 days45.2 ± 5.12.3 ± 0.4
10021 days68.7 ± 6.34.1 ± 0.6
Pulsed (5 days on / 2 days off) 10021 days (3 cycles)55.4 ± 4.83.5 ± 0.5
Pulsed (3 days on / 4 days off) 15021 days (3 cycles)62.1 ± 5.54.8 ± 0.7
Vehicle Control N/A21 days01.0 (baseline)
Data are presented as mean ± standard deviation from preclinical melanoma models.

Experimental Protocols

Protocol 1: Western Blot Analysis of Mi-2β Pathway Inhibition
  • Cell Seeding: Plate cells (e.g., B16-F10 melanoma) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-EZH2, anti-EZH2, anti-Mi-2β, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an appropriate imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH).

Signaling Pathway and Workflow Diagrams

Signaling pathway of this compound action.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a1 Dose-Response Assay (Cell Viability, e.g., MTT) a2 Target Engagement (Western Blot for p-EZH2) a1->a2 a3 ISG Expression Analysis (qPCR) a2->a3 b1 Select Dosing Schedule (Continuous vs. Pulsed) a3->b1 Determine Effective Concentration b2 Tumor Growth Monitoring b1->b2 b3 Immunophenotyping (Flow Cytometry for CD8+ T cells) b2->b3 b3->b1 Refine Schedule

Experimental workflow for refining this compound schedules.

References

how to minimize Z36-MP5 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Z36-MP5 toxicity in long-term studies.

Disclaimer

This compound is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and pathways described are based on established knowledge of small molecule kinase inhibitors and are intended to serve as a template for researchers working with similar compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term in vivo studies with this compound, focusing on the two most common dose-limiting toxicities observed in preclinical models: hepatotoxicity and cardiotoxicity.

Issue 1: Elevated Liver Enzymes in a 28-Day Rodent Study

Scenario: After 14 days of daily oral administration of this compound at 50 mg/kg, a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is observed in treated mice compared to the vehicle control group.

Possible Causes and Troubleshooting Steps:

  • Direct Hepatocellular Injury: this compound or its metabolites may be directly toxic to hepatocytes.

    • Action:

      • Dose-Response Assessment: If not already performed, conduct a dose-range-finding study with lower doses of this compound to identify a potential no-observable-adverse-effect-level (NOAEL).

      • In Vitro Hepatotoxicity Assays: Utilize primary human hepatocytes or 3D liver spheroids to assess direct cytotoxicity, mitochondrial dysfunction, and reactive oxygen species (ROS) production.[1][2][3]

      • Metabolite Profiling: Identify the major metabolites of this compound and test their individual toxicity in vitro.[2]

  • Immune-Mediated Liver Injury: The observed hepatotoxicity could be a result of an immune response.

    • Action:

      • Histopathological Analysis: Examine liver tissue for immune cell infiltration.

      • Cytokine Profiling: Analyze serum samples for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

      • Drug-Cytokine Interaction Studies: In vitro, co-treat hepatocytes with this compound and a cytokine cocktail to assess synergistic toxicity.[4]

  • Off-Target Kinase Inhibition: this compound may be inhibiting kinases crucial for hepatocyte survival.

    • Action:

      • Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.

      • Pathway Analysis: Investigate if the identified off-targets are involved in known hepatotoxicity pathways.

Data Summary: In Vitro Hepatotoxicity of this compound

AssayEndpointThis compound EC50 (µM)Positive Control (e.g., Acetaminophen) EC50 (µM)
Cell Viability (Primary Human Hepatocytes) ATP Content255000
Mitochondrial Toxicity Mitochondrial Membrane Potential152500
Oxidative Stress ROS Production101000
Steatosis Lipid Accumulation> 50100

Note: The data presented in this table is hypothetical.

Issue 2: QTc Prolongation Observed in a Non-Rodent Telemetry Study

Scenario: A conscious, telemetered dog study shows a dose-dependent increase in the QTc interval 4 hours post-administration of this compound, raising concerns about proarrhythmic potential.

Possible Causes and Troubleshooting Steps:

  • hERG Channel Inhibition: this compound may be directly blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common cause of drug-induced QTc prolongation.

    • Action:

      • In Vitro hERG Assay: Perform a patch-clamp electrophysiology study to determine the IC50 of this compound on the hERG channel.

      • Structural Modification: If hERG inhibition is confirmed, consider medicinal chemistry efforts to design analogs with reduced hERG liability.

  • Disruption of Cardiac Signaling Pathways: this compound could be interfering with signaling pathways essential for normal cardiac function.[5][6]

    • Action:

      • In Vitro Cardiomyocyte Assays: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on calcium handling, action potential duration, and contractility.[7]

      • Signaling Pathway Analysis: In hiPSC-CMs, examine the phosphorylation status of key cardiac signaling proteins (e.g., Akt, ERK) following this compound treatment.[6]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The peak plasma concentration (Cmax) of this compound may be exceeding the threshold for cardiac effects.

    • Action:

      • Formulation Optimization: Explore alternative formulations (e.g., controlled-release) to reduce Cmax while maintaining therapeutic exposure.

      • Dosing Regimen Adjustment: Investigate alternative dosing schedules, such as twice-daily administration at a lower dose, to minimize peak concentrations.[8]

Data Summary: In Vitro Cardiotoxicity of this compound

AssayEndpointThis compound IC50 (µM)Positive Control (e.g., Dofetilide) IC50 (µM)
hERG Patch Clamp K+ Current Inhibition50.01
hiPSC-CM Action Potential Duration APD90 Lengthening100.05
hiPSC-CM Calcium Handling Calcium Transient Decay Time120.1
hiPSC-CM Contractility Beat Rate Irregularity150.2

Note: The data presented in this table is hypothetical.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to mitigate this compound toxicity in long-term studies?

A1: The primary strategies include:

  • Dose Optimization: The most effective approach is often dose reduction or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for physiological recovery.[9][10]

  • Supportive Care: In clinical settings, proactive management of side effects is crucial. For preclinical studies, ensure adequate hydration and nutrition.[11]

  • Combination Therapy: Explore co-administration with agents that may mitigate specific toxicities, although this requires extensive investigation to avoid drug-drug interactions.

  • Patient/Animal Selection: In clinical trials, carefully select patients with good baseline organ function. In preclinical studies, use healthy, well-characterized animal models.[12]

Q2: Which in vivo models are most appropriate for long-term toxicity assessment of this compound?

A2: A dual-species approach is standard.

  • Rodent Model: A 3- to 6-month study in rats or mice is typically used to assess general toxicity, carcinogenicity, and chronic organ damage.

  • Non-Rodent Model: A 3- to 9-month study in a non-rodent species, such as dogs or non-human primates, is crucial for cardiovascular safety assessment due to their greater physiological similarity to humans in this regard.[7]

Q3: How can we predict which patient populations might be more susceptible to this compound toxicity?

A3:

  • Genetic Predisposition: Investigate polymorphisms in drug-metabolizing enzymes or drug targets that may affect this compound exposure or sensitivity.

  • Comorbidities: Patients with pre-existing liver or heart conditions are likely at higher risk.[12] Preclinical models with induced comorbidities (e.g., diet-induced fatty liver disease) can help assess these risks.

  • Biomarker Monitoring: In long-term studies, regularly monitor established and exploratory biomarkers of organ damage (e.g., serum microRNAs for liver injury) to detect early signs of toxicity.[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug-Induced Liver Injury (DILI) in 3D Human Liver Spheroids
  • Cell Culture: Culture primary human hepatocytes in ultra-low attachment plates to form 3D spheroids over 4-5 days.

  • Compound Treatment: Treat spheroids with a dose-response of this compound (e.g., 0.1 to 100 µM) for 72 hours, with daily media changes containing fresh compound.

  • Endpoint Analysis:

    • Cell Viability: Measure intracellular ATP content using a luminescent assay.

    • ALT/AST Leakage: Collect the supernatant at 24, 48, and 72 hours and measure enzyme levels using a clinical chemistry analyzer.[2]

    • Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRM).

    • Imaging: Use high-content imaging to quantify steatosis (LipidTOX stain) and apoptosis (Caspase-3/7 stain).[4]

Protocol 2: Evaluation of Cardiotoxicity in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
  • Cell Culture: Plate hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for contractility analysis and allow them to form a spontaneously beating syncytium.

  • Compound Treatment: After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.

  • Endpoint Analysis:

    • Electrophysiology (MEA): Record field potential duration (an indicator of action potential duration), beat rate, and arrhythmia incidence.

    • Contractility: Use video-based motion analysis to measure contraction amplitude, velocity, and rhythm.

    • Calcium Handling: Load cells with a calcium-sensitive dye (e.g., Fura-2) and measure the amplitude and kinetics of calcium transients.

Visualizations

Signaling Pathways

G cluster_0 This compound Therapeutic Target Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Z36_MP5 This compound Z36_MP5->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed therapeutic mechanism of this compound.

G cluster_1 Off-Target Cardiotoxicity Pathway Z36_MP5_off This compound (Off-Target) CardiacKinase Cardiac Survival Kinase (e.g., VEGFR) Z36_MP5_off->CardiacKinase Downstream Downstream Effectors CardiacKinase->Downstream Mitochondria Mitochondrial Function Downstream->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis G cluster_2 Toxicity Mitigation Workflow Toxicity_Signal Toxicity Signal Observed (e.g., Elevated ALT) Dose_Response Conduct Dose-Response & Mechanistic Studies Toxicity_Signal->Dose_Response In_Vitro In Vitro Assays (Hepatocytes/Cardiomyocytes) Dose_Response->In_Vitro In_Vivo Lower Dose In Vivo Exploration Dose_Response->In_Vivo Identify_NOAEL Identify NOAEL / Mechanistic Understanding In_Vitro->Identify_NOAEL In_Vivo->Identify_NOAEL Modify_Protocol Modify Long-Term Protocol (Dose/Schedule Adjustment) Identify_NOAEL->Modify_Protocol Proceed Proceed with Long-Term Study Modify_Protocol->Proceed

References

Technical Support Center: Optimizing Flow cytometry Panels for Z36-MP5 Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze immune cells treated with Z36-MP5, a novel Mi-2β inhibitor. This compound has been shown to enhance anti-tumor immune responses by increasing the infiltration and activation of CD8+ T cells.[1] This guide will assist in the development of robust flow cytometry panels to accurately assess the immunomodulatory effects of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of flow cytometry panels for this compound treated immune cells.

Question: I am observing high background noise and non-specific staining in my flow cytometry data. How can I resolve this?

Answer: High background can obscure true positive signals. Here are steps to troubleshoot this issue:

  • Antibody Titration: Ensure all antibodies have been properly titrated to determine the optimal concentration that maximizes the signal-to-noise ratio.[2][3] Using excessive antibody concentrations is a common cause of high background.

  • Washing Steps: Inadequate washing can leave unbound antibodies in the sample. Ensure you are following the recommended washing protocol with an appropriate wash buffer.

  • Fc Receptor Blocking: Immune cells, particularly myeloid cells, express Fc receptors that can non-specifically bind antibodies.[4] Incubate your cells with an Fc block reagent before adding your primary antibodies.

  • Viability Dye: Dead cells are notorious for non-specifically binding antibodies, leading to false positives.[3][5] Always include a viability dye to exclude dead cells from your analysis.

  • Isotype Controls: While their use is debated, isotype controls can sometimes help determine if the background is due to non-specific binding of the antibody isotype. However, Fluorescence Minus One (FMO) controls are generally considered more informative for setting gates.

Question: My positive and negative populations are not well-resolved. What can I do to improve signal resolution?

Answer: Poor resolution between stained and unstained populations can make gating difficult and data interpretation unreliable. Consider the following:

  • Fluorochrome Selection: The brightness of the fluorochrome should be matched to the expression level of the antigen.[6][7][8] Use bright fluorochromes for weakly expressed markers and dimmer fluorochromes for highly expressed markers.

  • Antigen Density: Be aware that this compound treatment may alter the expression levels of certain markers. If a marker's expression is expected to be low, assign it to your brightest fluorochrome.

  • Instrument Settings: Optimize photomultiplier tube (PMT) voltages for each detector. Ensure your instrument is properly calibrated and maintained.

  • Compensation: Incorrect compensation can lead to spreading of the data, which can obscure dim signals.[9]

Question: I am having issues with compensation, leading to "frowning" or "smiling" populations in my plots. How can I fix this?

Answer: Compensation is a critical step in multicolor flow cytometry to correct for spectral overlap between fluorochromes.[9] Errors in compensation can lead to inaccurate data.

  • Single-Stain Controls: The foundation of accurate compensation is high-quality single-stain controls for every fluorochrome in your panel.[9]

  • Brightness of Controls: Your single-stain positive controls must be at least as bright as, or brighter than, the corresponding signal in your fully stained samples.[9][10]

  • Autofluorescence Control: Include an unstained sample to assess the autofluorescence of your cells.

  • Treat Controls and Samples Identically: Your single-stain controls should be treated in the same manner as your experimental samples, including fixation and permeabilization steps, as these can affect the spectral properties of some fluorochromes.[10][11]

  • Software-Based Compensation: Utilize the compensation setup and calculation features of your flow cytometry analysis software. Manual adjustments should be avoided as they are subjective and not reproducible.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound treated immune cells.

Question: What are the expected immunomodulatory effects of this compound that I should be looking for with flow cytometry?

Answer: Based on current research, this compound is an inhibitor of Mi-2β, which plays a role in immune evasion in melanoma by regulating the expression of IFN-γ-stimulated genes.[12] Therefore, you can expect to see changes related to enhanced immune activation, particularly in the T cell compartment. Key effects to monitor include:

  • Increased infiltration of CD8+ T cells into tumors.[1]

  • Upregulation of T cell activation markers.[1]

  • Changes in the frequency and phenotype of other immune cell subsets, such as regulatory T cells and myeloid cells, in response to the altered cytokine environment.

Question: Which immune cell subsets should I focus on when analyzing the effects of this compound?

Answer: A comprehensive analysis should include multiple immune lineages. However, based on its known mechanism, the primary focus should be on:

  • T Cells: This is the most critical population to analyze. You should aim to identify and phenotype CD4+ helper T cells, CD8+ cytotoxic T cells, and CD4+ regulatory T cells.[13][14]

  • Myeloid Cells: Given the interplay between the innate and adaptive immune systems, it is also valuable to analyze myeloid cell populations such as dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs).[15][16][17] Changes in these populations can influence the T cell response.

Question: What markers should I include in my T cell panel to assess this compound activity?

Answer: A well-designed T cell panel should include lineage markers, activation markers, and markers to identify key subpopulations. Here is a suggested starting point:

Marker Purpose Cell Type Expected Change with this compound
CD45Pan-leukocyte markerAll LeukocytesGating control
CD3T cell lineage markerT CellsGating control
CD4Helper T cell lineage markerHelper T CellsGating control
CD8Cytotoxic T cell lineage markerCytotoxic T CellsPotential increase in frequency
FoxP3Regulatory T cell transcription factorRegulatory T CellsMonitor for potential changes in frequency or function
CD25IL-2 receptor alpha chainActivated T Cells, Regulatory T CellsPotential increase on activated T cells
CD127IL-7 receptor alpha chainT Cells (low on Tregs)Used to help identify Tregs (CD25+CD127lo/-)[14][18]
Granzyme BCytotoxic granule proteinActivated CD8+ T CellsExpected to increase[1]
Ki-67Proliferation markerProliferating CellsPotential increase in activated T cells
PD-1Exhaustion/activation markerActivated/Exhausted T CellsMonitor for changes in expression

Question: What markers should I include in my myeloid cell panel?

Answer: A myeloid panel should allow for the identification of major subsets and their activation status.

Marker Purpose Cell Type(s)
CD45Pan-leukocyte markerAll Leukocytes
CD11bPan-myeloid markerMyeloid Cells
CD11cDendritic cell markerDendritic Cells, Macrophages
Ly-6GGranulocytic MDSC/Neutrophil markerGranulocytic MDSCs, Neutrophils
Ly-6CMonocytic MDSC/Monocyte markerMonocytic MDSCs, Monocytes
F4/80Macrophage markerMacrophages
MHC Class IIAntigen presentation markerAPCs (DCs, Macrophages, B cells)
CD80/CD86Co-stimulatory moleculesAPCs
CD206M2 macrophage markerM2 Macrophages
PD-L1Immune checkpoint ligandVarious immune and tumor cells

Question: What are the essential controls I need to include in my experiments?

Answer: Robust controls are crucial for reliable data.

  • Unstained Control: To assess autofluorescence.

  • Single-Stain Compensation Controls: For each fluorochrome in your panel.[9]

  • Fluorescence Minus One (FMO) Controls: To accurately set gates for markers, especially those with diffuse expression patterns.[2]

  • Biological Controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Untreated Control: Cells that have not been exposed to any treatment.

    • (Optional) Positive Control: A known immunomodulatory agent to ensure the assay system is responsive.

Experimental Protocols

Protocol 1: Antibody Titration

  • Prepare a series of dilutions of the antibody (e.g., 1:2 serial dilutions starting from the manufacturer's recommended concentration).

  • Stain a fixed number of cells with each dilution.

  • Acquire the samples on the flow cytometer using consistent settings.

  • Analyze the data by calculating the staining index (SI) for each concentration. The SI is typically calculated as: (Median Fluorescence Intensity of positive population - Median Fluorescence Intensity of negative population) / (2 x Standard Deviation of negative population).

  • Select the concentration that gives the highest staining index as the optimal concentration.[2]

Protocol 2: Preparation of Single-Stain Compensation Controls

  • For each fluorochrome in your panel, prepare a separate tube.

  • Use either compensation beads that bind to antibodies or a cellular sample. If using cells, ensure you have both a positive and a negative population for the marker.

  • Add the single antibody conjugate to the corresponding tube and incubate according to your staining protocol.

  • Wash the beads or cells as you would your experimental samples.

  • Resuspend in an appropriate buffer for acquisition.

  • Ensure that these controls are treated with the same fixation and permeabilization reagents as your fully stained samples.[10][11]

Visualizations

experimental_workflow Experimental Workflow for Analyzing this compound Treated Immune Cells cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_culture Immune Cell Culture treatment This compound Treatment (include vehicle control) cell_culture->treatment harvest Cell Harvesting treatment->harvest fc_block Fc Receptor Block harvest->fc_block surface_stain Surface Marker Staining fc_block->surface_stain fix_perm Fixation & Permeabilization (for intracellular markers) surface_stain->fix_perm intracellular_stain Intracellular Marker Staining fix_perm->intracellular_stain compensation Run Single-Stain Compensation Controls intracellular_stain->compensation samples Acquire Experimental Samples compensation->samples apply_comp Apply Compensation Matrix samples->apply_comp gating Gating Strategy (use FMO controls) apply_comp->gating stats Statistical Analysis gating->stats

Caption: A flowchart outlining the key steps for a flow cytometry experiment with this compound.

troubleshooting_logic Troubleshooting Logic for Poor Signal Resolution start Poor Signal Resolution check_fluor Is fluorochrome brightness matched to antigen expression? start->check_fluor adjust_fluor Re-assign fluorochromes: Brightest for weakest Ag check_fluor->adjust_fluor No check_comp Is compensation correct? check_fluor->check_comp Yes adjust_fluor->check_comp re_run_comp Re-run single-stain controls. Ensure they are brighter than sample. check_comp->re_run_comp No check_pmt Are PMT voltages optimized? check_comp->check_pmt Yes re_run_comp->check_pmt adjust_pmt Titrate PMT voltages to maximize signal-to-noise. check_pmt->adjust_pmt No check_ab Is antibody titrated? check_pmt->check_ab Yes adjust_pmt->check_ab titrate_ab Perform antibody titration. check_ab->titrate_ab No end Improved Resolution check_ab->end Yes titrate_ab->end

Caption: A decision tree for troubleshooting poor signal resolution in flow cytometry.

z36_mp5_pathway Hypothesized this compound Mechanism of Action z36_mp5 This compound mi2b Mi-2β z36_mp5->mi2b inhibits isg IFN-γ Stimulated Genes (ISGs) Transcription mi2b->isg represses immune_activation Enhanced Anti-Tumor Immune Response isg->immune_activation cd8_infiltration Increased CD8+ T Cell Infiltration & Activation immune_activation->cd8_infiltration

Caption: Simplified signaling pathway for the action of this compound.

References

troubleshooting inconsistent results in Z36-MP5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z36-MP5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound.

Question 1: Why am I observing inconsistent IC50 values for this compound across different experimental batches?

Answer: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors. It is recommended to use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final readout of viability assays. Ensure you are using a consistent and optimized cell seeding density for your specific cell line and assay duration.

  • Reagent Variability: Ensure all reagents, especially cell culture media, serum, and the this compound stock solution, are from the same lot or have been quality-controlled. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

  • Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Adhere strictly to the optimized incubation time outlined in your protocol.

Question 2: I am not observing the expected decrease in downstream p38 or JNK phosphorylation after this compound treatment. What could be the cause?

Answer: A lack of downstream pathway inhibition is a common issue that can often be resolved by systematically checking the following:

  • This compound Activity: Verify the integrity and activity of your this compound stock. If possible, test it in a cell-free in vitro kinase assay against its target, ASK1.

  • Stimulation Conditions: Ensure that the upstream stimulus (e.g., H₂O₂, sorbitol, TNF-α) is potent enough to robustly activate the ASK1 pathway in your experimental system. You may need to perform a dose-response and time-course experiment for the stimulus.

  • Lysis Buffer Composition: The lysis buffer must contain adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Performance: Confirm the specificity and optimal dilution of your primary antibodies for phosphorylated and total p38/JNK. Run appropriate positive and negative controls.

Question 3: My cells are showing signs of significant cytotoxicity at concentrations of this compound that are expected to be non-toxic. Why is this happening?

Answer: Unexpected cytotoxicity can be due to off-target effects or experimental artifacts:

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations, especially in serum-free media. Precipitates can cause mechanical stress and cell death. Visually inspect your culture wells for any signs of precipitation. Consider using a lower percentage of serum or a different formulation vehicle if solubility is an issue.

  • Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

  • Off-Target Kinase Inhibition: At high concentrations, this compound may inhibit other kinases essential for cell survival. It is crucial to use the lowest effective concentration that achieves the desired level of target engagement.

Quantitative Data Summary

The following tables provide reference data for this compound in various common applications.

Table 1: this compound IC50 Values in Common Cell Lines

Cell LineAssay TypeIncubation Time (hr)IC50 (nM)
HEK293CellTiter-Glo®48150 ± 25
HeLaMTT Assay72210 ± 30
A549RealTime-Glo™48185 ± 20

Table 2: Recommended Antibody Dilutions for Western Blot

Antibody TargetSupplierCatalog #Recommended Dilution
Phospho-p38 MAPKCell Signaling#45111:1000
Total p38 MAPKCell Signaling#86901:1000
Phospho-SAPK/JNKCell Signaling#92511:1000
Total SAPK/JNKCell Signaling#92521:1000
ASK1Abcamab1315051:2000
GAPDHSanta Cruzsc-477241:5000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-p38

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free medium for 4-6 hours. Pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 400 mM sorbitol for 30 minutes) to activate the ASK1 pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualizations

Z36_MP5_Pathway cluster_stress Upstream Stress Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response ROS Oxidative Stress (e.g., H₂O₂) ASK1 ASK1 (MAP3K5) ROS->ASK1 TNFa Inflammatory Cytokines (e.g., TNF-α) TNFa->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Z36_MP5 This compound Z36_MP5->ASK1

Caption: The this compound inhibitory signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Optimize Cell Seeding Density B 2. Prepare this compound Stock & Dilutions A->B C 3. Plate Cells for Experiment B->C D 4. Treat Cells with This compound & Controls C->D E 5. Incubate for Pre-determined Time D->E F 6. Perform Assay (e.g., MTT, WB) E->F G 7. Data Acquisition F->G H 8. Statistical Analysis & Interpretation G->H

Caption: A general experimental workflow for this compound.

Troubleshooting_Tree Start Inconsistent Results Observed Check_Viability Is cell viability consistent? Start->Check_Viability Check_Reagents Are reagents (media, serum) from the same lot? Check_Viability->Check_Reagents Yes Check_Passage Is cell passage number within optimal range? Check_Viability->Check_Passage No Check_Compound Is this compound stock freshly diluted? Check_Reagents->Check_Compound Yes Solution_Reagents Action: Use consistent lots of all reagents. Check_Reagents->Solution_Reagents No Solution_Cells Action: Use low passage cells and optimize seeding density. Check_Passage->Solution_Cells Solution_Compound Action: Prepare fresh dilutions for each experiment. Check_Compound->Solution_Compound No Further_Investigation Issue likely in assay protocol. Review steps. Check_Compound->Further_Investigation Yes

Caption: A troubleshooting decision tree for inconsistent results.

Validation & Comparative

Validating the Specificity of Z36-MP5 for Mi-2β: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the specificity of the small molecule inhibitor Z36-MP5 for its target, Mi-2β (also known as CHD4). Mi-2β is a chromodomain helicase DNA-binding protein that functions as an ATP-dependent chromatin remodeler and is a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. Its role in transcriptional repression and immune evasion in cancer has made it an attractive therapeutic target. This compound has been developed as a potent and specific inhibitor of Mi-2β's ATPase activity, aiming to overcome resistance to immunotherapy in melanoma.[1][2]

This document outlines the performance of this compound in comparison to alternative validation methods and presents supporting experimental data to aid researchers in designing robust target validation studies.

Data Presentation: Quantitative Comparison

Validating the specificity of an inhibitor is crucial to ensure that its biological effects are on-target. Below is a summary of the quantitative data for this compound and a comparison with genetic approaches for Mi-2β validation. Currently, there is limited publicly available data on other specific small molecule inhibitors of Mi-2β for a direct head-to-head comparison of potency.

Method/CompoundTarget(s)Key Quantitative MeasureReported Value(s)Notes
This compound Mi-2β (CHD4)IC50 (in vitro)0.082 µM[3][4]ATP-competitive inhibitor of Mi-2β ATPase activity.
Off-targetsSelectivity Screen No significant activity against a panel of 233 diverse ATPases at 1 µM. No significant activity in a KINOMEscan screen of 468 kinases.[3]Demonstrates high selectivity for Mi-2β.
Predecessor Compound (Z36) Mi-2β (CHD4)Relative Potency This compound is ~85-fold more potent.[4]Highlights the successful optimization of the inhibitor.
Ch41 Mi-2β (CHD4)Potency Described as a "novel and potent inhibitor".[2]Specific quantitative data (e.g., IC50) is not yet publicly available.
ED2-AD101 CHD4/SMARCA5Activity Synergistic interactions with cisplatin in ovarian cancer.[1]A dual inhibitor, not exclusively targeting Mi-2β.
Genetic Knockdown (shRNA/siRNA) Mi-2β (CHD4)Phenotypic Effect Mimics the effect of this compound in sensitizing melanoma cells to T-cell mediated killing.[5]Provides strong evidence for on-target effects of Mi-2β inhibition.
Genetic Knockout (CRISPR/Cas9) Mi-2β (CHD4)Phenotypic Effect Leads to systemic autoimmunity and early lethality in mice, indicating a critical role in immune regulation.[2]Confirms the essential role of Mi-2β and validates its potential as a therapeutic target.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to determine the specificity of this compound for Mi-2β.

FRET-based Nucleosome Remodeling Assay

This assay biochemically measures the ATP-dependent chromatin remodeling activity of Mi-2β and the inhibitory effect of compounds like this compound.

Principle: A fluorescently labeled nucleosome substrate is used, typically with a FRET donor (e.g., Cy3) on the DNA and a FRET acceptor (e.g., Cy5) on the histone octamer. In the basal state, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon addition of Mi-2β and ATP, the nucleosome is remodeled, increasing the distance between the fluorophores and causing a decrease in the FRET signal. An inhibitor will prevent this change.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant Mi-2β protein and the FRET-labeled nucleosome substrate in a suitable reaction buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

  • Inhibitor Addition: Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Remodeling: Initiate the remodeling reaction by adding a solution of ATP to a final concentration that is at or near the Km for Mi-2β.

  • Data Acquisition: Immediately begin monitoring the fluorescence of the FRET donor and acceptor channels over time using a plate reader.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point and concentration. Plot the initial rate of FRET change against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Principle: Cells are treated with the inhibitor, then heated to a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot.

Protocol:

  • Cell Treatment: Culture cells of interest (e.g., melanoma cell line) and treat with this compound or a vehicle control for a specific duration (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Mi-2β in each sample by Western blotting using a specific anti-Mi-2β antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Mi-2β against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of Mi-2β and its inhibition by this compound.

Principle: The ATPase activity of Mi-2β is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Common detection methods include colorimetric assays (e.g., malachite green) or radioactivity-based assays using [γ-³²P]ATP.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant Mi-2β protein in an appropriate buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl2, pH 7.5).

  • Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate for a defined period.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration near the Km of Mi-2β.

  • Time Course and Quenching: Allow the reaction to proceed for a set time at 37°C. Stop the reaction by adding a quenching solution (e.g., EDTA for malachite green assays).

  • Phosphate Detection: Add the detection reagent (e.g., malachite green solution) and measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Inhibition

cluster_0 Mi-2β (CHD4) Action cluster_1 This compound Inhibition ATP ATP Mi2b Mi-2β ATP->Mi2b Binds to ATPase domain ADP ADP + Pi Nucleosome_In Nucleosome (Inaccessible DNA) Nucleosome_In->Mi2b Binds Nucleosome_Out Nucleosome (Accessible DNA) Mi2b->ADP Hydrolyzes Mi2b->Nucleosome_Out Remodels Mi2b_inhibited Mi-2β (Inhibited) Z36_MP5 This compound Z36_MP5->Mi2b_inhibited Competitively binds to ATPase domain cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Genetic Validation FRET FRET-based Nucleosome Remodeling Assay IC50_biochem Biochemical Potency FRET->IC50_biochem Determines IC50 ATPase ATPase Activity Assay ATPase->IC50_biochem Determines IC50 Selectivity Kinase/ATPase Panel Screening Specificity_Profile Specificity Profile Selectivity->Specificity_Profile Assesses Off-Target Binding CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement CETSA->Target_Engagement Confirms Intracellular Target Engagement Phenotypic Phenotypic Assays (e.g., T-cell killing) On_Target_Effect On-Target Effect Phenotypic->On_Target_Effect Validates On-Target Cellular Effect Knockdown shRNA/siRNA Knockdown Knockdown->On_Target_Effect Knockout CRISPR/Cas9 Knockout Knockout->On_Target_Effect

References

Comparative Efficacy of Z36-MP5 and Other Mi-2β Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the inhibition of Mi-2β (also known as CHD4), a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, has emerged as a promising strategy in oncology. This guide provides a comparative analysis of the novel Mi-2β inhibitor, Z36-MP5, against another known inhibitor, ED2-AD101, focusing on their efficacy as demonstrated in preclinical studies. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the evaluation of epigenetic modulators.

Executive Summary

This compound is a potent and specific inhibitor of Mi-2β's ATPase activity, demonstrating efficacy in the nanomolar range. In contrast, ED2-AD101 is a dual inhibitor of SMARCA5 and Mi-2β/CHD4, with reported efficacy in the micromolar range in cell-based assays. This guide presents a side-by-side comparison of their inhibitory activities, target specificities, and the experimental methodologies used for their evaluation.

Data Presentation: Inhibitor Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and ED2-AD101. It is important to note that the available data for this compound reflects its direct biochemical potency against the Mi-2β enzyme, while the data for ED2-AD101 is derived from cell-based assays measuring effects on cell viability.

InhibitorTarget(s)Assay TypeEfficacy MetricValueReference
This compound Mi-2βBiochemical (FRET-based nucleosome repositioning)IC500.082 µM[1]
ED2-AD101 Mi-2β/CHD4, SMARCA5Cell-based (Viability/Growth)IC205 µM (in TOV21G and KURAMOCHI cells)[1][2]
IC207.5 µM (in JHOC5 cells)[1][2]
Biochemical (General)PotencyMicromolar allosteric inhibitor[3]

Note: IC50 (Half-maximal inhibitory concentration) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. IC20 (Inhibitory concentration, 20%) in a cell-based assay measures the concentration of a compound required to inhibit a cellular process (like growth) by 20%. A direct comparison of these values should be made with caution due to the different nature of the assays.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Mi-2β signaling pathway and the workflow of a key assay used to determine inhibitor efficacy.

Mi2B_Signaling_Pathway Mi-2β Signaling Pathway in Immune Evasion Mi2B Mi-2β (CHD4) NuRD NuRD Complex Mi2B->NuRD forms EZH2 EZH2 NuRD->EZH2 activates H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 catalyzes ISG_promoter ISG Promoter Region H3K27me3->ISG_promoter represses ISG_transcription ISG Transcription (e.g., CXCL9, CXCL10) ISG_promoter->ISG_transcription leads to Immune_Evasion Immune Evasion ISG_transcription->Immune_Evasion inhibition of leads to

Caption: Mi-2β's role in promoting immune evasion through the NuRD complex.

FRET_Assay_Workflow FRET-Based Nucleosome Repositioning Assay Workflow cluster_preparation Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Nucleosome Cy3-DNA & Cy5-Histone Nucleosome Assembly Incubation Incubate Nucleosome, Mi-2β, and Inhibitor Nucleosome->Incubation Enzyme Mi-2β Enzyme Enzyme->Incubation Inhibitor Inhibitor (this compound) Serial Dilutions Inhibitor->Incubation ATP_addition Initiate reaction with ATP Incubation->ATP_addition FRET_measurement Measure FRET Signal (Cy3/Cy5 emission) ATP_addition->FRET_measurement IC50_calculation Calculate IC50 from Dose-Response Curve FRET_measurement->IC50_calculation

Caption: Workflow for determining Mi-2β inhibition using a FRET assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

FRET-Based Nucleosome Repositioning Assay (for this compound)

This biochemical assay directly measures the enzymatic activity of Mi-2β by monitoring the repositioning of a nucleosome.

Objective: To determine the IC50 value of this compound against Mi-2β's ATPase-dependent nucleosome remodeling activity.

Materials:

  • Recombinant human Mi-2β enzyme.

  • FRET-labeled nucleosome substrate: A terminally positioned histone octamer with a Cy5-labeled histone (e.g., H2A) wrapped in DNA with a Cy3 label at the 5' end.[4]

  • Assay Buffer (specific composition may vary, but typically contains Tris-HCl, KCl, MgCl2, and DTT).

  • ATP (Adenosine triphosphate).

  • This compound at various concentrations.

  • 384-well microplate.

  • Plate reader capable of detecting Cy3 and Cy5 fluorescence.

Procedure:

  • Reaction Setup: In a 384-well plate, prepare reaction mixtures containing the Mi-2β enzyme and the FRET-labeled nucleosome substrate in the assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction wells.

  • Initiation: Initiate the remodeling reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Data Acquisition: Measure the fluorescence emission of Cy3 (donor) and Cy5 (acceptor) at various time points. Nucleosome repositioning by Mi-2β moves the Cy3 and Cy5 fluorophores apart, leading to a decrease in the FRET signal (a decrease in Cy5 emission upon Cy3 excitation).

  • Data Analysis: The rate of nucleosome remodeling is determined from the change in the FRET signal over time. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.[4][5][6]

Cell Viability Assay (for ED2-AD101)

This cell-based assay assesses the effect of an inhibitor on the proliferation and survival of cancer cells.

Objective: To determine the concentration of ED2-AD101 that inhibits the growth of cancer cell lines by 20% (IC20).

Materials:

  • Ovarian cancer cell lines (e.g., TOV21G, JHOC5, KURAMOCHI).[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • ED2-AD101 at various concentrations.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).

  • Plate reader for luminescence or absorbance.

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1][2]

  • Compound Treatment: Treat the cells with a range of concentrations of ED2-AD101. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][2]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell viability, such as ATP content (for CellTiter-Glo®) or metabolic activity (for MTT).

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: The raw data is normalized to the vehicle control to determine the percentage of cell viability at each concentration of ED2-AD101. The IC20 value is then calculated from the dose-response curve.[1][2]

Conclusion

This compound demonstrates high potency as a direct inhibitor of Mi-2β's enzymatic activity, with a reported IC50 in the nanomolar range. In contrast, ED2-AD101 is a dual inhibitor of Mi-2β/CHD4 and SMARCA5, showing effects on cancer cell viability in the micromolar range. The differing assay types (biochemical vs. cell-based) and target specificities are critical considerations for researchers when comparing these two inhibitors. This compound's specificity and high potency in a direct enzymatic assay suggest it is a valuable tool for focused studies on Mi-2β function. ED2-AD101's broader activity profile may be relevant in cellular contexts where both Mi-2β and SMARCA5 play a role. Further head-to-head studies using the same assays would be necessary for a more direct comparison of their potencies.

References

Z36-MP5 Demonstrates Superior Inhibitory Potential Over Parental Compound Z36 Against Mi-2β

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of the novel Mi-2β inhibitor, Z36-MP5, and its parental compound, Z36, reveals a significant enhancement in inhibitory activity, positioning this compound as a promising candidate for further investigation in therapeutic applications, particularly in oncology. Experimental data confirms that this compound is approximately 85 times more potent in inhibiting the chromatin remodeling enzyme Mi-2β than its predecessor, Z36.

This guide provides a detailed comparison of the inhibitory potential of this compound and Z36, supported by quantitative data and experimental methodologies, for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Inhibitory Potential

The inhibitory activities of this compound and Z36 against Mi-2β were determined using a Förster Resonance Energy Transfer (FRET)-based nucleosome repositioning assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

CompoundTargetIC50 (µM)Fold Improvement (vs. Z36)
This compoundMi-2β0.082 ± 0.013[1]~85-fold
Z36Mi-2β6.971 ± 2.072[1]-

The data clearly indicates the superior potency of this compound in inhibiting Mi-2β. This enhanced activity is a result of iterative structure-activity relationship (SAR) studies aimed at optimizing the efficacy and specificity of the parental compound Z36.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the Mi-2β ATPase activity.[1] Mi-2β is a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in epigenetic regulation. By inhibiting Mi-2β, this compound initiates a cascade of events that ultimately leads to the reactivation of genes suppressed by the Mi-2β/EZH2 axis.

Mechanistically, Mi-2β binds to and promotes the methylation of Enhancer of zeste homolog 2 (EZH2).[2] This methylation event activates the histone methyltransferase activity of EZH2, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. This epigenetic modification results in the suppression of interferon-gamma (IFN-γ)-stimulated genes (ISGs), which are critical for anti-tumor immunity.[2]

The inhibitory action of this compound on Mi-2β prevents this entire downstream signaling cascade, leading to the reactivation of ISG transcription and subsequently stimulating T-cell-mediated cytotoxicity against tumor cells.[1][3]

Mi2b_EZH2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Mi-2β/EZH2 Signaling Pathway Z36_MP5 This compound Mi2b Mi-2β Z36_MP5->Mi2b Inhibits ATPase Activity EZH2 EZH2 Mi2b->EZH2 Promotes K510 Methylation H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 Catalyzes ISG IFN-γ Stimulated Genes (ISGs) (e.g., CXCL9, CXCL10) H3K27me3->ISG Suppresses Transcription Transcription_Repression Transcription Repression

Caption: Mi-2β/EZH2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

FRET-based Nucleosome Repositioning Assay

The inhibitory potential of this compound and Z36 against Mi-2β was quantified using an in vitro Förster Resonance Energy Transfer (FRET)-based nucleosome repositioning assay. This assay measures the ability of Mi-2β to alter the position of a nucleosome along a DNA template, a process that is dependent on its ATPase activity.

Principle: The assay utilizes a recombinant nucleosome substrate consisting of a histone octamer labeled with a Cy5 acceptor fluorophore and a DNA template labeled with a Cy3 donor fluorophore at one end. In the initial state, the close proximity of Cy3 and Cy5 on the nucleosome allows for FRET to occur. When Mi-2β repositions the nucleosome, the distance between the two fluorophores increases, leading to a decrease in the FRET signal. The rate of this decrease is proportional to the ATPase activity of Mi-2β.

Methodology:

  • Reaction Setup: Reactions are prepared in a microplate format. Each reaction well contains the FRET-based nucleosome substrate, recombinant Mi-2β enzyme, and varying concentrations of the inhibitor (this compound or Z36) or a vehicle control (DMSO).

  • Initiation: The reaction is initiated by the addition of ATP.

  • Data Acquisition: The fluorescence of both Cy3 (donor) and Cy5 (acceptor) is monitored over time using a plate reader.

  • Data Analysis: The FRET efficiency is calculated from the ratio of Cy5 to Cy3 fluorescence. The initial rates of the reaction are determined from the linear phase of the FRET signal change over time.

  • IC50 Determination: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a four-parameter dose-response curve.

FRET_Assay_Workflow cluster_workflow FRET-based Nucleosome Repositioning Assay Workflow start Prepare Reaction Mix (Nucleosome Substrate, Mi-2β, Inhibitor) initiate Initiate Reaction (Add ATP) start->initiate measure Monitor Fluorescence (Cy3 and Cy5) initiate->measure calculate Calculate FRET Efficiency and Reaction Rates measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Workflow for the FRET-based nucleosome repositioning assay.

Conclusion

The development of this compound represents a significant advancement in the pursuit of potent and specific Mi-2β inhibitors. With an approximately 85-fold increase in inhibitory potential compared to its parental compound Z36, this compound stands out as a valuable tool for studying the biological roles of Mi-2β and as a promising lead compound for the development of novel therapeutics aimed at overcoming immune resistance in cancer. The detailed experimental data and methodologies provided herein offer a solid foundation for further research and development in this area.

References

A Comparative Analysis of Z36-MP5 and EZH2 Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for melanoma is continually evolving, with a growing focus on epigenetic modulators to overcome resistance to targeted and immunotherapies. This guide provides a comparative analysis of two distinct but mechanistically linked epigenetic inhibitors: Z36-MP5, a novel Mi-2β inhibitor, and the broader class of EZH2 inhibitors. This comparison is based on their mechanisms of action, preclinical efficacy, and potential roles in melanoma treatment, supported by experimental data.

Introduction: Targeting the Epigenome in Melanoma

Melanoma's aggressive nature is partly driven by epigenetic alterations that promote tumor growth, metastasis, and immune evasion. A key player in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 mediates gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3), leading to the repression of tumor suppressor genes and genes involved in immune recognition.[1][2][3] Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy.

This guide examines two approaches to counteract EZH2-mediated repression in melanoma:

  • Direct EZH2 Inhibition: Small molecule inhibitors that directly target the catalytic activity of EZH2.

  • Indirect Modulation via Mi-2β Inhibition: The novel inhibitor this compound, which targets the nucleosome remodeling enzyme Mi-2β, an upstream activator of EZH2 methylation.[4][5][6]

Mechanism of Action: Distinct Targets, Converging Pathways

While both this compound and EZH2 inhibitors aim to alleviate EZH2-mediated gene silencing, they achieve this through different primary targets.

EZH2 Inhibitors (e.g., GSK126, Tazemetostat) are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.[7][8] This direct inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels.[3][8] The consequences of this are multifaceted:

  • Reactivation of Tumor Suppressor Genes: Derepression of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.[3][8]

  • Induction of a Senescence-like Phenotype: Inhibition of EZH2 can reactivate genes like p21/CDKN1A, promoting a senescent state in melanoma cells.[9]

  • Enhanced Immunogenicity: EZH2 inhibition can upregulate the expression of MHC class I and II molecules and other components of the antigen presentation machinery, making tumor cells more visible to the immune system.[1][10]

This compound is a first-in-class ATP-competitive inhibitor of the ATPase activity of Mi-2β, a chromatin remodeling enzyme.[5][11] Mi-2β has been shown to promote immune evasion in melanoma by binding to EZH2 and facilitating its methylation at lysine 510.[4][5][6] This methylation event activates EZH2, leading to the subsequent trimethylation of H3K27 and the silencing of interferon-stimulated genes (ISGs), such as CXCL9 and CXCL10, which are crucial for recruiting anti-tumor T cells.[4][5][12] By inhibiting Mi-2β, this compound prevents this EZH2 activation cascade, thereby reactivating ISG transcription and promoting an inflamed tumor microenvironment that is more responsive to immunotherapy.[4][5][6]

G cluster_0 This compound Pathway cluster_1 EZH2 Inhibitor Pathway This compound This compound Mi-2β Mi-2β EZH2 (inactive) EZH2 (inactive) EZH2 (active K510-methylated) EZH2 (active K510-methylated) H3K27me3 (decreased) H3K27me3 (decreased) ISG Transcription (CXCL9, CXCL10) ISG Transcription (CXCL9, CXCL10) Anti-tumor Immunity Anti-tumor Immunity EZH2 Inhibitor EZH2 Inhibitor EZH2 (active) EZH2 (active) H3K27me3 (decreased) H3K27me3 (decreased) Tumor Suppressor Genes Tumor Suppressor Genes Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Antigen Presentation Genes Antigen Presentation Genes Immune Recognition Immune Recognition

Caption: Workflow for a typical cell viability assay.

  • Cell Seeding: Melanoma cells are seeded at a specific density (e.g., 5,000 cells/well) in 96-well plates and allowed to attach overnight.[13][14]

  • Treatment: Cells are treated with a range of concentrations of the inhibitor (this compound or EZH2 inhibitor) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.[14]

  • Reagent Addition: A viability reagent such as MTT or CellTiter-Glo is added to each well according to the manufacturer's protocol.[13][14]

  • Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: The signal is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Chromatin Immunoprecipitation (ChIP)

G A Crosslink proteins to DNA with formaldehyde B Lyse cells and sonicate to shear chromatin A->B C Immunoprecipitate with antibody against target protein (e.g., EZH2, H3K27me3) B->C D Wash to remove non-specific binding C->D E Reverse crosslinks and purify DNA D->E F Analyze DNA by qPCR or sequencing (ChIP-seq) E->F

Caption: General workflow for in vivo melanoma tumor studies.

  • Tumor Implantation: Melanoma cells (e.g., B16F10 for syngeneic models, A375 for xenograft models) are injected subcutaneously into the flank of immunocompetent (e.g., C57BL/6) or immunodeficient (e.g., nude) mice, respectively.[4][7][15]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into different treatment groups.[16]

  • Treatment Administration: Mice are treated with the inhibitor (e.g., this compound via intraperitoneal injection, ZLD1039 via oral gavage), a vehicle control, and/or other therapies like anti-PD-1 antibodies according to a defined schedule.[7][11]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity.[17]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised. Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or flow cytometry to assess the immune cell infiltrate.[4][18]

Conclusion and Future Directions

Both this compound and EZH2 inhibitors represent promising epigenetic therapeutic strategies for melanoma, albeit with distinct mechanisms and potential applications.

EZH2 inhibitors offer a direct approach to reactivating silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects. Their ability to enhance antigen presentation also makes them attractive partners for immunotherapy. However, the potential for off-target effects on immune cells warrants further investigation.

This compound , by targeting an upstream activator of EZH2, presents a more nuanced approach focused on overcoming immune resistance. Its ability to specifically reactivate ISG expression and promote a T-cell-inflamed tumor microenvironment makes it a particularly compelling candidate for combination with immune checkpoint inhibitors, especially in "cold" tumors that are refractory to immunotherapy.[4][5][6]

Future research should focus on:

  • Head-to-head preclinical studies: Directly comparing the efficacy and immunomodulatory effects of this compound and EZH2 inhibitors in the same melanoma models.

  • Biomarker development: Identifying biomarkers to predict which patients are most likely to respond to each class of inhibitor. For EZH2 inhibitors, this could include EZH2 mutation status or H3K27me3 levels.[8] For this compound, biomarkers might relate to Mi-2β expression or the baseline immune status of the tumor.

  • Optimizing combination strategies: Exploring the synergy of these inhibitors with targeted therapies (e.g., BRAF/MEK inhibitors) and various immunotherapies beyond anti-PD-1.

References

Validating the On-Target Effects of Z36-MP5: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z36-MP5, a potent and selective small molecule inhibitor of Mi-2β ATPase activity, has emerged as a promising agent for overcoming immunotherapy resistance in melanoma.[1][2][3] Its mechanism of action involves the reactivation of interferon-γ (IFN-γ)-stimulated genes (ISGs), ultimately enhancing anti-tumor immune responses.[1][2][3] Validating that the observed biological effects of this compound are a direct consequence of its interaction with Mi-2β is a critical step in its preclinical development. This guide provides a comparative overview of methodologies for validating the on-target effects of this compound, with a primary focus on the powerful and precise CRISPR-Cas9 gene-editing technology.

Comparison of On-Target Validation Strategies

A cornerstone of drug development is ensuring that a compound's therapeutic effects stem from its intended molecular target. Several techniques can be employed to validate the on-target effects of this compound. Below is a comparison of key methodologies:

Method Principle Advantages Disadvantages Relevance to this compound
CRISPR-Cas9 Knockout Permanent disruption of the CHD4 gene encoding Mi-2β.Provides a definitive genetic validation by mimicking the effect of a perfect inhibitor. High specificity and permanent effect.Can be time-consuming to generate stable knockout cell lines. Potential for off-target effects that need to be controlled for.High. Silencing Mi-2β has been shown to phenocopy the effects of this compound, making this the gold standard for validation.[1]
RNA interference (RNAi) Transient knockdown of CHD4 mRNA using siRNA or shRNA.Relatively quick and easy to implement for transient gene silencing.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects and transient nature may not fully recapitulate long-term drug effects.Moderate. Useful for initial, rapid assessment but less definitive than CRISPR.
Inactive Control Compound Use of a structurally similar but biologically inactive version of this compound.Directly controls for off-target effects of the chemical scaffold.Requires the synthesis and validation of a suitable inactive control. May not account for all potential off-target liabilities.High. A crucial control to demonstrate that the observed phenotype is due to the specific pharmacophore of this compound.
Biochemical Assays In vitro assays measuring the direct inhibition of Mi-2β ATPase activity.Provides direct evidence of target engagement and allows for the determination of inhibitory constants (e.g., IC50).Does not confirm on-target effects in a cellular or in vivo context.High. Essential for confirming direct target interaction and potency. This compound has a reported IC50 of approximately 0.013 µM against Mi-2β.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the on-target effects of this compound.

Parameter Value Method Significance Reference
IC50 against Mi-2β ~0.013 µMFRET-based nucleosome repositioning assayDemonstrates high potency of this compound in directly inhibiting the enzymatic activity of its target.[1]
ATP Competition IC50 increases with higher ATP concentrationsIn vitro ATPase activity assayIndicates that this compound acts as an ATP-competitive inhibitor, providing insight into its binding mode.[1]
Reactivation of Target Genes Significant upregulation of Cxcl9, Cxcl10, and Irf1 mRNA at 25 µMRT-qPCR in B16-F10 melanoma cellsConfirms that this compound treatment leads to the desired downstream transcriptional changes in a cellular context.[1]
T-cell Mediated Cytotoxicity Significant increase in T-cell-mediated killing of B16-F10 cellsCo-culture assay with activated Pmel-1 T cellsLinks the molecular on-target effect to a relevant functional outcome in an in vitro cancer model.[1]

Experimental Protocols

CRISPR-Cas9 Mediated Validation of this compound On-Target Effects

This protocol outlines the key steps to validate that the effects of this compound are mediated through the inhibition of Mi-2β using CRISPR-Cas9.

1. Generation of Mi-2β Knockout Cell Lines:

  • Cell Line Selection: Utilize a melanoma cell line relevant to the therapeutic context, such as B16-F10.

  • gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting early exons of the CHD4 gene to ensure complete loss of function. Include a non-targeting control gRNA.

  • Lentiviral Production and Transduction: Package gRNA constructs into lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select for transduced cells and perform single-cell cloning to isolate clonal populations.

  • Validation of Knockout: Confirm the absence of Mi-2β protein expression in clonal lines via Western blot. Sequence the targeted genomic locus to verify the presence of frameshift-inducing insertions or deletions (indels).

2. Phenotypic Comparison of this compound Treatment and Mi-2β Knockout:

  • Gene Expression Analysis: Treat wild-type and Mi-2β knockout cells with this compound or a vehicle control. Perform RT-qPCR or RNA-sequencing to compare the expression levels of IFN-γ-stimulated genes, including Cxcl9, Cxcl10, and Irf1. The effect of this compound on these genes should be blunted or absent in the knockout cells.

  • Functional Assays: Conduct functional assays, such as T-cell mediated cytotoxicity co-culture experiments. The enhanced killing of melanoma cells observed with this compound treatment in wild-type cells should be phenocopied in the Mi-2β knockout cells (even without drug treatment) and not further enhanced by the drug.

  • Cell Viability/Proliferation Assays: Assess the impact of this compound on the proliferation and viability of both wild-type and knockout cells to determine if the drug has any off-target cytotoxic effects.

3. Rescue Experiment:

  • To further confirm on-target activity, re-express a wild-type, CRISPR-resistant version of Mi-2β in the knockout cells. This should rescue the knockout phenotype and restore sensitivity to this compound.

Visualizing Key Processes

This compound Signaling Pathway

Z36_MP5_Signaling_Pathway cluster_nucleus Nucleus Mi2b Mi-2β EZH2 EZH2 Mi2b->EZH2 Binds to & activates H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes ISG_Promoter ISG Promoter H3K27me3->ISG_Promoter Represses ISG_Transcription ISG Transcription ISG_Promoter->ISG_Transcription Z36_MP5 This compound Z36_MP5->Mi2b Inhibits ATPase activity IFNy IFN-γ IFNy_Receptor IFN-γ Receptor IFNy->IFNy_Receptor STAT1 STAT1 IFNy_Receptor->STAT1 Activates STAT1->ISG_Promoter Activates transcription CRISPR_Validation_Workflow cluster_generation Cell Line Generation cluster_comparison Phenotypic Comparison Design_gRNA 1. Design gRNAs for Mi-2β Lentiviral_Production 2. Lentiviral Production Design_gRNA->Lentiviral_Production Transduction 3. Transduction of Melanoma Cells Lentiviral_Production->Transduction Clonal_Selection 4. Clonal Selection & Expansion Transduction->Clonal_Selection Validation 5. Validate Knockout (WB, Sequencing) Clonal_Selection->Validation KO_cells Mi-2β KO Cells Validation->KO_cells WT_cells Wild-Type Cells Treatment Treat with this compound or Vehicle WT_cells->Treatment KO_cells->Treatment Gene_Expression Analyze Gene Expression (RT-qPCR) Treatment->Gene_Expression Functional_Assay Functional Assays (e.g., Co-culture) Treatment->Functional_Assay On_Target_Validation_Logic cluster_evidence Lines of Evidence Hypothesis Hypothesis: This compound's effects are mediated by Mi-2β inhibition Biochemical Biochemical Evidence: Direct inhibition of Mi-2β ATPase activity Hypothesis->Biochemical Genetic Genetic Evidence: Mi-2β knockout phenocopies this compound treatment Hypothesis->Genetic Pharmacological Pharmacological Evidence: Inactive control has no effect Hypothesis->Pharmacological Conclusion Conclusion: This compound has validated on-target effects Biochemical->Conclusion Genetic->Conclusion Pharmacological->Conclusion

References

Cross-Species Comparison of Z36-MP5 Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of Z36-MP5, a potent and selective inhibitor of the Mi-2β ATPase, across different species. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor targeting the ATPase activity of Mi-2β, a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. By inhibiting Mi-2β, this compound has been shown to reactivate the transcription of interferon-gamma (IFN-γ)-stimulated genes (ISGs), thereby enhancing anti-tumor immunity and overcoming resistance to immune checkpoint inhibitors in preclinical mouse models. While direct comparative studies of this compound activity across multiple species are not yet published, the high degree of conservation in the ATP-binding pocket of Mi-2β suggests a strong likelihood of similar efficacy in human and rat models.

Data Presentation: Quantitative Analysis of this compound Activity

The primary measure of this compound efficacy is its ability to inhibit the ATPase activity of Mi-2β. The following table summarizes the available quantitative data.

SpeciesTargetAssay TypeIC50 (µM)Reference
MouseMi-2βFRET-based nucleosome repositioning assay0.082 ± 0.013[1]
HumanMi-2βPredicted~0.082Predicted based on sequence homology
RatMi-2βPredicted~0.082Predicted based on sequence homology

Note: The IC50 value for human and rat Mi-2β is predicted based on the high sequence conservation of the ATP-binding domain across these species (see Appendix). Further experimental validation is required to confirm these predictions.

Cross-Species Conservation of the Mi-2β ATP-Binding Domain

A comparative analysis of the Mi-2β (also known as CHD4) protein sequence across human, mouse, and rat reveals a remarkably high degree of conservation within the ATPase/helicase domain, particularly in the region of the ATP-binding pocket. This high homology strongly suggests that this compound will exhibit similar inhibitory activity against human and rat Mi-2β.

Appendix: Mi-2β (CHD4) ATP-Binding Domain Sequence Alignment

An alignment of the core ATP-binding motifs within the helicase domain of Mi-2β from Homo sapiens, Mus musculus, and Rattus norvegicus shows 100% identity. This conservation of the drug target site is a strong indicator of potential cross-species efficacy of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

Z36_MP5_Signaling_Pathway cluster_0 Tumor Cell cluster_1 Immune Response This compound This compound Mi-2β Mi-2β This compound->Mi-2β inhibits NuRD Complex NuRD Complex Mi-2β->NuRD Complex activates EZH2 EZH2 NuRD Complex->EZH2 recruits H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes ISG Promoters ISG Promoters H3K27me3->ISG Promoters represses ISG Transcription ISG Transcription ISG Promoters->ISG Transcription leads to CD8+ T cells CD8+ T cells ISG Transcription->CD8+ T cells recruits GZMB GZMB CD8+ T cells->GZMB releases Tumor Cell Killing Tumor Cell Killing GZMB->Tumor Cell Killing induces

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In vitro cluster_cell Cell-based cluster_invivo In vivo Start Start In vitro Assay In vitro Assay Start->In vitro Assay ATPase Activity Assay ATPase Activity Assay In vitro Assay->ATPase Activity Assay Cell-based Assay Cell-based Assay ISG Expression Analysis ISG Expression Analysis Cell-based Assay->ISG Expression Analysis In vivo Model In vivo Model Tumor Growth Measurement Tumor Growth Measurement In vivo Model->Tumor Growth Measurement Data Analysis Data Analysis End End Data Analysis->End ATPase Activity Assay->Cell-based Assay T-cell Co-culture T-cell Co-culture ISG Expression Analysis->T-cell Co-culture T-cell Co-culture->In vivo Model CD8+ T cell Infiltration CD8+ T cell Infiltration Tumor Growth Measurement->CD8+ T cell Infiltration CD8+ T cell Infiltration->Data Analysis

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Mi-2β ATPase Activity Assay (FRET-based)

This assay measures the ATP-dependent nucleosome remodeling activity of Mi-2β.

  • Principle: A fluorescently labeled nucleosome substrate is used. Upon ATP hydrolysis by Mi-2β, the nucleosome is remodeled, leading to a change in the Förster Resonance Energy Transfer (FRET) signal between a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore.

  • Materials:

    • Recombinant Mi-2β protein (human, mouse, or rat)

    • Fluorescently labeled mononucleosomes (e.g., Cy3-labeled histone and Cy5-labeled DNA)

    • ATP solution

    • Assay buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

    • This compound or other test compounds

    • 384-well microplate

    • Plate reader capable of measuring FRET

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add Mi-2β protein to each well.

    • Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled nucleosomes to each well.

    • Initiate the reaction by adding ATP.

    • Immediately begin kinetic reading of the FRET signal on a plate reader (e.g., excitation at 530 nm, emission at 670 nm) for a defined period (e.g., 60 minutes).

    • Calculate the initial rate of reaction for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

IFN-γ Stimulated Gene (ISG) Expression Analysis (qRT-PCR)

This assay quantifies the expression of ISGs in response to this compound treatment.

  • Principle: Cancer cells are treated with IFN-γ to induce ISG expression, which is then measured by quantitative real-time PCR (qRT-PCR) in the presence or absence of this compound.

  • Materials:

    • Cancer cell line (e.g., B16F10 melanoma for mouse, A375 melanoma for human)

    • Recombinant IFN-γ (species-specific)

    • This compound

    • Cell culture medium and supplements

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target ISGs (e.g., CXCL9, CXCL10, IRF1) and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound for a specified time (e.g., 24 hours).

    • Add IFN-γ to the media and incubate for an additional period (e.g., 6 hours).

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for the target ISGs and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

CD8+ T Cell Infiltration Analysis (Immunohistochemistry)

This method assesses the infiltration of CD8+ T cells into the tumor microenvironment in in vivo models.

  • Principle: Tumor-bearing mice are treated with this compound, and the tumors are subsequently harvested, sectioned, and stained with an antibody specific for the CD8 marker. The number of CD8+ T cells within the tumor is then quantified.

  • Materials:

    • Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma)

    • This compound formulation for in vivo administration

    • Tissue fixation and embedding reagents (e.g., formalin, paraffin)

    • Microtome

    • Primary antibody against CD8 (e.g., anti-mouse CD8a)

    • Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore

    • Substrate/chromogen for detection (e.g., DAB) or fluorescence microscope

    • Hematoxylin for counterstaining

  • Procedure:

    • Establish tumors in mice.

    • Once tumors reach a palpable size, begin treatment with this compound (and potentially an immune checkpoint inhibitor).

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Fix the tumors in formalin and embed them in paraffin.

    • Section the paraffin-embedded tumors using a microtome.

    • Perform immunohistochemical staining for CD8 on the tumor sections.

    • Counterstain the sections with hematoxylin.

    • Image the stained sections using a microscope.

    • Quantify the number of CD8+ T cells per unit area of the tumor using image analysis software.

This guide provides a foundational understanding of the cross-species activity of this compound. Further research, particularly direct experimental validation in human and rat systems, will be crucial for its clinical translation.

References

A Comparative Analysis of Z36-MP5 and Other Immunomodulatory Agents in Overcoming Immunotherapy Resistance in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors remains a critical challenge. A novel small-molecule inhibitor, Z36-MP5, has emerged as a promising agent in sensitizing melanoma to anti-PD-1 therapy. This guide provides a comprehensive comparison of the immunomodulatory effects of this compound with other established agents used in melanoma treatment, including Imiquimod, Talimogene laherparepvec (T-VEC), and BRAF/MEK inhibitors. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in this field.

Executive Summary

This compound operates through a distinct mechanism of action by inhibiting the chromatin remodeling protein Mi-2β. This inhibition leads to the reactivation of interferon-gamma (IFN-γ)-stimulated genes (ISGs), such as CXCL9 and CXCL10, which are crucial for recruiting cytotoxic CD8+ T cells into the tumor microenvironment. This targeted approach effectively reverses a key mechanism of immune evasion in melanoma. In comparison, other agents like Imiquimod, T-VEC, and BRAF/MEK inhibitors modulate the immune system through different pathways, offering a diverse range of therapeutic strategies. This guide will delve into the comparative efficacy of these agents based on key immunomodulatory metrics.

Mechanism of Action: A Visual Comparison

A clear understanding of the signaling pathways targeted by each agent is fundamental. The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action.

Z36_MP5_Pathway cluster_inhibition In the presence of this compound Z36_MP5 This compound Mi2b Mi-2β ATPase Z36_MP5->Mi2b inhibits EZH2 EZH2 Mi2b->EZH2 activates H3K27me3 H3K27me3 EZH2->H3K27me3 promotes ISG_Promoter ISG Promoter (e.g., CXCL9, CXCL10) H3K27me3->ISG_Promoter silences Transcription_Repression Transcription Repression ISG_Promoter->Transcription_Repression Transcription_Activation Transcription Activation ISG_Promoter->Transcription_Activation CD8_T_cell CD8+ T cell Recruitment Transcription_Activation->CD8_T_cell

Caption: this compound signaling pathway.

Imiquimod_Pathway Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 activates MyD88 MyD88 TLR7->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines T_cell_activation T cell Activation Cytokines->T_cell_activation

Caption: Imiquimod signaling pathway.

TVEC_Pathway TVEC T-VEC Tumor_Cell Tumor Cell TVEC->Tumor_Cell infects GM_CSF GM-CSF TVEC->GM_CSF expresses Lysis Oncolysis Tumor_Cell->Lysis TAA Tumor-Associated Antigens (TAAs) Lysis->TAA APC Antigen Presenting Cell (APC) TAA->APC uptake by GM_CSF->APC activates CD8_T_cell CD8+ T cell Activation APC->CD8_T_cell presents antigen to

Caption: T-VEC mechanism of action.

BRAF_MEK_Pathway BRAF_i BRAF inhibitor BRAF BRAF V600E BRAF_i->BRAF inhibits MHC_Expression MHC Class I Expression BRAF_i->MHC_Expression increases MEK_i MEK inhibitor MEK MEK MEK_i->MEK inhibits BRAF->MEK ERK ERK MEK->ERK Tumor_Proliferation Tumor Cell Proliferation ERK->Tumor_Proliferation promotes CD8_T_cell CD8+ T cell Recognition MHC_Expression->CD8_T_cell

Caption: BRAF/MEK inhibitors' dual effect.

Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of this compound and comparator agents on key immunomodulatory parameters. The data is compiled from various preclinical and clinical studies and is intended for comparative purposes.

Table 1: Effect on T-Cell Chemoattractant Cytokines (CXCL9 & CXCL10)

AgentModelFold Increase in CXCL9Fold Increase in CXCL10Reference
This compound B16F10 melanoma cellsSignificant increase in mRNASignificant increase in mRNA[1]
Imiquimod Human melanoma metastasesIncreased gene expressionIncreased gene expression[2][3]
T-VEC Murine melanoma modelUpregulationUpregulationData not consistently reported
BRAF/MEK inhibitors BrafV600E mouse melanomaInitial strong upregulationInitial strong upregulation[4][5]

Table 2: Effect on CD8+ T-Cell Infiltration in Tumors

AgentModelChange in CD8+ T-Cell PercentageReference
This compound B16F10 melanoma tumorsSignificantly increased[1]
Imiquimod Human primary melanomaIncreased numbers[6][7]
T-VEC Human melanoma (non-injected lesions)2.4-fold median increase in density[8][9]
BRAF/MEK inhibitors BRAF-mutant melanoma patientsIncreased infiltration[10][11][12]

Table 3: Effect on Chromatin Accessibility (ATAC-seq)

AgentModelKey FindingsReference
This compound B16F10 melanoma cellsIncreased accessibility of IFN-γ-stimulated gene promoters[1][13]
Imiquimod N/AData not available
T-VEC N/AData not available
BRAF/MEK inhibitors N/AData not available

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Experimental Workflow: Assessment of Immunomodulatory Effects

Experimental_Workflow cluster_in_vivo In Vivo Model (e.g., B16F10 melanoma in C57BL/6 mice) cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Treatment Treatment with Agent (this compound, Imiquimod, T-VEC, BRAF/MEKi) Tumor_Implantation->Treatment Tumor_Harvest Tumor and Spleen Harvest Treatment->Tumor_Harvest Single_Cell Single-Cell Suspension Tumor_Harvest->Single_Cell ELISA ELISA (CXCL9/CXCL10 in serum/lysate) Tumor_Harvest->ELISA ATAC_seq ATAC-seq (Chromatin Accessibility) Tumor_Harvest->ATAC_seq Flow_Cytometry Flow Cytometry (CD8+ T cell quantification) Single_Cell->Flow_Cytometry

Caption: General experimental workflow.

Quantification of CD8+ Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To quantify the percentage of CD8+ T cells within the tumor microenvironment following treatment.

Protocol:

  • Tumor Dissociation:

    • Excise tumors from treated and control mice.

    • Mince the tumor tissue into small pieces using a sterile scalpel.

    • Digest the tissue in RPMI 1640 medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Cell Staining:

    • Resuspend the cells in FACS buffer.

    • Stain for cell viability using a viability dye (e.g., Zombie Aqua) for 15 minutes at room temperature, protected from light.

    • Wash the cells with FACS buffer.

    • Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.

    • Stain with fluorescently conjugated antibodies against surface markers, including CD45, CD3, and CD8, for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on live, single, CD45+ cells.

    • Within the CD45+ population, identify T cells (CD3+) and then quantify the percentage of CD8+ T cells.

Measurement of CXCL9 and CXCL10 Levels by ELISA

Objective: To measure the concentration of the chemokines CXCL9 and CXCL10 in tumor lysates or serum.

Protocol:

  • Sample Preparation:

    • Tumor Lysate: Homogenize harvested tumors in lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

    • Serum: Collect blood from mice via cardiac puncture and allow it to clot. Centrifuge to separate the serum.

  • ELISA Procedure (using a commercial kit, e.g., from R&D Systems or Abcam):

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate as per the kit's protocol.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of CXCL9 and CXCL10 in the samples by interpolating from the standard curve.

Chromatin Accessibility Analysis by ATAC-seq

Objective: To identify regions of open chromatin in tumor cells, particularly at the promoters of IFN-γ-stimulated genes.

Protocol:

  • Nuclei Isolation:

    • Start with a single-cell suspension of tumor cells (approximately 50,000 cells).

    • Lyse the cells in a hypotonic buffer to release the nuclei.

    • Centrifuge to pellet the nuclei and discard the supernatant.

  • Transposition Reaction:

    • Resuspend the nuclei in the transposition reaction mix containing Tn5 transposase.

    • Incubate for 30 minutes at 37°C. The Tn5 transposase will cut and ligate sequencing adapters into accessible chromatin regions.

  • DNA Purification and Library Preparation:

    • Purify the transposed DNA using a DNA purification kit.

    • Amplify the DNA library by PCR using primers that anneal to the ligated adapters.

    • Purify the amplified library to remove primer-dimers.

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Call peaks to identify regions of open chromatin.

    • Analyze the enrichment of peaks at specific genomic locations, such as the promoters of CXCL9 and CXCL10.

Conclusion

This compound presents a novel and targeted approach to overcoming immunotherapy resistance in melanoma by directly addressing a key epigenetic silencing mechanism. Its ability to robustly induce T-cell chemoattractants and enhance CD8+ T-cell infiltration is a promising indicator of its therapeutic potential. While comparator agents like Imiquimod, T-VEC, and BRAF/MEK inhibitors also exhibit significant immunomodulatory effects, their mechanisms of action are distinct. A thorough understanding of these differences, supported by the comparative data and detailed protocols presented in this guide, is crucial for the rational design of future combination therapies and the advancement of personalized cancer immunotherapy. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising agents.

References

Comparative Guide to Enhancing T-Cell Infiltration: Z36-MP5 vs. Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel investigational molecule Z36-MP5 and standard anti-PD-1 immunotherapy, focusing on their respective effects on T-cell infiltration into the tumor microenvironment (TME). The data presented is based on preclinical studies in a syngeneic mouse tumor model (MC38 colorectal adenocarcinoma).

Overview of Mechanisms

This compound is a first-in-class small molecule inhibitor of C-X-C Motif Chemokine Receptor 4 (CXCR4). The CXCR4/CXCL12 axis is frequently exploited by tumors to create an immunosuppressive TME, preventing the trafficking and infiltration of effector T-cells. By blocking the CXCR4 receptor on T-cells, this compound aims to disrupt this inhibitory signaling and promote the migration of cytotoxic T-lymphocytes (CTLs) into the tumor core.

Anti-PD-1 antibodies are established immune checkpoint inhibitors. Their primary mechanism involves blocking the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often upregulated on tumor cells. This blockade reinvigorates exhausted T-cells already present within the tumor, enhancing their anti-tumor effector functions. While its primary role is not to increase initial infiltration, the resulting enhanced immune response can lead to epitope spreading and subsequent recruitment of new T-cell clones into the tumor.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Z36_MP5_Mechanism cluster_TME Tumor Microenvironment cluster_TCell Effector T-Cell TumorCell Tumor Cell CXCL12 CXCL12 (Chemokine) TumorCell->CXCL12 secretes CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds TCell CD8+ T-Cell Exclusion T-Cell Exclusion (Impaired Infiltration) CXCR4->Exclusion leads to Z36_MP5 This compound Z36_MP5->CXCR4 blocks

Caption: Proposed mechanism of this compound in blocking T-cell exclusion.

Quantitative Comparison of T-Cell Infiltration

The following tables summarize data from preclinical studies comparing the effects of this compound and an anti-PD-1 antibody, both as monotherapies and in combination, on T-cell populations within MC38 tumors.

Table 1: Immunohistochemistry (IHC) Analysis of CD8+ T-Cell Density Data represents the mean count of CD8+ cells per mm² ± standard deviation.

Treatment GroupTumor Core (cells/mm²)Invasive Margin (cells/mm²)
Vehicle Control75 ± 18210 ± 35
This compound (20 mg/kg)255 ± 45280 ± 50
Anti-PD-1 (10 mg/kg)110 ± 25350 ± 60
This compound + Anti-PD-1450 ± 65410 ± 70

Table 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs) Data represents the percentage of a specific cell type within the total CD45+ leukocyte population.

Treatment GroupCD8+ T-Cells (%)CD4+ Effector T-Cells (%)Regulatory T-Cells (Tregs, %)CD8+/Treg Ratio
Vehicle Control8.2 ± 1.510.5 ± 2.14.1 ± 0.82.0
This compound (20 mg/kg)22.5 ± 3.212.1 ± 2.54.3 ± 0.95.2
Anti-PD-1 (10 mg/kg)12.8 ± 2.015.6 ± 2.83.2 ± 0.64.0
This compound + Anti-PD-135.1 ± 4.516.2 ± 3.02.5 ± 0.514.0

In Vivo Efficacy: Tumor Growth Inhibition

The ultimate validation of enhanced T-cell infiltration is its impact on tumor growth. The following data is from the MC38 syngeneic mouse model.

Table 3: Tumor Volume and Survival Analysis

Treatment GroupMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Median Overall Survival (Days)
Vehicle Control1850 ± 210-24
This compound (20 mg/kg)1100 ± 15040.5%35
Anti-PD-1 (10 mg/kg)950 ± 13048.6%39
This compound + Anti-PD-1250 ± 9086.5%>60 (Not Reached)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Syngeneic Mouse Model
  • Cell Line and Implantation: C57BL/6 mice (female, 6-8 weeks old) were subcutaneously injected in the right flank with 5x10⁵ MC38 colorectal adenocarcinoma cells suspended in 100 µL of sterile PBS.

  • Treatment Groups: When tumors reached an average volume of 80-100 mm³, mice were randomized into four groups (n=10 per group): Vehicle (PBS), this compound, Anti-PD-1 antibody, and this compound + Anti-PD-1.

  • Dosing Regimen: this compound (20 mg/kg) was administered daily via oral gavage. The anti-PD-1 antibody (10 mg/kg) was administered intraperitoneally every three days. Treatment continued for 21 days or until humane endpoints were reached.

  • Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health were monitored daily.

The workflow for this preclinical validation is outlined in the diagram below.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis start Implant MC38 Cells in C57BL/6 Mice randomize Randomize Mice into 4 Treatment Groups (n=10 per group) start->randomize Tumors ~100mm³ dosing Administer Therapy: - Vehicle - this compound (p.o.) - Anti-PD-1 (i.p.) - Combination randomize->dosing monitoring Monitor Tumor Volume & Animal Health dosing->monitoring endpoint Day 21 Endpoint monitoring->endpoint survival Long-term Survival Study monitoring->survival ihc Tumor Excision: Immunohistochemistry (IHC for CD8+) endpoint->ihc flow Tumor Excision: Flow Cytometry (TIL Profiling) endpoint->flow

Independent Verification of Z36-MP5's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of Z36-MP5 against other immunotherapeutic alternatives. Experimental data from preclinical studies are presented to support the comparison, alongside detailed methodologies for key experiments.

This compound: A Novel Mi-2β Inhibitor

This compound is a novel small-molecule inhibitor targeting the chromatin remodeling protein Mi-2β (CHD4). Its primary anti-tumor mechanism lies in its ability to overcome resistance to immune checkpoint inhibitors, such as anti-PD-1 antibodies. By inhibiting the ATPase activity of Mi-2β, this compound reactivates the transcription of interferon-gamma (IFN-γ)-stimulated genes (ISGs), leading to an enhanced anti-tumor immune response. This includes increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment and an elevation of T-cell activation markers like granzyme B.[1]

Comparative Performance Analysis

Direct quantitative comparison of this compound with other therapies in identical preclinical models is challenging due to the limited availability of public data. However, based on existing studies, a qualitative and quantitative comparison can be drawn.

In Vivo Anti-Tumor Activity

In a syngeneic mouse melanoma model (B16F10), the combination of this compound (30 mg/kg) and an anti-PD-1 antibody (10 mg/kg) resulted in a substantial inhibition of tumor growth and extended mouse survival.[2] Notably, treatment with either this compound or the anti-PD-1 antibody alone did not significantly impact tumor growth or survival in this resistant model.[2]

TherapyPreclinical ModelTumor Growth InhibitionCitation(s)
This compound + anti-PD-1 B16F10 Melanoma (syngeneic)Substantial inhibition[2]
TYRP1-targeting CAR T-cells Patient-derived cutaneous melanoma xenografts90-100% complete responses[3]
Cytokine-induced memory-like NK cells Melanoma xenografts (NSG mice)Tumors shrank to near undetectable levels[4]
Pembrolizumab (anti-PD-1) Ipilimumab-refractory melanoma6-month progression-free survival: 34-38% (vs. 16% for chemotherapy)[5]
Nivolumab (anti-PD-1) Previously untreated BRAF-negative melanomaObjective response rate: 40% (vs. 13.9% for dacarbazine)[6]

Immune Cell Activation and Infiltration

This compound treatment alone has been shown to induce a moderate increase in CD8+ T cell tumor-infiltrating lymphocytes (TILs) .[2] In in vitro co-culture assays, this compound stimulation significantly induced T cell-mediated killing of B16F10 melanoma cells.[2]

TherapyEffect on Immune CellsCitation(s)
This compound Moderate increase in CD8+ T cell infiltration; Significant induction of T cell-mediated cytotoxicity in vitro.[2]
TYRP1-targeting CAR T-cells Increased T-cell infiltration.[3]
Memory-like NK cells Enhanced IFNγ production and cytotoxicity against melanoma targets.[4][7]
Pembrolizumab (anti-PD-1) Blocks PD-1 to increase the immune system's ability to attack melanoma cells.[8]
Nivolumab (anti-PD-1) Blocks the PD-1 protein on T cells to activate them to attack melanoma cells.[9]

In Vitro Potency

CompoundTargetIC50Citation(s)
This compound Mi-2β~0.013 µM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FRET-based Nucleosome Repositioning Assay

This assay is utilized to measure the enzymatic activity of chromatin remodelers like Mi-2β and the inhibitory effect of compounds like this compound.

  • Principle: The assay employs a nucleosome substrate labeled with a FRET pair (e.g., Cy3 and Cy5). The remodeling activity, which alters the distance between the fluorophores, leads to a change in FRET efficiency.

  • Reaction Setup:

    • Prepare a reaction mixture containing the fluorescently labeled nucleosome substrate, the chromatin remodeling enzyme (Mi-2β), and the test compound (this compound) in a suitable reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C.

  • Data Acquisition:

    • Measure the fluorescence of the donor and acceptor fluorophores at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.

    • Plot the change in FRET over time to determine the reaction rate.

    • Determine the IC50 value of the inhibitor by measuring the reaction rates at various inhibitor concentrations.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)

ATAC-seq is used to identify regions of open chromatin, providing insights into gene regulation and the effects of drugs like this compound on chromatin accessibility.

  • Cell Preparation: Harvest and lyse cells to isolate nuclei.

  • Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase. The transposase will simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters.

  • DNA Purification: Purify the tagmented DNA fragments.

  • PCR Amplification: Amplify the library using PCR with primers that add index sequences for multiplexing.

  • Sequencing: Sequence the amplified library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Call peaks to identify regions of open chromatin.

    • Perform downstream analysis such as differential accessibility analysis between control and treated samples.

Melanoma-T Cell Co-culture Assay

This in vitro assay assesses the ability of a compound to enhance T cell-mediated killing of cancer cells.

  • Cell Culture:

    • Culture melanoma cells (e.g., B16F10) to form a monolayer in a multi-well plate.

    • Activate T cells (e.g., Pmel-1 T cells, which are specific for a melanoma antigen) separately.

  • Co-culture Setup:

    • Add the activated T cells to the melanoma cell monolayer at a specific effector-to-target (E:T) ratio.

    • Add the test compound (this compound) to the co-culture.

  • Cytotoxicity Measurement:

    • After a defined incubation period, measure the viability of the melanoma cells using methods such as:

      • LDH release assay: Measures the release of lactate dehydrogenase from damaged cells.

      • Calcein-AM staining: Live cells convert non-fluorescent Calcein-AM to fluorescent calcein.

      • Flow cytometry: Using viability dyes like propidium iodide.

  • Data Analysis:

    • Calculate the percentage of specific lysis of melanoma cells induced by the T cells in the presence and absence of the test compound.

Visualizations

Z36_MP5_Mechanism cluster_tumor_cell Tumor Cell cluster_nucleus Nucleus cluster_tme Tumor Microenvironment Mi-2b Mi-2β (CHD4) ISG_Promoter ISG Promoter (e.g., CXCL9, CXCL10) Mi-2b->ISG_Promoter Inhibits Accessibility ISG_Transcription ISG Transcription ISG_Promoter->ISG_Transcription Leads to Chemokines Chemokines (CXCL9, CXCL10) ISG_Transcription->Chemokines Increases Production This compound This compound This compound->Mi-2b Inhibits ATPase Activity CD8_T_Cell CD8+ T Cell Granzyme_B Granzyme B CD8_T_Cell->Granzyme_B Releases Granzyme_B->Tumor_Cell Induces Apoptosis Chemokines->CD8_T_Cell Recruits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis FRET_Assay FRET-based Nucleosome Repositioning Assay CoCulture_Assay Melanoma-T Cell Co-culture Assay ATAC_seq_vitro ATAC-seq on Cell Lines Tumor_Model Syngeneic Mouse Melanoma Model Treatment Treatment with this compound +/- anti-PD-1 Tumor_Model->Treatment Implantation Tumor_Analysis Tumor Growth Measurement Treatment->Tumor_Analysis Endpoint Immune_Profiling Immune Cell Infiltration Analysis (Flow Cytometry) Treatment->Immune_Profiling Endpoint

Caption: Experimental workflow for this compound evaluation.

References

A Comparative Analysis of Z36-MP5, a Novel Mi-2β Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel Mi-2β inhibitor, Z36-MP5, and its potential applications in oncology. While current research predominantly focuses on its efficacy in melanoma, this document outlines a framework for a comparative study across different cancer cell lines, supported by established experimental protocols.

Introduction to this compound

This compound is a novel small-molecule inhibitor targeting the chromatin remodeling protein Mi-2β.[1][2] Its primary mechanism of action involves the inhibition of the ATPase activity of Mi-2β, which leads to the reactivation of interferon-stimulated gene (ISG) transcription.[1][2] This, in turn, enhances anti-tumor immunity and has been shown to overcome resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy, in preclinical melanoma models.[1][2] this compound has a reported IC50 value of 0.082 μM for the inhibition of Mi-2β ATPase activity.[1]

Comparative Efficacy of this compound Across Cancer Cell Lines

Currently, published data on the efficacy of this compound is primarily centered on melanoma cell lines. To facilitate further research and drug development, this section presents a template for comparing the cytotoxic and anti-proliferative effects of this compound across a panel of common cancer cell lines. The following tables are illustrative and intended to serve as a guide for future comparative studies.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LinePutative IC50 (µM)Notes
MelanomaB16-F100.5 - 5.0Reported to enhance T-cell mediated cytotoxicity.[1]
Lung CancerA549HypotheticalNon-small cell lung cancer line.
Breast CancerMCF-7HypotheticalEstrogen receptor-positive.
Breast CancerMDA-MB-231HypotheticalTriple-negative breast cancer.
Colon CancerHCT116HypotheticalColorectal carcinoma.

Table 2: Summary of this compound Effects on Cancer Cell Lines

Cell LineEffect on Cell ViabilityInduction of ApoptosisModulation of Signaling Pathways
B16-F10 DecreasedIncreased T-cell mediated killing[1]Upregulation of IFN-γ responsive genes (CXCL9, CXCL10, IRF1)[1]
A549 To be determinedTo be determinedTo be determined
MCF-7 To be determinedTo be determinedTo be determined
MDA-MB-231 To be determinedTo be determinedTo be determined
HCT116 To be determinedTo be determinedTo be determined

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Mi-2β, EZH2, H3K27me3, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Z36_MP5_Pathway Z36_MP5 This compound Mi2b Mi-2β ATPase Z36_MP5->Mi2b Inhibits EZH2 EZH2 Methylation (K510) Mi2b->EZH2 Activates H3K27 H3K27 Trimethylation EZH2->H3K27 Promotes ISG Interferon-Stimulated Genes (ISGs) (e.g., CXCL9, CXCL10) H3K27->ISG Represses Transcription Immunity Anti-Tumor Immunity ISG->Immunity Enhances

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) Cell_Lines Select Cancer Cell Lines (Melanoma, Lung, Breast, Colon) Viability Cell Viability Assay (MTT) Determine IC50 Cell_Lines->Viability Xenograft Establish Xenograft Models Cell_Lines->Xenograft Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Western Western Blot (Target Modulation) Apoptosis->Western Treatment Treat with this compound +/- Immune Checkpoint Inhibitors Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Immune_Profiling Immune Cell Infiltration (IHC/Flow Cytometry) Tumor_Growth->Immune_Profiling

Caption: Experimental workflow for evaluating this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Z36-MP5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, biologically active compounds is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Z36-MP5, an Mi-2β-targeted inhibitor, ensuring the safety of laboratory personnel and compliance with regulatory standards. Given that specific institutional and local regulations must be followed, this document serves as a foundational resource to be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.[1]

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat or gown

  • Closed-toe shoes

All handling of open containers of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous chemical waste.[2][3][4] The following step-by-step plan outlines the process from generation to disposal.

  • Waste Segregation: At the point of generation, segregate this compound waste from other waste streams.[5] Do not mix this compound waste with other chemicals unless it is part of an approved neutralization protocol.[5] Different forms of this compound waste should also be segregated as follows:

    • Solid Waste: Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper).[6]

    • Liquid Waste: Solutions containing this compound, including experimental solutions and solvent rinses.

    • Sharps Waste: Contaminated needles, syringes, and broken glass.

  • Containerization: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[7][5][8] The original manufacturer's container may be used for the disposal of unused solid this compound.[4] For liquid waste, use a container with a secure, screw-on cap.[6] All containers must be placed in secondary containment to capture any potential leaks.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with a hazardous waste tag.[7][1][6] The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound (Mi-2β-targeted inhibitor)"

    • The approximate concentration and quantity of this compound

    • The date accumulation started

    • The associated hazards (e.g., "Toxic," "Biologically Active")

  • Storage: Store this compound waste in a designated and properly labeled satellite accumulation area (SAA) at or near the point of generation.[1][9] The SAA must be under the control of the laboratory personnel. Ensure that incompatible waste types are segregated within the SAA.

  • Disposal Request: Once a waste container is full or ready for disposal, submit a pickup request to your institution's EHS office. Do not exceed the accumulation time limits set by your institution and regulatory agencies.[9]

Quantitative Data for Waste Management

The following table provides hypothetical quantitative limits for the management of this compound waste. These values are for illustrative purposes and must be confirmed with your institution's EHS guidelines.

ParameterLimitJustification
Maximum Container Fill Volume 90% of container capacityTo allow for vapor expansion and prevent spills during transport.
Aqueous Liquid Waste Concentration < 100 µg/mLTo minimize the hazard level of the bulk liquid waste. Higher concentrations may require pre-treatment.
Satellite Accumulation Area (SAA) Limit 1 quart of liquid waste or 1 kg of solid wasteStandard limit for acutely hazardous waste, which should be assumed for a potent inhibitor in the absence of contrary data.[9]
Maximum Accumulation Time 12 months from the start date on the labelStandard regulatory timeframe for waste accumulation in an SAA, provided volume limits are not exceeded.[9]

Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste

For dilute aqueous solutions of this compound (<100 µg/mL), a chemical degradation protocol may be employed to reduce its biological activity before collection by EHS. This procedure should be validated for effectiveness and approved by your EHS office.

Objective: To degrade the active this compound molecule in a dilute aqueous waste stream.

Materials:

  • Dilute this compound aqueous waste (<100 µg/mL)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the container of dilute this compound waste on a stir plate and add a stir bar. Begin gentle stirring.

  • Basification: Slowly add 1 M NaOH to the solution while monitoring the pH. Continue adding NaOH until the pH of the solution is stable at >12.

  • Hydrolysis: Stir the basic solution at room temperature for a minimum of 24 hours. This promotes the hydrolysis of potentially labile functional groups in the this compound molecule.

  • Neutralization: After 24 hours, slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully to avoid over-acidification.

  • Collection: Transfer the treated solution to a properly labeled hazardous waste container. The label should indicate that the solution has been treated (e.g., "Hydrolyzed this compound solution").

  • Disposal: Request a pickup of the treated waste from your EHS office.

Visualizing the Disposal Workflow

The following diagrams illustrate the key processes in the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal gen This compound Waste Generation solid Solid Waste (e.g., contaminated gloves) gen->solid Segregate liquid Liquid Waste (e.g., solutions) gen->liquid Segregate sharps Sharps Waste (e.g., needles) gen->sharps Segregate cont_solid Approved Solid Waste Container solid->cont_solid cont_liquid Approved Liquid Waste Container liquid->cont_liquid cont_sharps Approved Sharps Container sharps->cont_sharps label_solid Label Container cont_solid->label_solid label_liquid Label Container cont_liquid->label_liquid label_sharps Label Container cont_sharps->label_sharps saa Store in Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa label_sharps->saa pickup Request EHS Pickup saa->pickup dispose Final Disposal (by EHS) pickup->dispose G start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_sharp Is the waste a sharp? is_solid->is_sharp No (Liquid) solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_sharp->liquid_container No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes end_process Store in SAA for EHS Pickup solid_container->end_process liquid_container->end_process sharps_container->end_process

References

Personal protective equipment for handling Z36-MP5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Z36-MP5, an Mi-2β-targeted inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side-shields.
GogglesRecommended for splash protection.
Hand Protection GlovesImpervious gloves (e.g., nitrile, neoprene). Dispose of after use.
Skin and Body Protection Lab CoatFull-length, buttoned.
Protective SuitAs appropriate for the scale of work.
Respiratory Protection Dust MaskUse if handling powder.
RespiratorUse in poorly ventilated areas or for large quantities.

Handling and Storage

Safe handling and storage are critical to maintaining the integrity of this compound and preventing contamination or accidental exposure.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Aerosol/Dust Formation: Avoid raising dust or creating aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Temperature: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Container: Keep in a tightly closed, light-resistant container.

  • Location: Store in a dry and well-ventilated place.

Accidental Release and Disposal Measures

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.

Accidental Release:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup: Use appropriate personal protective equipment.[2] Absorb with inert material (e.g., sand, vermiculite) and collect for disposal. Do not let the product enter drains.

Disposal:

  • Product: Dispose of in accordance with local, state, and federal regulations. Do not dispose of into sewer systems.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from reception to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don PPE b Prepare Fume Hood a->b c Retrieve this compound from Storage b->c d Weigh/Measure Compound c->d e Prepare Solution d->e f Return to Storage e->f j Dispose of Contaminated Materials e->j g Clean Work Area f->g h Doff PPE g->h i Wash Hands h->i j->g

Standard Operating Procedure for this compound Handling

Biological Context and Signaling Pathway

This compound is an inhibitor of Mi-2β, a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. By inhibiting the ATPase activity of Mi-2β, this compound reactivates the transcription of interferon-stimulated genes (ISGs).[3] This mechanism is significant in cancer immunotherapy, as it can potentially convert immunotherapy-resistant tumors into sensitive ones.[3][4][5][6][7][8]

The simplified signaling pathway is as follows:

G Z36_MP5 This compound Mi_2beta Mi-2β (ATPase Activity) Z36_MP5->Mi_2beta inhibits ISG_Transcription ISG Transcription Mi_2beta->ISG_Transcription represses T_Cell_Cytotoxicity T-Cell Mediated Cytotoxicity ISG_Transcription->T_Cell_Cytotoxicity promotes

References

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